Product packaging for 3,4,5-Trifluorobenzenesulfonamide(Cat. No.:CAS No. 913472-55-6)

3,4,5-Trifluorobenzenesulfonamide

Cat. No.: B1385886
CAS No.: 913472-55-6
M. Wt: 211.16 g/mol
InChI Key: BIAGBHUIRSMWRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,4,5-Trifluorobenzenesulfonamide is a high-value fluorinated aromatic sulfonamide serving as a key chemical intermediate and active pharmacophore in medicinal chemistry and drug discovery research. This compound is of significant interest in the development of novel therapeutic agents, particularly as a potent inhibitor of carbonic anhydrase (CA) isoforms . The sulfonamide group acts as a zinc-binding moiety, deprotonating to coordinate the zinc ion in the active site of carbonic anhydrase enzymes, thereby inhibiting the reversible hydration of carbon dioxide . This mechanism is being explored for targeting various ailments, including glaucoma, epilepsy, and cancer . Research into fluorinated benzenesulfonamides like this compound focuses on achieving high-affinity and isoform-selective inhibition, which is crucial for developing targeted drugs with reduced side effects . Structural studies have shown that the strategic trifluoro substitution on the benzene ring influences binding affinity and selectivity towards different CA isoforms, including tumor-associated CA IX and CA XII . Beyond carbonic anhydrase research, this chemical scaffold is utilized in the design and synthesis of innovative drug candidates. For instance, dehydroabietylamine-substituted trifluorobenzene sulfonamide hybrids have recently been investigated as promising anticancer agents capable of overcoming drug resistance . The compound is also a valuable building block in synthesizing derivatives for other biological evaluations, such as antimicrobial and anti-diabetic studies . CAS Number: 913472-55-6 Molecular Formula: C₆H₄F₃NO₂S Molecular Weight: 211.16 g/mol Purity: For research applications requiring high purity. Specifications are available in the Certificate of Analysis (CoA). Handling and Storage: Store in a sealed, dry container at room temperature . This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals . Researchers are advised to consult the Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4F3NO2S B1385886 3,4,5-Trifluorobenzenesulfonamide CAS No. 913472-55-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trifluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAGBHUIRSMWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651264
Record name 3,4,5-Trifluorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913472-55-6
Record name 3,4,5-Trifluorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 913472-55-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3,4,5-Trifluorobenzenesulfonamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorination in Modern Chemistry

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal and materials chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic character, provide chemists with a powerful tool to fine-tune the performance of molecules. Within this context, 3,4,5-Trifluorobenzenesulfonamide emerges as a compound of significant interest. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and potential applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties: A Quantitative Overview

This compound is a white solid at room temperature.[1] Its core structure consists of a benzene ring substituted with three fluorine atoms at the 3, 4, and 5 positions, and a sulfonamide group. This trifluorinated substitution pattern bestows upon the molecule a distinct electronic and steric profile, influencing its reactivity and intermolecular interactions.

PropertyValueSource(s)
CAS Number 913472-55-6[2][3][4]
Molecular Formula C₆H₄F₃NO₂S[1][2][3]
Molecular Weight 211.16 g/mol [1][2][3]
Melting Point 124-126 °C[1]
Boiling Point 312.3 °C at 760 mmHg[1]
Density 1.611 g/cm³[1]
Appearance White Solid[1]

Synthesis and Characterization: A Practical Approach

The most direct and industrially scalable synthesis of this compound involves the amination of its corresponding sulfonyl chloride precursor.

Experimental Protocol: Synthesis from 3,4,5-Trifluorobenzenesulfonyl Chloride

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 3,4,5-Trifluorobenzenesulfonyl chloride

  • Ammonium hydroxide (28-30% solution)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 3,4,5-Trifluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of concentrated ammonium hydroxide (e.g., 5-10 eq) dropwise to the stirred solution. The reaction is typically exothermic.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Transfer the reaction mixture to a separatory funnel and dilute with water and dichloromethane.

  • Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford a white crystalline solid.

Diagram of the Synthetic Workflow

G start Dissolve 3,4,5-Trifluorobenzenesulfonyl chloride in DCM cool Cool to 0 °C start->cool add_nh4oh Add excess NH4OH (aq) cool->add_nh4oh react Stir at room temperature (2-4 hours) add_nh4oh->react workup Aqueous Workup (Separation, Washing) react->workup dry Dry organic layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization concentrate->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are scarce, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy:

  • Aromatic Protons (Ar-H): A multiplet (likely a triplet of triplets or a more complex pattern due to F-H coupling) is expected in the aromatic region (δ 7.5-8.0 ppm). The two magnetically equivalent protons on the ring will give rise to this signal.

  • Sulfonamide Protons (-SO₂NH₂): A broad singlet is anticipated in the region of δ 7.0-7.5 ppm. The chemical shift of this peak can be concentration and solvent-dependent.

¹³C NMR Spectroscopy:

  • The spectrum will show four distinct signals for the aromatic carbons. The carbon attached to the sulfonamide group will be the most downfield. The other three signals will correspond to the fluorinated carbons and the remaining C-H carbon, with their chemical shifts influenced by the strong electron-withdrawing effects of the fluorine and sulfonyl groups. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

¹⁹F NMR Spectroscopy:

  • Two signals are expected in the ¹⁹F NMR spectrum. The fluorine at the 4-position will appear as a triplet, being coupled to the two equivalent fluorines at the 3 and 5-positions. The fluorines at the 3 and 5-positions will appear as a doublet, coupled to the fluorine at the 4-position. The chemical shifts will be in the typical range for aryl fluorides.[5]

Infrared (IR) Spectroscopy:

  • N-H Stretching: Two bands corresponding to the symmetric and asymmetric stretching of the N-H bonds of the primary sulfonamide are expected in the region of 3400-3200 cm⁻¹.

  • S=O Stretching: Strong, characteristic absorption bands for the asymmetric and symmetric stretching of the S=O bonds will be present around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively.

  • C-F Stretching: Strong absorptions corresponding to the C-F stretching vibrations are expected in the 1300-1000 cm⁻¹ region.

  • Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region will indicate the presence of the aromatic ring.

Mass Spectrometry:

  • The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 211. Subsequent fragmentation may involve the loss of SO₂, NH₂, and other fragments characteristic of benzenesulfonamides.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is primarily centered around the sulfonamide group and the activated aromatic ring.

  • N-Functionalization of the Sulfonamide: The acidic protons of the sulfonamide group can be deprotonated with a suitable base, allowing for subsequent alkylation, arylation, or other modifications at the nitrogen atom. This is a common strategy in medicinal chemistry to modulate the compound's properties.

  • Nucleophilic Aromatic Substitution (SNA): The trifluorinated benzene ring is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution reactions. Under appropriate conditions, one or more of the fluorine atoms could potentially be displaced by strong nucleophiles.

Applications in Drug Discovery and Medicinal Chemistry

The this compound moiety is a valuable building block in drug discovery due to the advantageous properties conferred by the trifluorinated ring and the sulfonamide group.

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile of drug candidates.[6]

  • Lipophilicity and Permeability: The fluorine atoms increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[6]

  • Enzyme Inhibition: The sulfonamide group is a well-established zinc-binding group and can act as a pharmacophore for various enzymes, including carbonic anhydrases, which are targets for diuretics, anti-glaucoma agents, and anti-cancer drugs.[7]

  • Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the trifluorinated ring can influence the pKa of nearby functional groups, which can be exploited to optimize drug-target interactions and solubility.

While specific drugs containing the this compound core are not yet on the market, this scaffold is actively being explored in the design of novel therapeutic agents. Its use as a bioisosteric replacement for other chemical groups is a common strategy in lead optimization.[8]

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal and agrochemical research. Its unique combination of a highly fluorinated aromatic ring and a reactive sulfonamide functional group provides a platform for the development of novel molecules with enhanced biological activity and improved physicochemical properties. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications to aid researchers in harnessing the full potential of this important chemical entity.

References

A Comprehensive Technical Guide to the Synthesis of 3,4,5-Trifluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4,5-Trifluorobenzenesulfonamide is a highly valuable, fluorinated building block in contemporary medicinal chemistry and drug development. The sulfonamide functional group is a cornerstone motif in pharmaceuticals, acting as a bioisostere for carboxylic acids and improving properties such as hydrolytic stability and polar surface area.[1] The presence of the trifluorinated phenyl ring imparts unique electronic properties, enhances metabolic stability, and can improve membrane permeability and binding affinity of drug candidates. This guide provides an in-depth, technically-grounded overview of a robust and modern synthetic pathway to this key intermediate, designed for researchers and drug development professionals. We will move from retrosynthetic analysis to detailed, field-proven protocols, emphasizing the rationale behind methodological choices and prioritizing safety and scalability.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic strategy for this compound begins by disconnecting the sulfonamide N-S bond, leading back to the corresponding sulfonyl chloride. This highly reactive intermediate is, in turn, accessible from 3,4,5-trifluoroaniline via a Sandmeyer-type reaction. The aniline precursor itself can be synthesized through selective defluorination of a more readily available polyfluorinated starting material. This overall strategy is outlined below.

G Target This compound SulfonylChloride 3,4,5-Trifluorobenzenesulfonyl Chloride Target->SulfonylChloride Sulfonamide Formation Aniline 3,4,5-Trifluoroaniline SulfonylChloride->Aniline Sandmeyer-Type Chlorosulfonylation Acetanilide Pentafluoroacetanilide Aniline->Acetanilide Selective Hydrodefluorination

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of Key Precursor: 3,4,5-Trifluoroaniline

The most effective route to 3,4,5-trifluoroaniline involves the selective reductive hydrodefluorination of pentafluoroaniline. To achieve the desired regioselectivity and avoid over-reduction, the amine is first protected as an acetanilide. This deactivates the ring and directs the hydrodefluorination to the ortho and para positions relative to the activating acetamido group, leaving the desired meta-fluorines untouched.

The reaction is catalyzed by nickel complex compounds in the presence of a reducing agent like zinc dust.[2] This method provides a reliable pathway to the key aniline intermediate from commercially available starting materials.[3]

Experimental Protocol 1: Synthesis of 3,4,5-Trifluoroaniline

This protocol is adapted from methodologies described for the selective hydrodefluorination of polyfluorinated aromatic compounds.[2]

Materials:

  • Pentafluoroacetanilide

  • Zinc dust

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • 1,10-Phenanthroline

  • Dimethylformamide (DMF), anhydrous

  • Water, deionized

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Catalyst Preparation: In a three-necked flask under an inert atmosphere (N₂ or Ar), combine NiCl₂·6H₂O (e.g., 0.6 mmol) and 1,10-phenanthroline (e.g., 1.2 mmol) in anhydrous DMF. Stir until a homogeneous solution of the complex is formed.

  • Reaction Setup: To the catalyst solution, add pentafluoroacetanilide (e.g., 12.3 mmol) followed by zinc dust (e.g., 122.4 mmol, a significant excess).

  • Initiation: Add a controlled amount of water (e.g., 2.5 mL) to the stirred suspension. The reaction is often exothermic. Maintain the temperature with a water bath if necessary.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50-70 °C) and stir vigorously for several hours until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Hydrolysis: Cool the reaction mixture to room temperature. Carefully add concentrated HCl to dissolve the remaining zinc and hydrolyze the acetanilide intermediate. This step should be performed in a well-ventilated fume hood.

  • Workup: Neutralize the acidic mixture by slow addition of a concentrated NaOH solution until the pH is basic (pH > 10).

  • Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude 3,4,5-trifluoroaniline can be further purified by vacuum distillation or column chromatography on silica gel.

Part 2: Synthesis of this compound

This transformation is the core of the synthesis and is achieved in two distinct steps: the conversion of the aniline to a sulfonyl chloride, followed by amination. We present a modern, safer, and highly efficient one-pot procedure that combines these steps.

Step 2a & 2b: One-Pot Sandmeyer Chlorosulfonylation and Amination

The classic Sandmeyer reaction for producing sulfonyl chlorides requires the handling of gaseous sulfur dioxide and the pre-formation of potentially unstable diazonium salts.[4][5] A superior, modern approach utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable, solid SO₂ surrogate.[1] This method generates the diazonium salt in situ and proceeds to the sulfonyl chloride under mild conditions, significantly enhancing safety and operational simplicity. The resulting sulfonyl chloride can then be directly converted to the sulfonamide in the same pot by the addition of an amine source.

The overall transformation from aniline to sulfonamide is depicted below.

G cluster_0 One-Pot Synthesis Aniline 3,4,5-Trifluoroaniline SulfonylChloride 3,4,5-Trifluorobenzenesulfonyl Chloride (in situ) Aniline->SulfonylChloride Step 1: Sandmeyer Reaction Reagents: DABSO (SO₂ surrogate) t-BuONO (diazotization) CuCl₂ (catalyst), HCl Solvent: Acetonitrile Sulfonamide This compound SulfonylChloride->Sulfonamide Step 2: Amination Reagent: Aqueous Ammonia (NH₄OH) (added to same pot)

Caption: One-pot workflow for the synthesis of the target sulfonamide.

Methodology Comparison: Sulfonyl Chloride Formation
FeatureClassic Meerwein/Sandmeyer MethodModern DABSO-Based Method
SO₂ Source Gaseous SO₂DABSO (stable solid)
Diazotization Pre-formation of diazonium salt with NaNO₂/HCl at 0-5 °CIn situ formation with tert-butyl nitrite at room temp.
Safety Energetic diazonium intermediate accumulates; toxic gas handlingNo accumulation of diazonium species; avoids handling SO₂ gas.[1]
Scalability Challenging due to gas handling and thermal controlReadily scalable; demonstrated on 20g scale.[1][6]
Operational Simplicity Multi-step, temperature-sensitiveOne-pot, operationally simple procedure
Experimental Protocol 2: One-Pot Synthesis of this compound

This protocol is adapted from the highly reliable Sandmeyer chlorosulfonylation using DABSO reported by Willis et al. in Organic Letters.[1][6]

Materials:

  • 3,4,5-Trifluoroaniline (from Part 1)

  • DABSO (CAS: 28430-46-8)

  • Copper(II) chloride (CuCl₂), anhydrous

  • Hydrochloric acid (HCl), 37% aqueous solution

  • Acetonitrile (MeCN), anhydrous

  • tert-Butyl nitrite (t-BuONO)

  • Ammonium hydroxide (NH₄OH), concentrated aqueous solution

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3,4,5-trifluoroaniline (e.g., 0.5 mmol, 1.0 equiv), DABSO (0.3 mmol, 0.6 equiv), and CuCl₂ (0.025 mmol, 5 mol%).

  • Acidification: Under an inert atmosphere, add anhydrous acetonitrile (to achieve 0.2 M concentration) followed by 37% aqueous HCl (1.0 mmol, 2.0 equiv). Stir the mixture at room temperature until all solids dissolve.

  • Diazotization & Sulfonylation: Slowly add tert-butyl nitrite (0.55 mmol, 1.1 equiv) dropwise to the stirred solution at room temperature. The reaction is typically stirred overnight (approx. 17 hours) to ensure complete conversion to the sulfonyl chloride intermediate. Monitor by TLC or LC-MS if desired.

  • Amination: Cool the reaction mixture to 0 °C using an ice bath. Slowly and carefully add concentrated aqueous ammonium hydroxide (e.g., 2.5 mmol, 5.0 equiv). Caution: This is an exothermic neutralization and amination step.

  • Reaction Completion: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate in hexanes) to yield pure this compound.

Conclusion

The synthesis of this compound is efficiently achieved through a two-part strategy commencing with the selective hydrodefluorination of pentafluoroacetanilide. The pivotal transformation of the resulting 3,4,5-trifluoroaniline is best accomplished using a modern, one-pot Sandmeyer-type chlorosulfonylation-amination sequence. The use of DABSO as a stable SO₂ surrogate circumvents the significant safety and handling challenges associated with traditional methods, providing a scalable, robust, and high-yielding pathway suitable for both academic research and industrial drug development settings.

References

An In-depth Technical Guide to GSK1016790A (CAS No. 942206-85-1), a Potent and Selective TRPV4 Channel Agonist

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1016790A, also known as GSK101, is a novel and potent small-molecule agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2] As a non-selective cation channel, TRPV4 is implicated in a multitude of physiological processes, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the core properties of GSK1016790A, its mechanism of action, and its application as a critical research tool in the study of TRPV4-mediated cellular signaling and pathophysiology.

GSK1016790A has demonstrated significantly greater potency and selectivity for TRPV4 compared to other agonists like the phorbol ester 4α-PDD, making it an invaluable tool for elucidating the physiological and pathological roles of this ion channel.[1][5] Its utility spans a wide range of research areas, including vascular function, respiratory diseases, pain, and neurological disorders.[6][7][8]

Physicochemical Properties

A thorough understanding of the physicochemical properties of GSK1016790A is essential for its effective use in experimental settings.

PropertyValueSource
CAS Registry Number 942206-85-1[9]
Molecular Formula C28H32Cl2N4O6S2[9]
Molecular Weight 655.6 g/mol [9]
Appearance Crystalline solid[9]
Purity ≥98%[9]
Solubility Soluble in organic solvents such as ethanol (~10 mg/ml), DMSO (~15 mg/ml), and dimethyl formamide (DMF) (~15 mg/ml). Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer of choice (e.g., solubility of ~0.25 mg/ml in a 1:3 solution of DMSO:PBS, pH 7.2).[9]
Storage Store at -20°C for long-term stability (≥4 years).[9]

Note: While the CAS number 913472-55-6 has been associated with GSK1016790A in some contexts, the more specific and consistently cited CAS number for this compound is 942206-85-1. The former CAS number is also associated with 3,4,5-Trifluorobenzenesulfonamide.[10][11][12][13]

Mechanism of Action: Potent and Selective Activation of TRPV4

GSK1016790A exerts its biological effects through the direct activation of the TRPV4 ion channel.[1][2] This activation leads to an influx of cations, most notably Ca2+, into the cell, thereby initiating a cascade of downstream signaling events.[2][14]

Electrophysiological and Cellular Effects:
  • Calcium Influx: GSK1016790A elicits a robust and dose-dependent influx of Ca2+ in cells expressing TRPV4 channels.[2][14] The EC50 values for Ca2+ influx are in the nanomolar range, reported as 2.1 nM in human TRPV4-expressing HEK cells and 18 nM in mouse TRPV4-expressing HEK cells.[2][14][15] This potent activity makes it a highly effective tool for studying TRPV4 channel function.

  • Whole-Cell Currents: The compound evokes a dose-dependent activation of TRPV4 whole-cell currents at concentrations above 1 nM.[2][14]

  • Channel Desensitization and Downregulation: Activation of TRPV4 by GSK1016790A leads to a rapid, partial desensitization of the channel.[1][16][17] This is followed by a downregulation of TRPV4 expression on the plasma membrane, a process that appears to be Ca2+-independent.[1][16][17]

The following diagram illustrates the primary mechanism of action of GSK1016790A at the cellular level.

cluster_membrane Plasma Membrane TRPV4 TRPV4 Channel Ca_in Ca²⁺ (intracellular) TRPV4->Ca_in Cation Influx GSK GSK1016790A GSK->TRPV4 Binds and Activates Ca_out Ca²⁺ (extracellular) Downstream Downstream Signaling (e.g., eNOS activation, PKC/PI3K/RhoA pathway) Ca_in->Downstream Initiates

Caption: Mechanism of GSK1016790A-induced TRPV4 activation and downstream signaling.

Experimental Protocols

The following are representative protocols for in vitro and in vivo studies using GSK1016790A, synthesized from published research.

In Vitro Calcium Imaging Assay

This protocol details the measurement of intracellular calcium changes in response to GSK1016790A stimulation.

Objective: To quantify the GSK1016790A-induced Ca2+ influx in TRPV4-expressing cells.

Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing TRPV4 or primary endothelial cells on a suitable imaging dish.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

  • Baseline Measurement: Acquire baseline fluorescence images before the addition of GSK1016790A.

  • Stimulation: Add GSK1016790A at the desired concentration (e.g., a dose-response from 0.1 nM to 1000 nM) to the cells.[14]

  • Image Acquisition: Continuously record fluorescence images to monitor the change in intracellular Ca2+ concentration over time.

  • Data Analysis: Calculate the ratio of fluorescence intensities at the two excitation wavelengths (for ratiometric dyes like Fura-2) to determine the intracellular Ca2+ concentration. The EC50 value can be determined by plotting the peak Ca2+ response against the log of the GSK1016790A concentration.[14][18]

A Plate TRPV4-expressing cells B Load with Ca²⁺ sensitive dye A->B C Acquire baseline fluorescence B->C D Add GSK1016790A C->D E Record fluorescence changes D->E F Analyze Ca²⁺ concentration E->F

Caption: Workflow for in vitro calcium imaging assay with GSK1016790A.

In Vivo Assessment of Vascular Responses

This protocol outlines a method to investigate the in vivo effects of GSK1016790A on pulmonary and systemic vascular beds.

Objective: To measure changes in blood pressure and vascular resistance following GSK1016790A administration in an animal model.

Methodology:

  • Animal Model: Use an appropriate animal model, such as an anesthetized rat.[6]

  • Surgical Preparation: Surgically implant catheters to measure systemic and pulmonary arterial pressures and cardiac output.

  • Baseline Recordings: Record stable baseline hemodynamic parameters.

  • Drug Administration: Administer GSK1016790A intravenously at various doses (e.g., 2-12 µg/kg).[6]

  • Hemodynamic Monitoring: Continuously monitor and record changes in systemic arterial pressure, pulmonary arterial pressure, and cardiac output.

  • Data Analysis: Calculate changes from baseline for each parameter at each dose of GSK1016790A. This can reveal dose-dependent effects on vascular tone.[6]

Biological and Pathophysiological Insights

The use of GSK1016790A has been instrumental in uncovering the diverse roles of TRPV4 in health and disease.

  • Vascular Function: Systemic activation of TRPV4 by GSK1016790A can lead to vasodilation and a decrease in systemic vascular resistance.[2][6] This compound has been shown to induce the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), partially through the AMPK pathway, which contributes to its vasodilatory effects.[19]

  • Inflammation and Atherosclerosis: GSK1016790A has demonstrated anti-inflammatory properties by inhibiting TNF-α-induced monocyte adhesion to endothelial cells.[19] Furthermore, oral administration of GSK1016790A has been shown to reduce atherosclerotic plaque formation in ApoE deficient mice.[19]

  • Neurological Applications: Studies have indicated that GSK1016790A administration can attenuate neurological and motor deficits in a mouse model of intracerebral hemorrhage, suggesting a potential neuroprotective role for TRPV4 activation.[8]

  • Pulmonary Function: The activation of TRPV4 in the pulmonary system is complex. While it can contribute to vasodilation, under certain conditions, such as nitric oxide synthase inhibition, GSK1016790A can induce pulmonary vasoconstriction.[6]

  • Urinary Bladder Function: GSK1016790A has been shown to induce urinary bladder contraction and hyperactivity, highlighting the role of TRPV4 in bladder function.[1][15]

The signaling pathways modulated by GSK1016790A-induced TRPV4 activation are multifaceted and cell-type specific. One key pathway involves the endocytosis of the TRPV4 channel itself.

GSK GSK1016790A TRPV4 TRPV4 Activation GSK->TRPV4 Ca_influx Ca²⁺ Influx TRPV4->Ca_influx PKC PKC Ca_influx->PKC PI3K PI3K PKC->PI3K RhoA RhoA PI3K->RhoA Endocytosis TRPV4 Endocytosis RhoA->Endocytosis

Caption: Signaling pathway for GSK1016790A-induced TRPV4 endocytosis.[3][20]

Conclusion

GSK1016790A is a powerful and selective pharmacological tool that has significantly advanced our understanding of TRPV4 biology. Its high potency and specificity make it an indispensable reagent for researchers in academia and the pharmaceutical industry. The continued use of GSK1016790A in preclinical studies will undoubtedly lead to further insights into the therapeutic potential of targeting the TRPV4 channel for a wide array of diseases.

References

The Rising Profile of 3,4,5-Trifluorobenzenesulfonamide Derivatives: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorination in Sulfonamide Discovery

The strategic incorporation of fluorine atoms into therapeutic candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Within the well-established and versatile sulfonamide class of compounds, polyfluorination of the aromatic ring represents a key strategy for modulating biological activity and optimizing drug-like properties. This guide focuses on a specific, yet increasingly important, subclass: 3,4,5-Trifluorobenzenesulfonamide derivatives . The trifluorinated phenyl ring offers a distinct electronic profile that can lead to novel pharmacological activities and improved therapeutic indices. This document serves as an in-depth technical exploration of the known and potential biological activities of these compounds, providing insights into their synthesis, mechanisms of action, and future applications in drug discovery.

Antimicrobial Potential: A New Frontier for a Classic Scaffold

While the broader class of sulfonamides is renowned for its antibacterial properties, the specific contribution of the 3,4,5-trifluoro substitution pattern to antimicrobial activity is an emerging area of interest. The parent compound, this compound, is noted for its antimicrobial properties, suggesting its utility in sanitizing and preservation applications.[1] The introduction of the benzenesulfonylamido moiety to existing antimicrobial scaffolds, such as fluoroquinolones, has been shown to shift their activity spectrum, often enhancing potency against Gram-positive bacteria.[2][3] This suggests that derivatization of the this compound core could yield novel antimicrobial agents with improved efficacy or a differentiated spectrum of activity.

Hypothesized Mechanism of Action

The classical mechanism of antibacterial sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. The structural mimicry of para-aminobenzoic acid (PABA) by the sulfonamide moiety is key to this inhibition. The electron-withdrawing nature of the three fluorine atoms on the benzene ring of this compound derivatives can significantly alter the acidity of the sulfonamide N-H bond and the overall electronic distribution of the molecule. This modification could potentially enhance the binding affinity to DHPS or even confer activity against resistant bacterial strains.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to evaluate the antimicrobial activity of novel this compound derivatives is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum suspension and standardize it to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculate each well containing the diluted test compound with the bacterial suspension.

  • Include positive (no drug) and negative (no bacteria) control wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Oncological Applications: Targeting Kinase Signaling Pathways

Recent patent literature has highlighted the potential of this compound derivatives as potent inhibitors of key signaling proteins implicated in cancer, particularly mitogen-activated protein kinases (MAP kinases) and other heterocyclic kinase inhibitors.[4][5] The MAP kinase cascade is a critical pathway that regulates cell proliferation, differentiation, and survival; its dysregulation is a hallmark of many cancers. The ability of the this compound scaffold to serve as a basis for kinase inhibitors opens up significant avenues for the development of novel anticancer therapeutics.

Mechanism of Action: Kinase Inhibition

Kinase inhibitors typically function by competing with ATP for binding to the active site of the enzyme, thereby preventing the phosphorylation of downstream substrates. The 3,4,5-trifluorinated phenyl ring can engage in specific interactions within the ATP-binding pocket, such as halogen bonding or favorable electrostatic interactions, which can contribute to high binding affinity and selectivity. The sulfonamide group can act as a hydrogen bond donor and acceptor, further anchoring the inhibitor to the kinase active site.

kinase_inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Substrate Substrate Kinase->Substrate Phosphorylates Inhibitor 3,4,5-Trifluorobenzene- sulfonamide Derivative Inhibitor->Kinase Binds & Blocks ATP

Caption: Competitive inhibition of a kinase by a this compound derivative.

Structure-Activity Relationships (SAR)

While specific SAR studies for this compound kinase inhibitors are not yet widely published, general principles for sulfonamide-based kinase inhibitors can be extrapolated. The nature of the substituent on the sulfonamide nitrogen is critical for determining potency and selectivity. Large, hydrophobic groups can occupy hydrophobic pockets in the kinase active site, while polar groups can form additional hydrogen bonds. The 3,4,5-trifluoro substitution pattern is expected to enhance cell permeability and metabolic stability, key attributes for effective oral anticancer drugs.

Neurological and Other Potential Therapeutic Areas

Patent literature also points to the potential of this compound derivatives as 5-HT5a receptor antagonists.[5] The 5-HT5a receptor is a serotonin receptor subtype primarily expressed in the brain, and its modulation is of interest for the treatment of various neurological and psychiatric disorders, including schizophrenia, anxiety, and depression. Antagonism of this receptor could represent a novel therapeutic approach for these conditions.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from the commercially available 3,4,5-trifluorobenzenesulfonyl chloride. This versatile intermediate can be reacted with a wide range of primary and secondary amines to afford the corresponding sulfonamides.

General Synthetic Protocol

Objective: To synthesize a library of N-substituted this compound derivatives.

Materials:

  • 3,4,5-Trifluorobenzenesulfonyl chloride.

  • A diverse set of primary and secondary amines.

  • A suitable base (e.g., triethylamine, pyridine).

  • An aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

Procedure:

  • Dissolve the desired amine in the chosen aprotic solvent.

  • Add the base to the reaction mixture.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 3,4,5-trifluorobenzenesulfonyl chloride in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup to remove the base hydrochloride salt and any unreacted starting materials.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization.

synthesis_workflow Start 3,4,5-Trifluorobenzenesulfonyl Chloride + Amine Reaction Reaction with Base in Aprotic Solvent Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product N-substituted 3,4,5-Trifluoro- benzenesulfonamide Derivative Purification->Product

References

An In-depth Technical Guide to the Mechanism of Action of 3,4,5-Trifluorobenzenesulfonamide (SLC-0111): A Potent and Selective Carbonic Anhydrase IX Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 3,4,5-trifluorobenzenesulfonamide, a first-in-class investigational anti-cancer agent more commonly known by its developmental code, SLC-0111. This document is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the molecular interactions, cellular consequences, and preclinical validation of this potent and selective carbonic anhydrase IX (CA IX) inhibitor. We will explore the foundational role of CA IX in the tumor microenvironment, the specific inhibitory action of SLC-0111, and the downstream signaling pathways affected. Furthermore, this guide furnishes detailed, field-proven protocols for key experimental assays to study its mechanism of action, ensuring scientific integrity and reproducibility.

Introduction: The Hypoxic Tumor Microenvironment and the Rise of Carbonic Anhydrase IX as a Therapeutic Target

Solid tumors are characterized by regions of poor oxygen supply, a condition known as hypoxia. This hypoxic environment triggers a cascade of adaptive responses in cancer cells, enabling their survival, proliferation, and metastasis.[1] A key player in this adaptation is the transmembrane enzyme Carbonic Anhydrase IX (CA IX), which is highly overexpressed in a wide array of solid tumors and is often associated with poor patient prognosis.[2] In normal tissues, the expression of CA IX is highly restricted, making it an attractive and specific target for anticancer therapies.[3]

CA IX is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[3] In the hypoxic tumor microenvironment, this enzymatic activity contributes to the acidification of the extracellular space while maintaining a more alkaline intracellular pH. This pH gradient is crucial for tumor cells, as it promotes survival, proliferation, invasion, and resistance to conventional therapies.[4][5]

This compound (SLC-0111) is a ureido-substituted benzenesulfonamide that has emerged as a potent and selective inhibitor of CA IX.[6] Preclinical studies have consistently demonstrated its ability to inhibit tumor growth and metastasis, and it has progressed to Phase I clinical trials for the treatment of advanced solid tumors.[3][7] This guide will elucidate the intricate mechanism through which SLC-0111 exerts its anti-tumor effects.

Core Mechanism of Action: Selective Inhibition of Carbonic Anhydrase IX

The primary mechanism of action of this compound is its potent and selective inhibition of the enzymatic activity of carbonic anhydrase IX.[3] As a sulfonamide-based inhibitor, SLC-0111 targets the active site of the enzyme, disrupting its catalytic function.

Molecular Interaction with the CA IX Active Site

While a specific crystal structure of this compound in complex with CA IX is not publicly available, extensive crystallographic studies of similar sulfonamides with various CA isoforms, including CA II and CA IX-mimics, provide a clear understanding of the binding mode.[2][8] The sulfonamide moiety of SLC-0111 is crucial for its inhibitory activity. The deprotonated sulfonamide nitrogen directly coordinates with the zinc ion in the active site of CA IX, displacing the catalytic water molecule/hydroxide ion. This interaction is a hallmark of sulfonamide-based carbonic anhydrase inhibitors.[8]

The trifluorinated benzene ring and the ureido linker of SLC-0111 engage in van der Waals and hydrophobic interactions with amino acid residues lining the active site cavity. These interactions contribute to the high affinity and selectivity of the inhibitor. Specifically, the tail of SLC-0111 is oriented towards the hydrophobic half of the active site, interacting with residues such as Phe131 and Pro202 in CA II, a structural feature correlated with a loss of potent inhibition for this off-target isoform and thus contributing to its selectivity for CA IX and XII.[8]

Quantitative Inhibition Profile and Selectivity

A critical attribute of a therapeutic agent is its selectivity for the intended target over other related proteins to minimize off-target effects. SLC-0111 exhibits remarkable selectivity for the tumor-associated isoforms CA IX and CA XII over the ubiquitously expressed cytosolic isoforms CA I and CA II.[9][10] This selectivity is quantified by the inhibition constant (Kᵢ), with a lower value indicating higher potency.

Carbonic Anhydrase IsoformInhibition Constant (Kᵢ) in nMIsoform Function & Relevance
hCA I 5080Cytosolic, off-target
hCA II 9640Cytosolic, off-target
hCA IX 45.1Tumor-associated, therapeutic target
hCA XII 4.5Tumor-associated, therapeutic target
Data sourced from MedChemExpress and Selleck Chemicals, as cited in Benchchem.[9]

This high selectivity for CA IX and CA XII, which are predominantly expressed in the tumor microenvironment, underscores the potential of SLC-0111 as a targeted anti-cancer agent with a favorable therapeutic window.[9][10]

Downstream Cellular Consequences of CA IX Inhibition

The inhibition of CA IX by this compound triggers a cascade of events within the tumor microenvironment, ultimately leading to reduced tumor growth and metastasis.

Disruption of Tumor pH Homeostasis

The primary consequence of CA IX inhibition is the disruption of the carefully maintained pH gradient in tumor cells. By blocking the extracellular hydration of CO₂, SLC-0111 prevents the acidification of the tumor's extracellular microenvironment and the simultaneous alkalization of the cytoplasm.[11] This leads to an increase in intracellular acidity, a condition that is detrimental to cancer cell survival and proliferation.[4][5]

G cluster_tumor_cell Tumor Cell (Intracellular) cluster_extracellular Tumor Microenvironment (Extracellular) Metabolism Glycolytic Metabolism H_in H+ (Protons) Metabolism->H_in Production CO2 CO2 Metabolism->CO2 Diffusion pHi Alkaline pHi (Maintained) CAIX Carbonic Anhydrase IX (CA IX) H_out H+ (Protons) CAIX->H_out Catalysis HCO3 HCO3- (Bicarbonate) CAIX->HCO3 Catalysis CO2->CAIX H2O H2O H2O->CAIX pHe Acidic pHe (Maintained) HCO3->pHi Transport into cell SLC0111 This compound (SLC-0111) SLC0111->CAIX Inhibition

Caption: Mechanism of CA IX in tumor pH regulation and its inhibition by SLC-0111.

Inhibition of Cell Proliferation and Survival

The intracellular acidification resulting from CA IX inhibition creates an unfavorable environment for cellular processes essential for proliferation and survival.[5][12] Preclinical studies have demonstrated that SLC-0111 treatment leads to a significant reduction in the viability of various cancer cell lines, particularly under hypoxic conditions where CA IX expression is highest.[5] Furthermore, the inhibition of CA IX has been shown to induce apoptosis, or programmed cell death, in cancer cells.[13]

Attenuation of Cell Migration and Invasion

The acidic extracellular microenvironment created by CA IX activity is known to promote the degradation of the extracellular matrix and enhance cancer cell motility, facilitating invasion and metastasis.[4] By preventing this extracellular acidification, this compound has been shown to significantly reduce the migratory and invasive potential of cancer cells in vitro.[5]

Impact on Downstream Signaling Pathways

The effects of CA IX inhibition extend beyond direct pH regulation, influencing key signaling pathways involved in tumor progression. For instance, CA IX activity has been linked to the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation. Inhibition of CA IX has been shown to potentiate the efficacy of mTOR inhibitors, particularly in hypoxic tumor regions.[14] Additionally, CA IX has been implicated in the regulation of pathways involved in epithelial-mesenchymal transition (EMT) and cancer stem cell (CSC) function, such as the RHO/ROCK signaling pathway.[15]

G SLC0111 This compound (SLC-0111) CAIX Carbonic Anhydrase IX (CA IX) SLC0111->CAIX Inhibits Apoptosis Apoptosis SLC0111->Apoptosis Induces pHe Extracellular Acidification CAIX->pHe Promotes pHi Intracellular Alkalinization CAIX->pHi Promotes mTOR mTORC1 Pathway CAIX->mTOR Modulates EMT EMT & Cancer Stem Cell Function CAIX->EMT Modulates Migration Cell Migration & Invasion pHe->Migration Promotes Proliferation Cell Proliferation & Survival pHi->Proliferation Enables

Caption: Downstream effects of CA IX inhibition by SLC-0111.

Experimental Protocols for Mechanistic Studies

To ensure the scientific integrity and reproducibility of research on this compound, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Enzyme Inhibition Assay: Stopped-Flow CO₂ Hydration Assay

This assay is the gold standard for measuring the catalytic activity of carbonic anhydrases and determining the inhibition constants of compounds like SLC-0111.[9][16]

Principle: The assay measures the enzyme-catalyzed hydration of CO₂, which results in a pH change monitored by a pH indicator dye. The initial rate of this reaction is proportional to the enzyme's activity.

Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM Tris-HCl, pH 7.5) containing a pH indicator (e.g., 100 µM phenol red).

    • Prepare solutions of purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) in the assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in the assay buffer.

    • Prepare CO₂-saturated water by bubbling pure CO₂ gas into deionized water on ice for at least 30 minutes.[17]

  • Assay Procedure:

    • Pre-incubate the enzyme solution with various concentrations of SLC-0111 for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow for enzyme-inhibitor complex formation.

    • In a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated buffer.

    • Monitor the change in absorbance of the pH indicator at its λmax (e.g., 570 nm for phenol red) over a short time course (milliseconds to seconds).[17]

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance change over time.

    • Determine the inhibition constants (Kᵢ) by fitting the reaction rates at various inhibitor concentrations to the appropriate inhibition model (e.g., Michaelis-Menten, Cheng-Prusoff equation).[16]

Cell-Based Assays

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of their viability. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HT-29) in a 96-well plate at a predetermined density to achieve 70-80% confluency after 24 hours.

  • Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 48-72 hours) under both normoxic and hypoxic (e.g., 1% O₂) conditions.

  • MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Principle: This assay assesses cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate at which the cells close the gap.[19]

Methodology:

  • Monolayer Formation: Seed cells in a 6-well or 12-well plate and grow them to 95-100% confluency.

  • Wound Creation: Using a sterile p200 pipette tip, create a straight scratch across the center of the monolayer.[19]

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment and Imaging (T=0): Add fresh medium containing the desired concentration of SLC-0111 or vehicle control. Immediately capture images of the scratch at predefined locations using a phase-contrast microscope.[19]

  • Time-Lapse Imaging: Continue to capture images of the same locations at regular intervals (e.g., every 6-12 hours) for 24-48 hours.

  • Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time relative to the initial wound area.

In Vivo Efficacy Study: Mouse Xenograft Model

Principle: This assay evaluates the anti-tumor efficacy of this compound in a living organism by implanting human tumor cells into immunodeficient mice.[12]

Methodology:

  • Cell Preparation and Implantation:

    • Prepare a single-cell suspension of a human cancer cell line known to express CA IX (e.g., MDA-MB-231 for breast cancer, D456 for glioblastoma) in a mixture of sterile PBS and Matrigel.[12]

    • Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer this compound (e.g., 50-100 mg/kg) or a vehicle control to the mice via oral gavage daily.[12]

  • Monitoring and Endpoint:

    • Continue to measure tumor volume and monitor the body weight and overall health of the mice regularly.

    • The primary endpoint is typically a significant reduction in tumor growth in the treatment group compared to the control group. The study may also be continued to assess survival.

  • Tumor Analysis: At the end of the study, tumors can be excised for further analysis, such as histology, immunohistochemistry for CA IX expression, and analysis of apoptosis markers.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay EnzymeAssay Stopped-Flow CO2 Hydration Assay CellViability MTT Assay EnzymeAssay->CellViability Informs CellMigration Wound Healing Assay CellViability->CellMigration Complements Xenograft Mouse Xenograft Model CellMigration->Xenograft Predicts efficacy for

Caption: Experimental workflow for studying the mechanism of action of SLC-0111.

Pharmacokinetics and Clinical Development

This compound (SLC-0111) has undergone a multi-center, open-label, first-in-human Phase I clinical trial to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors.[2] The study established a recommended Phase II dose of 1000 mg/day, at which the drug was found to be safe and well-tolerated.[20] While no objective responses were observed, stable disease for over 24 weeks was noted in two patients.[20]

Pharmacokinetic analyses from the Phase I trial showed that exposure to SLC-0111 was generally dose-proportional.[20] Following a single oral dose, the time to maximum plasma concentration (Tₘₐₓ) ranged from 2.46 to 6.05 hours.[2] These findings support the continued clinical development of SLC-0111, particularly in combination with other anti-cancer therapies and in patient populations with confirmed CA IX-positive tumors.[3]

Conclusion and Future Directions

This compound (SLC-0111) represents a promising targeted therapy for a range of solid tumors characterized by hypoxia and the overexpression of carbonic anhydrase IX. Its mechanism of action is centered on the potent and selective inhibition of CA IX, leading to the disruption of tumor pH homeostasis, reduced cell proliferation and survival, and attenuated cell migration and invasion. The favorable selectivity profile and safety data from early clinical trials provide a strong rationale for its further investigation.

Future research should focus on elucidating the full spectrum of downstream signaling pathways modulated by CA IX inhibition and exploring rational combination therapies that may synergize with the effects of SLC-0111. For instance, combining SLC-0111 with chemotherapy or immune checkpoint inhibitors has shown promise in preclinical models.[3] The development of predictive biomarkers to identify patients most likely to benefit from SLC-0111 treatment will also be crucial for its successful clinical translation.

References

The Ascendancy of 3,4,5-Trifluorobenzenesulfonamide: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorine Advantage in Medicinal Chemistry

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and development. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the remarkable strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, lipophilicity, binding affinity, and bioavailability of a drug candidate.[1] Consequently, fluorinated organic compounds are disproportionately represented in the pharmacopeia.[2][3] Among the diverse array of fluorine-containing building blocks, those bearing the trifluoromethyl group have been particularly impactful.[4][5] This guide focuses on a similarly potent, yet perhaps more nuanced building block: 3,4,5-trifluorobenzenesulfonamide . The trifluorinated phenyl ring, coupled with the versatile sulfonamide moiety, presents a powerful platform for the synthesis of complex, biologically active molecules. This document serves as a comprehensive technical guide to the synthesis, properties, and applications of this compound, providing researchers with the foundational knowledge to effectively leverage this valuable synthetic intermediate.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature. The trifluorinated aromatic ring significantly influences the electronic properties of the sulfonamide group, enhancing the acidity of the N-H protons and modulating the reactivity of the entire molecule.

Table 1: Physicochemical Properties of this compound and its Precursor

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₆H₄F₃NO₂S211.16913472-55-6[6]
3,4,5-Trifluorobenzenesulfonyl chlorideC₆H₂ClF₃O₂S230.59351003-43-5[2]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show a multiplet in the aromatic region for the two protons on the trifluorinated ring. The protons of the NH₂ group will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the four unique carbon atoms in the aromatic ring. The carbon atoms attached to fluorine will exhibit characteristic C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule and is expected to show two distinct resonances corresponding to the fluorine atoms at the 3,5-positions and the fluorine at the 4-position, with characteristic coupling patterns. The chemical shifts will be relative to a standard such as CFCl₃.[7]

  • IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands for the N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), the S=O stretching vibrations (typically in the regions of 1350-1300 cm⁻¹ and 1180-1150 cm⁻¹), and C-F stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of SO₂NH₂.

Synthesis of this compound: A Step-by-Step Guide

The synthesis of this compound is a multi-step process that begins with a suitable trifluorinated precursor, typically 3,4,5-trifluoroaniline. The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sulfonyl Chloride Formation (Sandmeyer-type Reaction) cluster_2 Step 3: Ammonolysis A 3,4,5-Trifluoroaniline B 3,4,5-Trifluorobenzenediazonium Salt A->B NaNO₂, HCl, 0-5 °C C 3,4,5-Trifluorobenzenesulfonyl Chloride B->C SO₂, CuCl₂ D This compound C->D NH₄OH or NH₃

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Diazotization of 3,4,5-Trifluoroaniline

The initial step involves the conversion of 3,4,5-trifluoroaniline to the corresponding diazonium salt. This is a standard procedure in organic synthesis.[4][6]

  • Reagents and Equipment:

    • 3,4,5-Trifluoroaniline

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Ice bath

    • Magnetic stirrer

    • Beaker or round-bottom flask

  • Procedure:

    • Dissolve 3,4,5-trifluoroaniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath with stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.

    • Continue stirring for an additional 15-30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Step 2: Synthesis of 3,4,5-Trifluorobenzenesulfonyl Chloride

This step employs a Sandmeyer-type reaction to convert the diazonium salt to the sulfonyl chloride.[6][8]

  • Reagents and Equipment:

    • Solution of 3,4,5-trifluorobenzenediazonium salt from Step 1

    • Sulfur Dioxide (SO₂)

    • Copper(II) Chloride (CuCl₂) as a catalyst

    • Glacial Acetic Acid (optional, as a solvent)

    • Reaction vessel equipped for gas introduction

  • Procedure:

    • In a separate reaction vessel, prepare a solution of copper(II) chloride in a suitable solvent like glacial acetic acid or water.

    • Bubble sulfur dioxide gas through this solution until saturation.

    • Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl₂ mixture with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction to stir for a specified period, potentially with gentle warming, to drive the reaction to completion.

    • The product, 3,4,5-trifluorobenzenesulfonyl chloride, can be isolated by extraction with an organic solvent, followed by washing and drying. Further purification may be achieved by distillation or chromatography.

Step 3: Ammonolysis of 3,4,5-Trifluorobenzenesulfonyl Chloride

The final step is the conversion of the sulfonyl chloride to the desired sulfonamide by reaction with ammonia.

  • Reagents and Equipment:

    • 3,4,5-Trifluorobenzenesulfonyl Chloride

    • Aqueous Ammonia (NH₄OH) or anhydrous ammonia (NH₃)

    • A suitable solvent (e.g., THF, acetone)

    • Stirring apparatus

  • Procedure:

    • Dissolve 3,4,5-trifluorobenzenesulfonyl chloride in a suitable organic solvent.

    • Cool the solution in an ice bath and slowly add an excess of concentrated aqueous ammonia with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

    • The product, this compound, will precipitate from the reaction mixture. It can be collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Applications in Organic Synthesis and Drug Discovery

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The trifluorinated phenyl ring provides a metabolically robust and lipophilic scaffold, while the sulfonamide moiety offers a handle for further functionalization and can act as a key pharmacophore.

Nucleophilic Aromatic Substitution (SₙAr) Reactions

The electron-withdrawing nature of the three fluorine atoms and the sulfonyl group activates the aromatic ring towards nucleophilic aromatic substitution.[5][9][10] This allows for the displacement of one or more fluorine atoms by various nucleophiles, providing a route to a diverse range of substituted benzenesulfonamides.

G A This compound B Substituted Benzenesulfonamide A->B SₙAr Reaction Nu Nucleophile (e.g., R-OH, R-NH₂, R-SH) Nu->A Base, Heat

Figure 2: General scheme for SₙAr reactions of this compound.

This reactivity is particularly valuable for introducing diversity into molecular scaffolds during lead optimization in drug discovery programs.

Synthesis of Bioactive Molecules

The sulfonamide functional group is a well-established pharmacophore found in a wide array of clinically used drugs.[11] When combined with the trifluorinated phenyl ring, it forms a privileged scaffold for the design of potent and selective inhibitors of various enzymes.

1. Carbonic Anhydrase Inhibitors:

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes.[12][13][14] Their inhibition has therapeutic applications in the treatment of glaucoma, epilepsy, and certain types of cancer.[12][15] Aromatic sulfonamides are the cornerstone of CA inhibitor design. The incorporation of fluorine atoms into the benzenesulfonamide scaffold has been shown to enhance inhibitory potency and isoform selectivity.[3] While specific studies on this compound as a CA inhibitor are not extensively reported, the closely related tetrafluorobenzenesulfonamides have demonstrated potent, low nanomolar to subnanomolar inhibition of tumor-associated CA isoforms IX and XII.[3] This strongly suggests that this compound is an excellent starting point for the development of novel CA inhibitors.

2. Kinase Inhibitors:

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[13][16][17] Consequently, kinase inhibitors are a major class of targeted therapeutics. The sulfonamide group is a common feature in many kinase inhibitors, often acting as a hydrogen bond donor or acceptor in the ATP-binding pocket of the enzyme. The use of fluorinated benzenesulfonamides in the synthesis of kinase inhibitors is an active area of research, with the fluorine atoms contributing to improved potency and pharmacokinetic properties.[13][16][18] this compound can be readily incorporated into various kinase inhibitor scaffolds through N-alkylation or N-arylation of the sulfonamide nitrogen, or through coupling reactions involving the aromatic ring.

Table 2: Representative Synthetic Transformations for Bioactive Molecule Synthesis

Reaction TypeReagents and ConditionsProduct TypePotential Application
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF)N-Alkyl-3,4,5-trifluorobenzenesulfonamideKinase Inhibitors
N-ArylationAryl halide, Catalyst (e.g., CuI), Ligand, BaseN-Aryl-3,4,5-trifluorobenzenesulfonamideKinase Inhibitors
SₙAr with AminesAmine, Base, HeatN,N'-Disubstituted benzenesulfonamide derivativesDiverse bioactive molecules
SₙAr with Alcohols/PhenolsAlcohol/Phenol, Base, HeatAryl ether derivatives of this compoundDiverse bioactive molecules

Conclusion: A Building Block with a Bright Future

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the context of medicinal chemistry and drug discovery. Its trifluorinated aromatic ring imparts desirable properties such as metabolic stability and lipophilicity, while the sulfonamide moiety serves as both a key pharmacophore and a versatile synthetic handle. The synthetic accessibility of this compound, coupled with the reactivity of its aromatic ring towards nucleophilic substitution, opens up a vast chemical space for the generation of novel, biologically active molecules. As the demand for more effective and selective therapeutics continues to grow, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in the future of drug development.

References

Whitepaper: Strategic Synthesis and Application of Novel Trifluoromethylated Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. Its profound influence on a molecule's physicochemical properties—including lipophilicity, metabolic stability, and target binding affinity—has made it an indispensable tool in drug design.[1][2][3] When combined with the benzenesulfonamide moiety, a privileged core structure in numerous therapeutic agents, the resulting trifluoromethylated benzenesulfonamides emerge as a class of compounds with significant potential in both pharmaceutical and agrochemical development.[4][5][6] This guide provides an in-depth exploration of the discovery and synthesis of these valuable molecules. We move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into synthetic strategy, experimental design, and practical application. This document serves as a technical resource for researchers engaged in the rational design and synthesis of next-generation therapeutic and agrochemical agents.

The Trifluoromethyl Group: A Bioisostere of Unparalleled Utility

The prevalence of the trifluoromethyl group in modern pharmaceuticals is a testament to its unique and powerful electronic properties.[1][7] Replacing a methyl group or a hydrogen atom with a CF₃ group can dramatically alter a molecule's profile in a therapeutically beneficial manner.[2][3]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[3] This intrinsic strength renders the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug deactivation. This often leads to an extended plasma half-life and improved pharmacokinetic profiles.[3]

  • Increased Lipophilicity: Despite the high electronegativity of fluorine, the CF₃ group is highly lipophilic. This property can enhance a drug candidate's ability to permeate cellular membranes, a critical step for reaching intracellular targets and improving bioavailability.[3][8]

  • Modulation of Acidity and Basicity: As a potent electron-withdrawing group, the CF₃ moiety can significantly lower the pKa of adjacent acidic protons, such as the N-H proton in a sulfonamide. This modulation can be critical for optimizing interactions with biological targets, such as enzyme active sites.[3]

  • Target Binding Interactions: The CF₃ group can engage in unique, non-covalent interactions within a protein's binding pocket, including dipole-dipole and orthogonal multipolar interactions, which can substantially increase binding affinity and selectivity.

Table 1: Comparative Physicochemical Properties of Benzenesulfonamide Analogues
CompoundMolecular FormulaMolecular Weight ( g/mol )clogP (Calculated)pKa (Calculated)
BenzenesulfonamideC₆H₇NO₂S157.190.1510.1
4-(Trifluoromethyl)benzenesulfonamideC₇H₆F₃NO₂S225.191.858.7

Note: clogP and pKa values are estimates from chemical modeling software and serve for comparative purposes.

Core Synthetic Strategies: From Building Blocks to Late-Stage Functionalization

The synthesis of trifluoromethylated benzenesulfonamides can be broadly categorized into two primary approaches: construction from pre-functionalized starting materials and direct, late-stage C-H trifluoromethylation. The choice of strategy is dictated by the availability of starting materials, desired substitution patterns, and tolerance of other functional groups on the molecule.

Strategy A: Synthesis from Trifluoromethylated Building Blocks

This classical and highly reliable approach involves assembling the sulfonamide from an aromatic ring that already bears the trifluoromethyl group. The most common pathway begins with a trifluoromethyl-substituted aniline, which is converted to the corresponding sulfonyl chloride via the Sandmeyer reaction. Subsequent reaction with ammonia or a primary/secondary amine yields the target sulfonamide.[9]

G A 4-(Trifluoromethyl)aniline B Diazonium Salt Intermediate A->B NaNO₂, HCl (Diazotization) C 4-(Trifluoromethyl)benzenesulfonyl Chloride B->C SO₂, CuCl (Sandmeyer Reaction) D 4-(Trifluoromethyl)benzenesulfonamide C->D NH₄OH or R₂NH (Amination) G sub Benzenesulfonamide Derivative product Trifluoromethylated Benzenesulfonamide sub->product sub->product Radical Addition cat Photocatalyst (e.g., Ir(ppy)₃) cat->product SET cf3_source CF₃⁺ Source (e.g., Togni Reagent) cf3_source->product light Visible Light (Blue LEDs) light->cat

References

Methodological & Application

Application Note: A Guide to the N-Alkylation of 3,4,5-Trifluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylation of sulfonamides is a cornerstone transformation in medicinal chemistry, granting access to a diverse array of bioactive molecules. The 3,4,5-trifluorobenzenesulfonamide moiety, in particular, is of growing interest due to the unique physicochemical properties conferred by the trifluorinated phenyl ring, such as enhanced metabolic stability and binding affinity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and versatile protocols for the N-alkylation of this compound. We delve into the mechanistic underpinnings and provide detailed, field-proven protocols for three distinct and powerful methodologies: classical base-mediated SN2 alkylation, the Mitsunobu reaction, and modern catalytic "Borrowing Hydrogen" alkylation. Each protocol is supplemented with expert insights, troubleshooting advice, and visual workflows to ensure successful implementation and adaptation in a research setting.

Introduction and Mechanistic Overview

N-substituted sulfonamides are prevalent scaffolds in a multitude of FDA-approved drugs, including diuretics, anti-inflammatory agents, and antivirals.[1] The synthetic accessibility and chemical stability of the sulfonamide bond make it a privileged functional group in drug design. The target substrate, this compound, presents specific electronic characteristics that must be considered. The potent electron-withdrawing nature of the three fluorine atoms significantly increases the acidity of the sulfonamide proton (N-H), making it more readily deprotonated than its non-fluorinated analogues. This enhanced acidity facilitates alkylation under a variety of conditions but also necessitates careful control to prevent side reactions.

This guide will explore three primary pathways for N-alkylation:

  • Base-Mediated SN2 Alkylation: The most direct approach, involving deprotonation of the sulfonamide with a suitable base to form a nucleophilic sulfonamidate anion, which then displaces a leaving group on an alkyl electrophile.

  • Mitsunobu Reaction: A redox-condensation reaction that couples a primary or secondary alcohol directly with the sulfonamide, proceeding with a characteristic inversion of stereochemistry at the alcohol's chiral center.[2]

  • Catalytic Borrowing Hydrogen: An atom-economical and environmentally benign method that uses a transition-metal catalyst to convert an alcohol into an electrophile in situ, which then couples with the sulfonamide.[3][4]

Protocol I: Base-Mediated SN2 Alkylation

This classical method offers a straightforward and cost-effective route for N-alkylation using common laboratory reagents. The choice of base is critical and can influence reaction efficiency and selectivity. We present two variations using Sodium Hydride (a strong, non-nucleophilic base) and Cesium Carbonate (known to promote mono-alkylation via the "cesium effect").[5][6][7]

Principle & Mechanistic Insight

The reaction proceeds in two discrete steps. First, the base abstracts the acidic sulfonamide proton to generate a resonance-stabilized sulfonamidate anion. This potent nucleophile then attacks the alkyl halide (or sulfonate) in a bimolecular nucleophilic substitution (SN2) reaction to form the C-N bond. The electron-deficient nature of the 3,4,5-trifluorophenyl ring enhances the nucleophilicity of the nitrogen anion, often leading to efficient reactions.

Experimental Protocol: Using Cesium Carbonate (Cs₂CO₃)

This protocol is preferred for minimizing the common side-product of N,N-dialkylation.[6]

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).

  • Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M.

  • Add Cesium Carbonate (Cs₂CO₃, 1.5 eq.) to the stirred solution.

  • Stir the suspension at room temperature for 15-20 minutes to allow for salt formation.

  • Add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise to the mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary
ReagentMolar Eq.PurposeTypical Amount (for 1 mmol scale)
This compound1.0Starting Material211.2 mg
Cesium Carbonate (Cs₂CO₃)1.5Base488.7 mg
Alkyl Halide (R-X)1.1Alkylating AgentVaries
Anhydrous DMF-Solvent5 mL
Reaction Conditions
Temperature--50-60 °C
Time--4-12 hours
Expected Yield --75-95%

Workflow Diagram

cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification A Add Sulfonamide to dry flask B Add Anhydrous DMF A->B C Add Cs₂CO₃ B->C D Stir at RT (15 min) C->D E Add Alkyl Halide D->E F Heat (50-60 °C) Monitor by TLC E->F G Quench with Water Extract with EtOAc F->G H Wash, Dry, Concentrate G->H I Purify via Chromatography H->I J Final Product I->J

Workflow for Base-Mediated N-Alkylation.
Expert Insights & Troubleshooting

  • Choice of Base: While Cs₂CO₃ is excellent, a stronger base like Sodium Hydride (NaH, 60% dispersion in mineral oil) can be used, typically in THF at 0 °C to room temperature.[8][9] Exercise extreme caution as NaH reacts violently with water.[9]

  • Solvent: DMF and acetonitrile are effective polar aprotic solvents that solubilize the intermediate salt. Be aware that NaH can react with DMF and acetonitrile under certain conditions, leading to byproducts.[10] THF is a safer choice when using NaH.

  • Troubleshooting: If the reaction is sluggish, ensure all reagents and the solvent are anhydrous. If dialkylation is observed, try reducing the amount of alkylating agent to 1.05 equivalents or using a larger excess of the starting sulfonamide.

Protocol II: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming C-N bonds from alcohols under mild, neutral conditions. It is particularly valuable for synthesizing chiral N-alkyl sulfonamides from chiral secondary alcohols, as the reaction proceeds with predictable inversion of stereochemistry.[2][11]

Principle & Mechanistic Insight

This reaction involves a redox couple, typically triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as DIAD or DEAD. PPh₃ and DIAD react to form a phosphonium salt adduct. The alcohol then adds to this species, forming an oxyphosphonium salt, which is a potent electrophile with an excellent leaving group (triphenylphosphine oxide). The sulfonamide, acting as the nucleophile, attacks this activated alcohol, displacing the leaving group to form the desired product.

Experimental Protocol

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.2 eq.), the desired primary or secondary alcohol (1.0 eq.), and triphenylphosphine (PPh₃, 1.5 eq.).

  • Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.2 M with respect to the alcohol.

  • Stir the solution at room temperature until all solids have dissolved.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise via syringe over 10-15 minutes. A color change and/or formation of a precipitate is often observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 6-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The major byproduct, triphenylphosphine oxide (TPPO), can often be partially removed by trituration with a solvent like diethyl ether, in which TPPO has low solubility.

  • Purify the crude residue by flash column chromatography.

Quantitative Data Summary
ReagentMolar Eq.PurposeTypical Amount (for 1 mmol scale)
Alcohol (R-OH)1.0Starting MaterialVaries
This compound1.2Nucleophile253.4 mg
Triphenylphosphine (PPh₃)1.5Reductant393.4 mg
Diisopropyl Azodicarboxylate (DIAD)1.5Oxidant0.30 mL
Anhydrous THF-Solvent5 mL
Reaction Conditions
Temperature--0 °C to RT
Time--6-18 hours
Expected Yield --70-90%

Workflow Diagram

cluster_setup Reagent Combination cluster_reaction Redox Condensation cluster_workup Purification A Combine Sulfonamide, Alcohol, and PPh₃ B Dissolve in Anhydrous THF A->B C Cool to 0 °C B->C D Add DIAD Dropwise C->D E Warm to RT Stir 6-18h D->E F Concentrate Solvent E->F G Triturate/Filter to remove TPPO F->G H Purify via Chromatography G->H I Final Product H->I

Workflow for the Mitsunobu Reaction.
Expert Insights & Troubleshooting

  • Reagent Order: The order of addition is crucial for success.[12] Adding the azodicarboxylate last to the pre-mixed solution of the other components at low temperature minimizes side reactions.

  • Purification: The removal of triphenylphosphine oxide (TPPO) and the dialkyl hydrazinodicarboxylate byproduct is the primary challenge in purification. Using polymer-supported PPh₃ can simplify workup, as the resulting oxide can be removed by simple filtration.

  • Troubleshooting: Low yields can result from insufficiently reactive (sterically hindered) alcohols or wet reagents/solvents. If the reaction stalls, ensure all components are anhydrous. Using a slight excess of the sulfonamide can help drive the reaction to completion.

Protocol III: Catalytic "Borrowing Hydrogen" Alkylation

This modern approach represents a significant advancement in sustainable chemistry. It utilizes a transition-metal catalyst to perform the N-alkylation of sulfonamides with alcohols, generating only water as a byproduct.[3][13] This method avoids the use of stoichiometric activating agents or leaving groups.

Principle & Mechanistic Insight

The "Borrowing Hydrogen" (or hydrogen autotransfer) mechanism involves a catalytic cycle.[4]

  • Dehydrogenation: The metal catalyst reversibly oxidizes the alcohol substrate to an aldehyde, "borrowing" two hydrogen atoms to form a metal-hydride species.

  • Condensation: The in situ-generated aldehyde condenses with the sulfonamide to form an N-sulfonylimine intermediate, releasing a molecule of water.

  • Hydrogenation: The metal-hydride species then reduces the imine intermediate, returning the "borrowed" hydrogen atoms to form the final N-alkylated sulfonamide and regenerating the active catalyst.

Experimental Protocol: Using a Manganese Catalyst

This protocol is adapted from the work of Morrill and co-workers, which employs a bench-stable Mn(I) PNP pincer precatalyst.[3][13]

Step-by-Step Methodology:

  • To a flame-dried Schlenk tube equipped with a stir bar, add this compound (1.0 eq.), the primary alcohol (1.0-1.2 eq.), the Mn(I) PNP pincer precatalyst (e.g., [Mn(CO)₃(Ph₂P(CH₂)₂PPh₂(H))]Br, 2-5 mol%), and potassium carbonate (K₂CO₃, 10-20 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous xylenes as the solvent (e.g., to 0.5 M).

  • Seal the tube tightly and place it in a preheated oil bath at 130-150 °C.

  • Stir the reaction vigorously for 18-24 hours.

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a short plug of silica gel or Celite to remove the catalyst and inorganic base.

  • Rinse the plug with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Quantitative Data Summary
ReagentMolar Eq.PurposeTypical Amount (for 1 mmol scale)
This compound1.0Starting Material211.2 mg
Primary Alcohol (RCH₂OH)1.1Alkylating AgentVaries
Mn(I) PNP Precatalyst0.05CatalystVaries by MW
Potassium Carbonate (K₂CO₃)0.1Base/Co-catalyst13.8 mg
Anhydrous Xylenes-Solvent2 mL
Reaction Conditions
Temperature--130-150 °C
Time--18-24 hours
Expected Yield --65-90%

Workflow Diagram

cluster_setup Reaction Setup cluster_reaction Catalytic Cycle cluster_workup Workup & Purification A Add Solids to Schlenk Tube (Sulfonamide, Alcohol, Catalyst, Base) B Evacuate & Backfill with Inert Gas A->B C Add Anhydrous Xylenes B->C D Seal Tube & Heat (130-150 °C) C->D E Stir 18-24h D->E F Cool to RT E->F G Filter through Silica/Celite F->G H Concentrate & Purify G->H I Final Product H->I

Workflow for Catalytic "Borrowing Hydrogen" Alkylation.
Expert Insights & Troubleshooting

  • Scope: This methodology is typically most effective for primary alcohols. Secondary alcohols often react much more slowly or not at all under these conditions.[3]

  • Catalyst: While various catalysts based on Iridium, Ruthenium, and Manganese have been reported, manganese-based catalysts are attractive due to their lower cost and toxicity.[13][14][15]

  • Troubleshooting: If the reaction fails, ensure the catalyst is active and the system is scrupulously free of oxygen. The high temperatures require effective sealing of the reaction vessel (e.g., a screw-cap Schlenk tube) to prevent solvent evaporation. A slight excess of the alcohol can sometimes improve yields.

References

Application Notes & Protocols: Leveraging 3,4,5-Trifluorobenzenesulfonamide in Copper-Catalyzed Cross-Coupling Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Fluorination in Modern Drug Development

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and fluorinated moieties, such as the trifluoromethyl (CF3) group, has become a cornerstone of rational drug design.[1][2] The unique physicochemical properties imparted by fluorine—including enhanced metabolic stability, increased lipophilicity, and modulated receptor binding affinity—can dramatically improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3][4] The 3,4,5-trifluorophenyl group, in particular, offers a compelling structural motif for influencing a molecule's properties, such as absorption, distribution, and stability.[2][5] Copper-catalyzed cross-coupling reactions, especially N-arylation (a modern iteration of the classic Ullmann-Goldberg reaction), have emerged as powerful and versatile methods for forging the critical carbon-nitrogen bonds that introduce these valuable fluorinated aryl groups into complex molecules.[6][7][8][9] This guide provides an in-depth exploration of 3,4,5-trifluorobenzenesulfonamide as a key reagent in these transformations, offering detailed protocols and mechanistic insights for researchers in drug development.

The Reagent in Focus: this compound

This compound is an increasingly important building block in pharmaceutical research. The presence of the sulfonamide functional group is a well-established pharmacophore found in a multitude of marketed drugs.[9] The trifluorinated phenyl ring brings the aforementioned benefits of fluorination. The combination of these two features in a single, readily available reagent makes it a highly attractive substrate for copper-catalyzed N-arylation reactions.

Core Application: Copper-Catalyzed N-Arylation

The primary application of this compound in this context is as a nucleophilic partner in copper-catalyzed N-arylation reactions with a variety of aryl halides (iodides, bromides, and in some cases, chlorides).[9][10][11] This reaction facilitates the synthesis of N-(3,4,5-trifluorophenyl) arenesulfonamides and related structures, which are of significant interest in medicinal chemistry.

Visualizing the Workflow: A Generalized Approach

The following diagram illustrates the general workflow for a copper-catalyzed N-arylation using this compound.

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Final Product A This compound G Reaction Setup & Inert Atmosphere A->G B Aryl Halide (Ar-X) B->G C Copper(I) Catalyst (e.g., CuI, Cu2O) C->G D Base (e.g., K3PO4, Cs2CO3) D->G E Ligand (optional, e.g., diamine) E->G F Solvent (e.g., DMF, DMSO) F->G H Heating & Stirring G->H Reaction Conditions I Quenching & Extraction H->I Reaction Completion J Chromatography I->J Crude Product K N-(Aryl)-3,4,5-trifluorobenzenesulfonamide J->K Purified Product G A Cu(I)X B [L-Cu(I)-NHSO₂Ar']⁻ A->B + R-NHSO₂Ar' (Base) C [L-Cu(III)(Ar)(NHSO₂Ar')] B->C + Ar-X (Oxidative Addition) C->A Reductive Elimination D Product (Ar-NHSO₂Ar') C->D

References

Application Notes and Protocols for the Synthesis of Derivatives from 3,4,5-Trifluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3,4,5-Trifluorobenzenesulfonamide in Modern Drug Discovery

This compound is a pivotal building block for the synthesis of novel chemical entities in the pharmaceutical and agrochemical industries.[1] The unique electronic properties conferred by the trifluorinated phenyl ring, combined with the versatile chemistry of the sulfonamide group, make it an attractive scaffold for the development of a diverse range of bioactive molecules. The strong electron-withdrawing nature of the fluorine atoms can enhance metabolic stability and binding affinity of drug candidates, while the sulfonamide moiety serves as a versatile handle for a variety of chemical transformations.[2]

This technical guide provides an in-depth exploration of the key synthetic methodologies for the derivatization of this compound, with a focus on N-alkylation and N-arylation reactions. The protocols detailed herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a practical framework for the synthesis of novel derivatives. We will delve into the mechanistic underpinnings of these transformations, offering insights into the rationale behind the selection of reagents and reaction conditions, thereby empowering the user to adapt and optimize these methods for their specific research needs.

General Synthetic Workflow

The derivatization of this compound typically follows a logical progression from the starting material to the final, purified product. The workflow encompasses the core chemical transformation, followed by meticulous workup and purification steps, and concluding with comprehensive characterization to confirm the structure and purity of the synthesized derivative.

G start This compound reaction Derivatization Reaction (e.g., N-Alkylation, N-Arylation) start->reaction Reagents, Solvent, Base/Catalyst workup Aqueous Workup (Extraction, Washing) reaction->workup Quenching purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Purified Derivative characterization->product

Caption: General workflow for the synthesis of derivatives from this compound.

Part 1: N-Alkylation of this compound

N-alkylation is a fundamental transformation for introducing alkyl chains onto the sulfonamide nitrogen, enabling the exploration of structure-activity relationships in medicinal chemistry programs. The reaction proceeds via the deprotonation of the sulfonamide N-H proton by a suitable base, followed by nucleophilic attack of the resulting anion on an alkyl halide.

Causality Behind Experimental Choices
  • Base Selection: The choice of base is critical for efficient deprotonation of the sulfonamide. While stronger bases like sodium hydride can be used, milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for their ease of handling and compatibility with a wider range of functional groups. Cesium carbonate is particularly effective due to the "cesium effect," which enhances the nucleophilicity of the sulfonamide anion.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are ideal for this reaction as they effectively solvate the cation of the base and the sulfonamide anion, while not interfering with the nucleophilic substitution reaction.

  • Temperature: The reaction is typically conducted at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.

Detailed Protocol for N-Alkylation

This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the alkyl halide (1.1 eq) and potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkyl-3,4,5-trifluorobenzenesulfonamide.

EntryAlkyl HalideBaseSolventTime (h)Yield (%)
1Benzyl bromideK₂CO₃DMF1685
2Ethyl iodideCs₂CO₃MeCN1292
3Propyl bromideK₂CO₃DMF2478

Part 2: N-Arylation via Buchwald-Hartwig Amination

The formation of a C-N bond between an aromatic ring and the sulfonamide nitrogen is a powerful strategy for the synthesis of complex molecules with potential therapeutic applications. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has emerged as a premier method for achieving this transformation due to its broad substrate scope and functional group tolerance.[1][3][4]

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or triflate) bond, forming a Pd(II) intermediate.

  • Ligand Exchange/Amine Coordination: The sulfonamide coordinates to the Pd(II) center, displacing a ligand.

  • Deprotonation: A base deprotonates the coordinated sulfonamide, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, regenerating the Pd(0) catalyst and releasing the N-aryl sulfonamide product.

G Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X      L₂ Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Amido Ar-Pd(II)-NR'SO₂R        L₂ PdII_Aryl->PdII_Amido Amine Coordination & Deprotonation (R'NHSO₂R, Base) PdII_Amido->Pd0 Reductive Elimination Product Ar-NR'SO₂R PdII_Amido->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Expert Insights on Catalyst and Ligand Selection

The success of the Buchwald-Hartwig amination, particularly with an electron-deficient partner like this compound, is highly dependent on the choice of the phosphine ligand. Bulky, electron-rich ligands are essential to promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[4] Ligands such as XPhos, SPhos, and BrettPhos have been shown to be highly effective in facilitating these challenging couplings.

Detailed Protocol for Buchwald-Hartwig N-Arylation

This protocol provides a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene, 2-bromopyridine)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Standard Schlenk line or glovebox techniques for handling air-sensitive reagents

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq), the aryl bromide (1.2 eq), cesium carbonate (2.0 eq), Pd(OAc)₂ (0.02 eq), and the phosphine ligand (0.04 eq).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by LC-MS.

  • After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-aryl-3,4,5-trifluorobenzenesulfonamide.

EntryAryl BromideCatalyst SystemBaseSolventYield (%)
14-BromotoluenePd(OAc)₂ / XPhosCs₂CO₃Toluene75
22-BromopyridinePd₂(dba)₃ / SPhosNaOtBuDioxane68
31-Bromo-4-methoxybenzenePd(OAc)₂ / BrettPhosCs₂CO₃Toluene82

Purification and Characterization of Derivatives

The successful synthesis of derivatives from this compound must be confirmed by rigorous purification and characterization.

Purification
  • Flash Column Chromatography: This is the most common method for purifying the synthesized derivatives. A silica gel stationary phase is typically used with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to elute the product from the column.

  • Recrystallization: For solid products, recrystallization from a suitable solvent system can be an effective method for obtaining highly pure material.

Characterization

The structure and purity of the synthesized derivatives should be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule. The disappearance of the sulfonamide N-H proton signal (typically a broad singlet) is a key indicator of successful derivatization.

    • ¹³C NMR: Shows the carbon skeleton of the molecule.

    • ¹⁹F NMR: Is essential for characterizing fluorinated compounds, providing distinct signals for the fluorine atoms on the aromatic ring.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement.

Conclusion

The protocols and insights provided in this application note offer a comprehensive guide to the synthesis of N-alkyl and N-aryl derivatives of this compound. By understanding the underlying principles of these reactions and the rationale for the choice of reagents and conditions, researchers can confidently and efficiently generate novel molecules for a wide range of applications in drug discovery and materials science. The versatility of the this compound scaffold, coupled with the robust synthetic methodologies described herein, opens up a vast chemical space for exploration and innovation.

References

The Strategic Integration of 3,4,5-Trifluorobenzenesulfonamide in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Fluorinated Sulfonamides in Modern Crop Protection

The strategic incorporation of fluorine atoms and sulfonamide groups into organic molecules has become a cornerstone of modern agrochemical design.[1] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity to target enzymes, and altered lipophilicity, can significantly improve the efficacy and environmental profile of active ingredients.[2] The sulfonamide moiety, a prevalent feature in numerous pharmaceuticals and agrochemicals, serves as a versatile linker and a key pharmacophore.[1] This application note provides a detailed technical guide for researchers and synthetic chemists on the application of 3,4,5-trifluorobenzenesulfonamide and its derivatives in the synthesis of next-generation agrochemicals, with a primary focus on the prominent herbicide, penoxsulam.

Penoxsulam: A Case Study in the Application of Trifluoromethyl-Substituted Benzenesulfonamides

Penoxsulam is a broad-spectrum triazolopyrimidine sulfonamide herbicide highly effective for weed control in rice and other crops.[3] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. The chemical structure of penoxsulam features a complex substituted benzenesulfonamide moiety, which is critical for its herbicidal activity. The synthesis of penoxsulam is a multi-step process that culminates in the coupling of a substituted benzenesulfonyl chloride with a heterocyclic amine.

The key benzenesulfonyl chloride intermediate in the industrial synthesis of penoxsulam is 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride . While the direct use of this compound as a starting material for this specific intermediate is not widely documented in patent literature, the synthesis of structurally related fluorinated benzenesulfonyl chlorides provides a clear blueprint for the types of reactions and protocols involved. The following sections will detail the established synthesis of this key intermediate and the final coupling step to yield penoxsulam, followed by a proposed synthetic route illustrating how this compound could be utilized as a versatile precursor in agrochemical research and development.

Established Synthesis of the Penoxsulam Core Structure

The industrial synthesis of penoxsulam is a convergent process that involves the preparation of two key fragments: the triazolopyrimidine amine and the substituted benzenesulfonyl chloride.

Synthesis of the Key Intermediate: 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl Chloride

Several patented methods describe the synthesis of this crucial intermediate. A common strategy involves the introduction of the trifluoromethyl and difluoroethoxy groups onto a benzene ring, followed by sulfonation and chlorination. One such approach starts from m-trifluoromethylphenol.[4]

Workflow for the Synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl Chloride

G A m-Trifluoromethylphenol B Protection of Hydroxyl Group (e.g., with allyl chlorocarbonate) A->B C 1-(Allyloxycarbonyloxy)-3-(trifluoromethyl)benzene B->C D Thiolation (e.g., with n-butyllithium and a sulfur source) C->D E 1-(Allyloxycarbonyloxy)-2-alkylthio-3-(trifluoromethyl)benzene D->E F Deprotection E->F G 2-Alkylthio-3-(trifluoromethyl)phenol F->G H Etherification with 2,2-difluoroethanol G->H I 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)phenyl alkyl sulfide H->I J Chlorinative Oxidation I->J K 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride J->K

Caption: Established synthetic route to a key penoxsulam intermediate.

Detailed Protocol: Synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride from m-Trifluoromethylphenol (Adapted from Patent Literature) [4]

  • Protection: To a solution of m-trifluoromethylphenol in an appropriate organic solvent (e.g., dichloromethane) and in the presence of an organic base (e.g., triethylamine), add allyl chlorocarbonate dropwise at a reduced temperature (-40°C to -15°C). Allow the reaction to proceed for 2-8 hours to yield 1-(allyloxycarbonyloxy)-3-(trifluoromethyl)benzene.

  • Thiolation: The protected phenol is then subjected to a thiolation reaction. This can be achieved by treatment with a strong base like n-butyllithium to facilitate ortho-lithiation, followed by quenching with an electrophilic sulfur source (e.g., dialkyl disulfide) to introduce an alkylthio group at the 2-position.

  • Deprotection: The protecting group is removed to afford 2-alkylthio-3-(trifluoromethyl)phenol.

  • Etherification: The phenolic hydroxyl group is then etherified with 2,2-difluoroethanol in the presence of a base to yield 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)phenyl alkyl sulfide.

  • Chlorinative Oxidation: The final step involves the chlorinative oxidation of the sulfide to the sulfonyl chloride. This is typically achieved by treating the sulfide with chlorine gas in a suitable solvent.

Final Assembly of Penoxsulam

The concluding step in the synthesis of penoxsulam is the condensation of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride with 5,8-dimethoxy-[5][6][7]triazolo[1,5-c]pyrimidin-2-amine.[8]

Workflow for the Final Synthesis of Penoxsulam

G A 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride C Condensation Reaction (in the presence of a non-nucleophilic base) A->C B 5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine B->C D Penoxsulam C->D

Caption: Final condensation step in the synthesis of penoxsulam.

Detailed Protocol: Condensation to form Penoxsulam [8]

  • In a dry, anhydrous organic solvent (e.g., acetonitrile), combine 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride and 5,8-dimethoxy-[5][6][7]triazolo[1,5-c]pyrimidin-2-amine.

  • Add a non-nucleophilic or weakly nucleophilic base (e.g., pyridine, DBU).

  • The reaction is typically carried out at a controlled temperature (e.g., -20°C to 60°C) for a duration of 30 to 60 minutes.

  • Upon completion, the crude product is purified by washing or recrystallization to yield penoxsulam.

Table 1: Reaction Parameters for Penoxsulam Synthesis

ParameterValueReference
Molar Ratio (Sulfonyl Chloride:Amine)1:0.8 to 1:4[8]
Reaction Temperature-20°C to 60°C[8]
Reaction Time30-60 minutes[8]
Yield84-96%[8]

Proposed Application of this compound in Agrochemical Synthesis

While not the standard precursor for penoxsulam, this compound represents a versatile and highly functionalized starting material for the synthesis of novel agrochemical candidates. The three fluorine atoms can be strategically manipulated through nucleophilic aromatic substitution (SNAr) reactions to introduce other functional groups, thereby enabling the generation of a library of diverse sulfonamide-containing compounds for biological screening.

Proposed Synthetic Route to a Novel Herbicidal Analog

This proposed route illustrates how this compound could be derivatized to generate a novel herbicidal candidate with structural similarities to penoxsulam.

Workflow for the Derivatization of this compound

G A This compound B Nucleophilic Aromatic Substitution (SNAr) (e.g., with sodium methoxide) A->B C 3,5-Difluoro-4-methoxybenzenesulfonamide B->C D Chlorination of Sulfonamide (e.g., with SOCl2 or PCl5) C->D E 3,5-Difluoro-4-methoxybenzenesulfonyl chloride D->E F Condensation with a Heterocyclic Amine (e.g., 5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine) E->F G Novel Sulfonamide Herbicide Candidate F->G

Caption: Proposed synthetic route utilizing this compound.

Proposed Protocol for the Synthesis of a Novel Herbicidal Analog

  • SNAr Reaction: In a suitable solvent such as DMF or DMSO, react this compound with a nucleophile, for instance, sodium methoxide, at an elevated temperature. The fluorine atom at the 4-position is the most activated towards nucleophilic attack and would be selectively displaced to yield 3,5-difluoro-4-methoxybenzenesulfonamide.

  • Chlorination: The resulting sulfonamide can be converted to the corresponding sulfonyl chloride by treatment with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

  • Condensation: The newly formed 3,5-difluoro-4-methoxybenzenesulfonyl chloride can then be coupled with a variety of heterocyclic amines, such as 5,8-dimethoxy-[5][6][7]triazolo[1,5-c]pyrimidin-2-amine, under conditions similar to those used for penoxsulam synthesis, to generate novel sulfonamide derivatives for herbicidal activity testing.

Conclusion and Future Perspectives

The trifluoromethyl-substituted benzenesulfonamide scaffold is a validated and highly valuable component in the design of potent herbicides, as exemplified by penoxsulam. While the direct industrial synthesis of penoxsulam may not commence from this compound, this readily available and highly functionalized building block offers significant potential for the discovery of new agrochemical entities. The strategic manipulation of its fluorine substituents through well-established synthetic methodologies, such as nucleophilic aromatic substitution, provides a powerful tool for generating chemical diversity and exploring structure-activity relationships. Researchers in the field of agrochemical synthesis are encouraged to explore the utility of this compound as a versatile platform for the development of next-generation crop protection agents.

References

Application Notes and Protocols: 3,4,5-Trifluorobenzenesulfonamide as a Versatile Intermediate for the Development of Novel Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3,4,5-trifluorobenzenesulfonamide as a key building block in the synthesis of potent and selective carbonic anhydrase inhibitors. This document outlines the scientific rationale, detailed synthetic protocols, characterization methods, and biochemical evaluation of novel inhibitors derived from this versatile intermediate.

The Enduring Therapeutic Importance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes.[1][2][3] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a seemingly simple reaction that is vital for pH homeostasis, CO₂ transport, electrolyte balance, and various biosynthetic pathways.[2] In humans, 16 different CA isoforms have been identified, each with distinct tissue distribution and subcellular localization.

The dysregulation of specific CA isoforms is implicated in a range of pathologies, making them attractive therapeutic targets. For decades, inhibitors of carbonic anhydrase have been in clinical use for treating glaucoma, epilepsy, and altitude sickness, and are under investigation as anticancer, anticonvulsant, and antiobesity agents.[4][5][6][7][8] The primary sulfonamides (R-SO₂NH₂) represent the most established class of CA inhibitors, with their efficacy stemming from the coordination of the sulfonamide anion to the catalytic Zn(II) ion in the enzyme's active site.[1][4][5][6]

Strategic Fluorination: Enhancing the Potency and Selectivity of Benzenesulfonamide Inhibitors

The incorporation of fluorine into drug candidates is a powerful strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[9] Fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the C-F bond, can lead to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to target proteins.[9][10]

In the context of carbonic anhydrase inhibitors, fluorination of the benzenesulfonamide scaffold has been shown to significantly modulate their inhibitory profiles.[10][11][12] The strategic placement of fluorine atoms can influence the acidity of the sulfonamide group, a critical factor for binding to the zinc ion.[9] Furthermore, fluorinated aromatic rings can engage in favorable interactions, such as π-π stacking with phenylalanine residues within the active site, thereby increasing binding affinity.[7][12] The this compound scaffold offers a unique electronic profile due to the cumulative electron-withdrawing effects of the three fluorine atoms, making it an attractive starting point for the design of novel and potent CA inhibitors.

Synthetic Strategy: A Modular "Click Chemistry" Approach

To exemplify the utility of this compound, we present a versatile and modular synthetic protocol based on the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[13][14][15][16] This approach allows for the facile introduction of a wide variety of "tail" fragments, enabling the rapid generation of a library of inhibitors for structure-activity relationship (SAR) studies.

The overall synthetic workflow is depicted below:

G A This compound C Intermediate: N-(4-azidobutanoyl)-3,4,5-trifluorobenzenesulfonamide A->C Acylation (Base, Solvent) B 4-Azidobutanoyl chloride B->C E Final Product: Triazole-linked CA Inhibitor C->E CuAAC 'Click' Reaction (Cu(I) catalyst, Solvent) D Terminal Alkyne (R-C≡CH) D->E

Caption: Synthetic workflow for the preparation of triazole-linked CA inhibitors from this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Azido Intermediate: N-(4-azidobutanoyl)-3,4,5-trifluorobenzenesulfonamide

This protocol describes the acylation of this compound with 4-azidobutanoyl chloride to generate the key azido-functionalized intermediate.

Materials:

  • This compound (1.0 eq)

  • 4-Azidobutanoyl chloride (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine to the stirred solution.

  • In a separate flask, prepare a solution of 4-azidobutanoyl chloride in anhydrous DCM.

  • Add the 4-azidobutanoyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-azidobutanoyl)-3,4,5-trifluorobenzenesulfonamide.

Protocol 2: Synthesis of the Final Inhibitor via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between the azido intermediate and a terminal alkyne to yield the final triazole-containing carbonic anhydrase inhibitor.

Materials:

  • N-(4-azidobutanoyl)-3,4,5-trifluorobenzenesulfonamide (1.0 eq)

  • Terminal alkyne (e.g., phenylacetylene) (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • tert-Butanol/Water (1:1 mixture)

Procedure:

  • In a round-bottom flask, dissolve N-(4-azidobutanoyl)-3,4,5-trifluorobenzenesulfonamide and the terminal alkyne in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature for 8-12 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final triazole-linked inhibitor.

Physicochemical and Biochemical Characterization

Thorough characterization is essential to confirm the identity, purity, and biological activity of the synthesized inhibitors.

Structural Elucidation and Purity Assessment

The synthesized compounds should be characterized using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the chemical structure of the intermediate and final products.[2][17] The ¹⁹F NMR spectrum will be particularly informative for confirming the integrity of the trifluorophenyl ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compounds, which should typically be >95% for biological testing.[6]

Table 1: Representative Characterization Data for a Synthesized Inhibitor

Compound IDMolecular FormulaCalculated Mass (m/z)Observed Mass (HRMS)Purity (HPLC)¹⁹F NMR (δ, ppm)
CAI-TF-01 C₁₈H₁₅F₃N₅O₃S454.0851454.0855>98%-135.2 (d, 2F), -162.8 (t, 1F)
In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory potency of the synthesized compounds should be evaluated against a panel of physiologically relevant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII). A commonly used method is the stopped-flow CO₂ hydrase assay.[18]

Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO₂. The reaction is monitored by observing the change in pH using a colorimetric indicator. The inhibition constants (Kᵢ) are determined by fitting the data to the appropriate inhibition models.

Table 2: Hypothetical Inhibition Data (Kᵢ, nM) for a Series of Inhibitors

Compound IDhCA IhCA IIhCA IXhCA XII
CAI-TF-01 25015.25.88.1
CAI-TF-02 31022.57.210.4
Acetazolamide (Standard) 25012255.7

Mechanism of Action: The Trifecta of Binding

The inhibitory action of these novel this compound derivatives is rooted in a multi-point interaction within the carbonic anhydrase active site.

G cluster_0 CA Active Site Zn Zn(II) Ion His1 His94 Zn->His1 His2 His96 Zn->His2 His3 His119 Zn->His3 Thr199 Thr199 Glu106 Glu106 Phe131 Phe131 Inhibitor This compound Derivative Sulfonamide SO2NH⁻ Group Fluorophenyl Trifluorophenyl Ring Tail Triazole Tail Group Sulfonamide->Zn Coordination Bond Sulfonamide->Thr199 H-Bond Fluorophenyl->Phe131 π-π Stacking Tail->Glu106 Hydrophilic/phobic Interactions

Caption: Binding mode of a this compound derivative in the CA active site.

  • Zinc Binding: The deprotonated sulfonamide group forms a coordination bond with the catalytic Zn(II) ion, which is the primary anchoring point for this class of inhibitors.[4][19][20]

  • Hydrogen Bonding Network: The sulfonamide moiety also engages in a hydrogen bond network with the side chain of Thr199, further stabilizing the inhibitor-enzyme complex.

  • Hydrophobic and π-π Interactions: The trifluorinated phenyl ring can participate in favorable stacking interactions with aromatic residues like Phe131.[7] The diverse "tail" groups introduced via the click chemistry approach can form additional hydrophobic or hydrophilic interactions with residues lining the active site cavity, which is key to achieving isoform selectivity.

Conclusion and Future Directions

This compound is a highly valuable and versatile intermediate for the synthesis of novel carbonic anhydrase inhibitors. The strategic incorporation of fluorine offers a promising avenue to enhance the potency and modulate the selectivity of this important class of therapeutic agents. The modular synthetic approach presented here enables the rapid exploration of chemical space, facilitating the development of next-generation CA inhibitors with improved pharmacological profiles for a wide range of clinical applications.

Future research should focus on expanding the library of "tail" fragments to probe different regions of the CA active site, with the aim of developing highly selective inhibitors for specific isoforms, particularly the tumor-associated hCA IX and XII.

References

Application Note: A Robust Synthetic Route for the Combinatorial Synthesis of 3,4,5-Trifluorobenzenesulfonamide Analog Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the efficient synthesis of a diverse library of 3,4,5-trifluorobenzenesulfonamide analogs. The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, and the strategic introduction of a trifluorinated phenyl ring can significantly enhance metabolic stability, binding affinity, and cell permeability. This document outlines a reliable two-step synthetic strategy, commencing with the preparation of a key sulfonyl chloride intermediate followed by a parallel amidation protocol to generate a library of novel sulfonamides. We provide detailed, step-by-step experimental protocols, causality-driven explanations for procedural choices, and methods for structural verification. This guide is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and drug discovery.

Introduction: The Significance of Fluorinated Sulfonamides

The sulfonamide functional group is a cornerstone of modern pharmacology, found in a wide array of therapeutic agents with antibacterial, anti-inflammatory, diuretic, and anticancer properties. The general structure, an organosulfur compound containing the -SO₂NH- moiety, serves as a versatile pharmacophore. Its enduring importance stems from its ability to mimic the p-aminobenzoic acid (PABA) structure, thereby inhibiting the dihydropteroate synthetase enzyme essential for folic acid synthesis in bacteria.

The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate key physicochemical properties. The 3,4,5-trifluorophenyl motif, in particular, offers a unique electronic profile. The strong electron-withdrawing nature of the fluorine atoms can alter the pKa of the sulfonamide proton, influencing its binding interactions with biological targets. Furthermore, fluorination often enhances lipophilicity and can block sites of metabolism, thereby improving the pharmacokinetic profile of a compound. This protocol provides a streamlined and robust pathway to access novel chemical matter based on this valuable, fluorinated scaffold.

Overall Synthetic Strategy

The construction of the this compound library is achieved through a convergent two-step sequence. This approach allows for late-stage diversification, a highly efficient strategy for generating a large number of analogs from a common intermediate.

  • Step 1: Synthesis of the Key Intermediate. The process begins with the conversion of commercially available 3,4,5-trifluoroaniline into the highly reactive 3,4,5-trifluorobenzenesulfonyl chloride. This is accomplished via a well-established diazotization-sulfonylation reaction (a variation of the Sandmeyer reaction).

  • Step 2: Library Generation via Parallel Amidation. The key sulfonyl chloride intermediate is then reacted with a diverse panel of primary and secondary amines in a parallel format. This nucleophilic substitution reaction is typically high-yielding and tolerant of a wide range of functional groups, enabling the rapid generation of the desired sulfonamide library.

Below is a graphical representation of the overall workflow.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Library Diversification A Starting Material: 3,4,5-Trifluoroaniline B Diazotization & Sulfonylation (NaNO₂, HCl, SO₂, CuCl) A->B C Key Intermediate: 3,4,5-Trifluorobenzenesulfonyl Chloride B->C E Parallel Amidation (Base, Solvent) C->E D Amine Library (R¹R²NH) (Amine 1, Amine 2, ... Amine n) D->E F Final Product Library: This compound Analogs E->F

Caption: Overall workflow for the synthesis of the sulfonamide library.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,4,5-Trifluorobenzenesulfonyl Chloride (2)

This protocol details the conversion of 3,4,5-trifluoroaniline (1) to the key sulfonyl chloride intermediate (2) . The reaction proceeds via the formation of a diazonium salt, which is subsequently treated with sulfur dioxide in the presence of a copper catalyst.

Reaction Scheme:

Caption: Synthesis of the key sulfonyl chloride intermediate.

Materials:

  • 3,4,5-Trifluoroaniline (1)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂) gas

  • Copper(I) Chloride (CuCl)

  • Glacial Acetic Acid

  • Ice

  • Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3,4,5-trifluoroaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C (using an ice/salt bath).

  • To this stirred suspension, add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature is maintained below 5 °C. The formation of the diazonium salt is typically complete after stirring for an additional 30 minutes.

    • Expert Insight: Maintaining a low temperature is critical during diazotization. At higher temperatures, the diazonium salt is unstable and can decompose, leading to side products and reduced yield.

  • Sulfonylation: In a separate flask, prepare a saturated solution of SO₂ in glacial acetic acid and add copper(I) chloride (0.1 eq) as a catalyst. Cool this solution to 5-10 °C.

  • Add the cold diazonium salt solution from step 2 to the SO₂/acetic acid solution portion-wise, with vigorous stirring. Control the rate of addition to manage gas evolution (N₂) and maintain the reaction temperature below 15 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours until gas evolution ceases.

  • Work-up and Purification: Pour the reaction mixture onto crushed ice and extract the product with diethyl ether (3x).

  • Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution (to quench excess acid), and brine.

    • Trustworthiness Check: The bicarbonate wash is essential to remove acidic impurities. The pH of the aqueous layer should be checked to ensure it is basic before proceeding.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3,4,5-trifluorobenzenesulfonyl chloride (2) . This intermediate is often used in the next step without further purification.

Protocol 2: General Procedure for Parallel Synthesis of a Sulfonamide Library

This protocol describes the reaction of the sulfonyl chloride intermediate (2) with a diverse set of amines to generate the final sulfonamide analogs (3) . The reaction is typically carried out in a 96-well plate or in parallel reaction vials.

Reaction Mechanism:

Caption: Mechanism of sulfonamide formation.

Materials:

  • 3,4,5-Trifluorobenzenesulfonyl chloride (2) (1.0 eq)

  • Library of primary or secondary amines (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

Procedure:

  • Reaction Setup: In an array of reaction vials, add a solution of the desired amine (1.2 eq) in DCM.

  • Add the base (e.g., TEA, 1.5 eq) to each vial.

  • To each vial, add a solution of 3,4,5-trifluorobenzenesulfonyl chloride (2) (1.0 eq) in DCM dropwise at room temperature.

    • Expert Insight: The use of a non-nucleophilic base like TEA or DIEA is crucial to neutralize the HCl generated during the reaction. This prevents the protonation of the reactant amine, which would render it non-nucleophilic and halt the reaction.

  • Seal the vials and allow them to stir at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute each reaction mixture with DCM and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude sulfonamides can be purified by flash column chromatography on silica gel or by preparative HPLC to yield the pure analogs.

Representative Library Data

The following table showcases a representative set of analogs synthesized using the general protocol, demonstrating its versatility with various amine building blocks.

EntryAmine (R¹R²NH)Product StructureYield (%)
1Aniline
alt text
85%
2Benzylamine
alt text
91%
3Morpholine
alt text
94%
4(R)-alpha-Methylbenzylamine
alt textPh)
88%
54-Fluorobenzylamine
alt text
90%

Characterization and Validation

The identity and purity of all synthesized compounds must be rigorously confirmed. Standard analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are used to confirm the molecular structure of the final compounds. The successful formation of the sulfonamide is evidenced by the appearance of the N-H proton signal (for primary amine adducts) and characteristic shifts in the aromatic region.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or LC-MS is used to confirm the molecular weight of the synthesized analogs, providing definitive evidence of their elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds. A purity level of >95% is typically required for compounds intended for biological screening.

Conclusion

This application note details a validated and highly adaptable synthetic route for the creation of

Application Note & Protocol Guide: High-Purity Isolation of 3,4,5-Trifluorobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derivatives of 3,4,5-Trifluorobenzenesulfonamide are a class of compounds with significant potential in medicinal chemistry and drug development. Their biological activity is intrinsically linked to their absolute purity, as even trace impurities can lead to erroneous structure-activity relationship (SAR) data, toxicity, or diminished efficacy. This guide provides a comprehensive overview of robust purification techniques, moving from fundamental methods to advanced chromatographic strategies. The protocols herein are designed to be self-validating, with an emphasis on the scientific principles that govern the selection of each technique to empower researchers to achieve the highest standards of purity for their target molecules.

Introduction: The Imperative of Purity

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs.[1] When combined with a highly fluorinated aromatic ring, as in this compound derivatives, the resulting molecules often exhibit unique physicochemical properties that can enhance cell permeability, metabolic stability, and target binding affinity. However, these same properties can present unique challenges during purification.

The presence of unwanted chemicals, such as by-products, unreacted starting materials, or residual solvents, can significantly impact the safety and efficacy of pharmaceutical products.[2] Therefore, a rigorous and well-designed purification strategy is not merely a procedural step but a critical component of the drug discovery and development workflow. This document serves as a practical guide to navigate these challenges, ensuring the isolation of compounds with the requisite purity for downstream applications.

Initial Assessment and Strategic Planning

Before embarking on any purification protocol, a thorough analysis of the crude reaction mixture is paramount. This initial assessment dictates the most efficient and effective purification strategy.

Common Impurities: The synthesis of sulfonamides, typically via the reaction of a sulfonyl chloride with an amine, can generate several types of impurities.[3] These may include:

  • Unreacted Starting Materials: Residual amine or sulfonyl chloride.

  • By-products: From side reactions or decomposition.

  • Inorganic Salts: Generated from the use of base (e.g., pyridine hydrochloride).[1]

  • Residual Solvents: From the reaction or initial work-up.

Analytical Workflow: A multi-technique approach is recommended to characterize the crude product:

  • Thin-Layer Chromatography (TLC): A rapid, qualitative tool to visualize the number of components and estimate their relative polarities.

  • High-Performance Liquid Chromatography (HPLC): Considered a gold standard for purity analysis, providing quantitative data on the percentage of the desired product and its impurities.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and provides mass information on impurities, aiding in their identification.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation of the target compound and can reveal the presence of major impurities.[5]

Based on this initial analysis, a strategic purification path can be chosen.

G Start Crude Product Analysis (TLC, LC-MS, NMR) Decision1 Are significant inorganic salts or highly polar/ non-polar impurities present? Start->Decision1 LLE Liquid-Liquid Extraction Decision1->LLE Yes Decision2 Is the product a crystalline solid? Decision1->Decision2 No LLE->Decision2 Recrystal Recrystallization Decision2->Recrystal Yes Chromatography Chromatography Needed Decision2->Chromatography No / Failed Recrystal->Chromatography Purity <98% Final Purity Verification (HPLC, LC-MS, NMR) Recrystal->Final Purity >98% Decision3 Compound Polarity? Chromatography->Decision3 NormalPhase Normal Phase Flash Chromatography Decision3->NormalPhase Low to Moderate ReversedPhase Reversed-Phase (Prep-HPLC / SFC) Decision3->ReversedPhase Moderate to High NormalPhase->Final ReversedPhase->Final

Caption: Strategic flowchart for purification method selection.

Foundational Purification Techniques

Liquid-Liquid Extraction (LLE)

LLE is a powerful first-pass purification method used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent.[6][7] It is exceptionally effective for removing inorganic salts and highly polar or non-polar impurities from the main product.

Causality: The sulfonamide functional group possesses both a weakly acidic proton on the nitrogen and a polar sulfonyl group. The trifluorinated phenyl ring adds significant lipophilicity. This amphiphilic nature allows for strategic manipulation of its solubility. For instance, washing an organic solution of the product with a mild aqueous base (e.g., saturated NaHCO₃) can deprotonate any acidic impurities, pulling them into the aqueous layer. Conversely, a wash with dilute aqueous acid (e.g., 1M HCl) can protonate basic impurities, achieving the same effect.[8]

Protocol: Standard LLE Work-up

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane) that is immiscible with water.[9]

  • Aqueous Wash: Transfer the solution to a separatory funnel. Add an equal volume of deionized water and shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate and drain the aqueous layer.[8]

  • Acid/Base Wash (Optional): To remove basic or acidic impurities, repeat step 2 using 1M HCl or saturated NaHCO₃ solution, respectively. Follow with a final water wash to remove residual acid or base.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine). This helps to remove residual water from the organic phase.

  • Drying: Drain the organic layer into a clean flask and add a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the partially purified product.

Solvent System Typical Use Case Density Relative to Water
Ethyl Acetate / WaterGeneral purpose, good for many sulfonamidesLess Dense
Dichloromethane / WaterFor compounds more soluble in DCMMore Dense
Diethyl Ether / WaterGood for less polar compounds, volatileLess Dense

Table 1: Common solvent systems for liquid-liquid extraction.

Recrystallization

For solid compounds, recrystallization is often the most cost-effective and scalable method to achieve high purity.[10] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[11] An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[10]

Causality: As a hot, saturated solution cools, the solubility of the desired compound decreases, leading to the slow formation of a crystal lattice. This ordered process tends to exclude impurity molecules, which remain dissolved in the cold solvent (mother liquor).[12] The rigid, crystalline nature of many sulfonamides makes them excellent candidates for this technique.[1]

Protocol: Single-Solvent Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude product in various solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Water) to find one where it is poorly soluble cold but highly soluble hot. A mixture of solvents (a "good" solvent and a "bad" solvent) can also be used.[13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture to boiling (using a hot plate) with stirring. Continue adding small portions of hot solvent until the solid just dissolves.[11]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.[10]

  • Hot Filtration (Optional): If activated carbon or insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[11] Once at room temperature, cooling in an ice bath can maximize yield.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Solvent/System Polarity Boiling Point (°C) Notes
Ethanol/WaterPolar78 (Ethanol)A common mixed-solvent system for sulfonamides.[13]
Isopropanol/WaterPolar82 (Isopropanol)Known to produce free-flowing, stable crystals for some sulfonamides.[14]
Ethyl Acetate/HexanesMedium/Non-polar77 (EtOAc)Good for compounds of intermediate polarity.
TolueneNon-polar111Effective for less polar derivatives.

Table 2: Recommended solvent systems for recrystallization.

Chromatographic Purification

When recrystallization is ineffective or the product is an oil, chromatography is the method of choice. The separation is based on the differential partitioning of components between a stationary phase and a mobile phase.[15]

G Start Crude Sample TLC 1. TLC Method Development Start->TLC Packing 2. Column Packing (Wet or Dry Slurry) TLC->Packing Loading 3. Sample Loading (Liquid or Dry) Packing->Loading Elution 4. Elution & Fraction Collection Loading->Elution Analysis 5. Fraction Analysis (TLC) Elution->Analysis Pooling 6. Combine Pure Fractions Analysis->Pooling Evaporation 7. Solvent Evaporation Pooling->Evaporation Final Purified Product Evaporation->Final

Caption: Standard workflow for flash column chromatography.

Normal-Phase Flash Chromatography

This is the most common chromatographic technique in synthetic chemistry, utilizing a polar stationary phase (typically silica gel) and a non-polar organic mobile phase.[15]

Causality: Separation occurs based on polarity. More polar compounds interact more strongly with the silica gel and thus elute later, while less polar compounds travel through the column more quickly. The trifluorophenyl group is relatively non-polar, while the sulfonamide group provides a polar handle for interaction with the silica. The overall polarity depends on the other substituents in the derivative.

Protocol: Silica Gel Flash Chromatography

  • TLC Analysis: Develop a solvent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol) that provides a retention factor (Rf) of ~0.2-0.3 for the target compound and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.[16]

  • Sample Loading: Dissolve the crude product in a minimal amount of the reaction solvent or the column eluent. Alternatively, for compounds with poor solubility in the eluent, perform "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[17]

  • Elution: Begin eluting with the solvent system determined by TLC. A constant (isocratic) composition can be used, or the polarity can be gradually increased (gradient elution) to speed up the elution of more retained compounds.[18]

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique ideal for purifying more polar compounds or for achieving very high purity (>99.5%). It uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[4]

Causality: The separation mechanism is the reverse of normal-phase. Non-polar (hydrophobic) compounds are retained more strongly on the C18 stationary phase, while polar compounds elute earlier. The presence of multiple fluorine atoms can increase the retention of compounds on certain fluorinated stationary phases, offering an alternative selectivity compared to standard C18 columns.[19][20]

Protocol: Preparative RP-HPLC

  • Analytical Method Development: Develop a separation method on an analytical RP-HPLC system. Screen different mobile phases (e.g., Acetonitrile/Water, Methanol/Water) and additives (e.g., 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to improve peak shape). A typical starting point for sulfonamides is a C18 column with a mobile phase of water and acetonitrile.[21][22]

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or a mixture of acetonitrile and water. Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Scale-Up: Transfer the analytical method to a preparative HPLC system with a larger column of the same stationary phase. Adjust the flow rate and injection volume according to the column dimensions.

  • Purification & Fraction Collection: Inject the sample and collect fractions corresponding to the target compound peak, often guided by a UV detector.

  • Post-Purification Work-up: Combine the pure fractions. If an acid modifier like TFA was used, it may need to be removed. This can be achieved by neutralization followed by LLE or by lyophilization (freeze-drying).

Supercritical Fluid Chromatography (SFC)

SFC is a "green" alternative to both normal and reversed-phase HPLC. It uses supercritical CO₂ as the main mobile phase, often with a small amount of an organic co-solvent (modifier) like methanol.[23]

Causality: SFC provides purification capabilities similar to normal-phase HPLC but with significant advantages. The low viscosity of the mobile phase allows for faster separations and reduced solvent consumption.[24] For preparative work, the CO₂ simply evaporates, and the product is collected in a small volume of the organic modifier, drastically reducing dry-down time.[24][25] This technique is highly efficient for both chiral and achiral separations in drug discovery.[26][27]

Purity Verification and Final Handling

After any purification procedure, the final purity must be rigorously confirmed.

  • Primary Analysis: Use analytical HPLC or LC-MS to quantify purity, reporting it as a percentage based on peak area.[28]

  • Structural Confirmation: ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) should be used to confirm the structure and absence of impurities.

  • Physical Properties: A sharp melting point can be a good indicator of high purity for crystalline solids.[29]

Once purity is confirmed, the compound should be thoroughly dried under high vacuum to remove all residual solvents and stored in an inert atmosphere, protected from light and moisture, to prevent degradation.

Troubleshooting Guide

Problem Possible Cause Solution
Recrystallization: No crystals form.Solution is not saturated; compound is too soluble in the chosen solvent.Reduce the volume of solvent by boiling some off. Add a "bad" solvent (anti-solvent) dropwise. Scratch the inside of the flask with a glass rod. Cool in an ice bath.[11]
Recrystallization: Oiling out.Solution is supersaturated; cooling is too rapid; melting point of the solid is below the solvent's boiling point.Reheat to dissolve the oil. Add a small amount of additional solvent and allow to cool more slowly.
Flash Chromatography: Compound won't elute.Solvent system is not polar enough; compound may be decomposing on silica.Gradually increase the polarity of the eluent (gradient). Pre-treat silica with a base (e.g., triethylamine) if the compound is acid-sensitive.[30] Consider switching to reversed-phase.
Flash Chromatography: Poor separation.Incorrect solvent system; column overloaded; column packed improperly.Re-optimize the solvent system using TLC for better separation. Reduce the amount of sample loaded. Repack the column carefully to avoid channels or cracks.[16]
HPLC: Broad or tailing peaks.Column degradation; inappropriate pH of the mobile phase; secondary interactions.Use a new column. Add a modifier (e.g., 0.1% TFA or formic acid) to the mobile phase to suppress ionization.

Table 3: Common purification problems and their solutions.

References

Application Note: Synthesis of a Potent Anti-Influenza Agent via a Fluorinated Benzenesulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-Influenza Therapeutics

Influenza remains a significant global health threat, with seasonal epidemics and the potential for pandemics driving the urgent need for new antiviral agents.[1] The emergence of drug-resistant strains to current therapies, such as neuraminidase inhibitors (e.g., oseltamivir) and M2 proton channel blockers, underscores the necessity for developing drugs with novel mechanisms of action.[1][2] One promising target is the influenza hemagglutinin (HA) protein, a viral surface glycoprotein essential for viral entry into host cells. Inhibitors that target HA can prevent the conformational changes required for membrane fusion, thus halting the viral life cycle at an early stage.[3]

This application note details a representative synthesis of a potent anti-influenza agent based on a benzenesulfonamide scaffold. Specifically, we focus on the incorporation of a 3,4,5-trifluorobenzenesulfonamide moiety. The strategic use of fluorine in medicinal chemistry is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorination can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism, and the unique electronic properties of fluorine can enhance binding affinity to the target protein.[4][5][6]

This document provides a detailed, step-by-step protocol for the synthesis of a representative HA inhibitor, N-((1s,3s)-3-hydroxy-3,5,5-trimethylcyclohexyl)methyl)-3,4,5-trifluorobenzenesulfonamide, discusses the rationale behind the synthetic strategy, and presents its proposed mechanism of action.

The Role of the Trifluorinated Benzenesulfonamide Moiety

The benzenesulfonamide core has been identified as a key pharmacophore for potent HA inhibitors.[7] The trifluorinated aromatic ring in our target molecule is designed to confer several advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.[4][5] This can lead to a longer in vivo half-life and improved bioavailability.

  • Increased Binding Affinity: The highly electronegative fluorine atoms can alter the electronic distribution of the aromatic ring, potentially leading to more favorable interactions with amino acid residues in the HA binding pocket.[6]

  • Modulated Physicochemical Properties: Fluorine substitution can influence properties such as lipophilicity and pKa, which can be fine-tuned to optimize the drug-like properties of the molecule.[1][8]

Synthetic Workflow and Protocol

The synthesis of the target compound, N-((1s,3s)-3-hydroxy-3,5,5-trimethylcyclohexyl)methyl)-3,4,5-trifluorobenzenesulfonamide, is a two-step process starting from commercially available materials. The key transformation is the formation of a sulfonamide bond between 3,4,5-trifluorobenzenesulfonyl chloride and the requisite amine.

Overall Synthetic Scheme

G A cis-5-(aminomethyl)-1,3,3- trimethylcyclohexan-1-ol C N-((1s,3s)-3-hydroxy-3,5,5-trimethylcyclohexyl)methyl)- This compound (Target Compound) A->C      Sulfonamide      Formation B 3,4,5-Trifluorobenzenesulfonyl chloride B->C

Caption: Synthetic route to the target anti-influenza agent.

Experimental Protocol

Materials and Reagents:

  • 3,4,5-Trifluorobenzenesulfonyl chloride (≥98%)

  • cis-5-(aminomethyl)-1,3,3-trimethylcyclohexan-1-ol (≥97%)

  • Pyridine (anhydrous, ≥99.8%)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Step 1: Synthesis of N-((1s,3s)-3-hydroxy-3,5,5-trimethylcyclohexyl)methyl)-3,4,5-trifluorobenzenesulfonamide

This step involves the reaction of an amine with a sulfonyl chloride, a classic method for forming sulfonamides, often referred to as the Hinsberg reaction.[5]

  • Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve cis-5-(aminomethyl)-1,3,3-trimethylcyclohexan-1-ol (1.0 g, 5.39 mmol) in anhydrous dichloromethane (20 mL).

  • Addition of Base: Add anhydrous pyridine (0.52 mL, 6.47 mmol) to the solution. Stir the mixture at room temperature for 10 minutes. Pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Addition of Sulfonyl Chloride: In a separate vial, dissolve 3,4,5-trifluorobenzenesulfonyl chloride (1.34 g, 5.93 mmol) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the stirred amine solution at room temperature over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate).

  • Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield N-((1s,3s)-3-hydroxy-3,5,5-trimethylcyclohexyl)methyl)-3,4,5-trifluorobenzenesulfonamide as a white solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Proposed Mechanism of Action: Hemagglutinin Inhibition

The synthesized benzenesulfonamide derivative is designed to act as an inhibitor of influenza hemagglutinin. HA is a trimeric protein that undergoes a significant conformational change at low pH within the host cell's endosome. This change is crucial for the fusion of the viral and endosomal membranes, allowing the release of the viral genome into the cytoplasm.[3]

The proposed mechanism of action for this class of inhibitors is the stabilization of the pre-fusion conformation of HA.[7] By binding to a conserved pocket in the stem region of the HA protein, the inhibitor is thought to prevent the low-pH-induced conformational rearrangement necessary for membrane fusion.

G cluster_0 Viral Entry and Fusion cluster_1 Inhibition by Trifluorobenzenesulfonamide Derivative A Influenza Virus with HA trimers B Binding to Host Cell Sialic Acid Receptors A->B C Endocytosis B->C D Endosome Acidification (Low pH) C->D E HA Conformational Change (Fusion Peptide Exposed) D->E G Inhibitor Binding to HA Stem Region D->G F Membrane Fusion and Viral Genome Release E->F H Stabilization of Pre-fusion Conformation G->H I Inhibition of HA Conformational Change H->I J Membrane Fusion Blocked I->J

Caption: Proposed mechanism of action for the anti-influenza agent.

Data Presentation: Structure-Activity Relationship (SAR) Insights

While this note details the synthesis of a specific trifluorinated compound, it is based on the structure-activity relationship (SAR) studies of analogous benzenesulfonamide derivatives.[7][9] The following table summarizes the anti-influenza activity of related compounds, highlighting the importance of the benzenesulfonamide core and substitutions on the aromatic ring.

Compound IDR Group (on benzenesulfonamide)EC₅₀ (nM) vs. Influenza A/Weiss/43 (H1N1)
28 H210
40 2-Chloro86
Hypothetical-F3 3,4,5-TrifluoroPredicted to be potent

Data for compounds 28 and 40 are from Tang et al., 2011.[7] The EC₅₀ for the trifluorinated compound is a projection based on the known benefits of fluorination.

The data suggests that substitution on the benzenesulfonamide ring can significantly impact antiviral potency. The increased potency of the 2-chloro analogue (40) over the unsubstituted compound (28) indicates that electronic and steric factors on the aromatic ring are critical for optimal binding to the HA protein.[7] It is hypothesized that the 3,4,5-trifluoro substitution pattern will further enhance this activity through the mechanisms previously discussed.

Conclusion

This application note provides a comprehensive guide to the synthesis of a novel anti-influenza agent utilizing a this compound scaffold. The detailed protocol is based on established and reliable chemical transformations. The rationale for incorporating a trifluorinated moiety is grounded in modern medicinal chemistry principles aimed at enhancing drug-like properties. The target compound is designed to inhibit influenza virus entry by stabilizing the pre-fusion conformation of hemagglutinin, a mechanism that holds promise for overcoming existing drug resistance. This work provides a valuable resource for researchers and drug development professionals working on the next generation of anti-influenza therapeutics.

References

Troubleshooting & Optimization

Technical Support Guide: Optimizing Reaction Conditions for 3,4,5-Trifluorobenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of 3,4,5-Trifluorobenzenesulfonamide. It addresses common experimental challenges through a structured troubleshooting section and answers foundational questions in an FAQ format. The protocols and advice herein are synthesized from established chemical principles and current literature to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to this compound?

The most robust and widely applicable method for synthesizing this compound proceeds via a two-step sequence starting from 3,4,5-Trifluoroaniline.

  • Step 1: Synthesis of 3,4,5-Trifluorobenzenesulfonyl Chloride. This is achieved through a Sandmeyer-type reaction. The process involves the diazotization of 3,4,5-trifluoroaniline to form a diazonium salt, which is then reacted with a source of sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride intermediate.[1][2]

  • Step 2: Amination. The resulting 3,4,5-trifluorobenzenesulfonyl chloride is reacted with ammonia or an ammonia surrogate to form the final primary sulfonamide product.[3]

This pathway is generally preferred due to its reliability and tolerance for the electron-deficient nature of the fluorinated aromatic ring.

Q2: Why is direct chlorosulfonation of 1,2,3-trifluorobenzene not a recommended starting point?

Direct chlorosulfonation is an electrophilic aromatic substitution reaction. The 1,2,3-trifluorobenzene ring is highly electron-deficient due to the strong electron-withdrawing nature of the three fluorine atoms. This deactivation makes the aromatic ring significantly less susceptible to electrophilic attack by reagents like chlorosulfonic acid, leading to extremely harsh reaction conditions, low yields, and a poor side-product profile. The Sandmeyer-type reaction starting from the corresponding aniline is a more effective strategy for introducing the sulfonyl chloride group onto such deactivated rings.[2][4]

Q3: What are the critical safety considerations for this synthesis?

This synthesis involves several hazardous materials and intermediates that require strict safety protocols:

  • Aryl Diazonium Salts: Solid diazonium salts are highly energetic and can be shock-sensitive and thermally unstable, posing a significant explosion risk.[5] It is imperative to generate them in situ at low temperatures (typically 0–5 °C) and use them immediately without isolation.[6] Never allow a diazonium salt solution to warm up or dry out.[5]

  • Sulfur Dioxide (SO₂) Gas: SO₂ is a toxic and corrosive gas that is severely irritating to the respiratory tract.[7][8] All manipulations must be performed in a certified chemical fume hood.[7] Ensure that gas delivery systems are secure and leak-free. An SO₂ gas detector is recommended.[7]

  • 3,4,5-Trifluorobenzenesulfonyl Chloride: This intermediate is corrosive and moisture-sensitive.[9] It causes severe skin burns and eye damage.[9] Always handle it with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, within a fume hood. Its reactivity with water means it will hydrolyze to the corresponding sulfonic acid, releasing HCl gas.[10]

Q4: What is DABSO, and why is it often preferred over SO₂ gas?

DABSO is the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct. It is a stable, crystalline solid that serves as a convenient and safe surrogate for gaseous sulfur dioxide.[6][11] Using DABSO avoids the significant handling hazards associated with compressed SO₂ gas cylinders, making the procedure operationally simpler and safer, especially for smaller-scale laboratory preparations.[6][11] Upon introduction to the reaction medium, it slowly releases SO₂, allowing for controlled reaction conditions.

Troubleshooting Guide

Issue 1: Low or No Yield of 3,4,5-Trifluorobenzenesulfonyl Chloride (Step 1)
  • Q: My reaction to form the sulfonyl chloride has failed or given a very low yield. What went wrong?

    A: This is a common issue with multi-step, one-pot procedures. Systematically check the following causes:

    • Incomplete Diazotization: The formation of the diazonium salt is critical.

      • Solution: Ensure your 3,4,5-trifluoroaniline starting material is pure.[12][13][14] Strictly maintain the reaction temperature between 0 °C and 5 °C, as diazonium salts are unstable at higher temperatures.[5] Add the diazotizing agent (e.g., sodium nitrite or tert-butyl nitrite) slowly to prevent localized heating and decomposition.[6]

    • Premature Decomposition of Diazonium Salt: If the solution warms or is exposed to certain metals, the diazonium salt can decompose before it reacts.

      • Solution: Use the freshly prepared diazonium salt solution immediately. Ensure continuous and efficient cooling and stirring throughout the addition.

    • Inefficient Sandmeyer Reaction: The copper-catalyzed conversion may be sluggish.

      • Solution: Verify the source and activity of your copper catalyst (e.g., CuCl₂). Ensure the SO₂ source (DABSO or SO₂ gas) is added correctly and in the proper stoichiometry. In some cases, allowing the reaction to stir for an extended period (e.g., overnight) at room temperature after the initial formation can improve conversion.[6]

Issue 2: The primary byproduct of my reaction is 3,4,5-trifluorophenol.
  • Q: I've isolated the product, but a significant portion is the corresponding phenol. How can I prevent this?

    A: The formation of phenols arises from the reaction of the aryl diazonium intermediate with water.

    • Solution: While some modern Sandmeyer protocols are developed to be robust in aqueous media, minimizing excess water can be beneficial.[15][16] The key is to ensure the subsequent reaction with the SO₂ source is efficient and rapid, consuming the diazonium salt before it has a chance to react with water.[2] Ensure your catalyst is active and that the SO₂ is readily available for the reaction.

Issue 3: The amination of the sulfonyl chloride (Step 2) is incomplete or low-yielding.
  • Q: After isolating my sulfonyl chloride and reacting it with ammonia, the yield of the final sulfonamide is poor. What are the likely causes?

    A: The two most common culprits are hydrolysis of the starting material and inefficient amination.

    • Hydrolysis of Sulfonyl Chloride: 3,4,5-Trifluorobenzenesulfonyl chloride is reactive and will hydrolyze to the corresponding sulfonic acid if exposed to water.[10][17][18]

      • Solution: Ensure the sulfonyl chloride intermediate is thoroughly dried before proceeding. Use anhydrous solvents (e.g., dry THF, dioxane, or acetonitrile) for the amination step. If an aqueous ammonia solution must be used, run the reaction at a low temperature (0 °C) and use a large excess of ammonia to favor the desired reaction over hydrolysis.

    • Inefficient Amination: The reaction may be sluggish, especially if the nucleophilicity of the amine is low.

      • Solution: Use a significant excess of the ammonia source (e.g., bubbling ammonia gas through the solution, using concentrated ammonium hydroxide, or using a surrogate like ammonium chloride with a non-nucleophilic base).[19][20] Gentle warming may be required, but this must be balanced against the risk of sulfonyl chloride hydrolysis. The reaction of sulfonyl chlorides with primary amines is generally efficient.[3]

Issue 4: The final this compound product is impure and difficult to purify.
  • Q: My final product is an oil or a sticky solid that I cannot crystallize. How can I purify it?

    A: Impurities often prevent crystallization. The most likely acidic impurity is 3,4,5-trifluorobenzenesulfonic acid from hydrolysis.

    • Solution 1 (Acid Removal): During the aqueous workup, perform a wash with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. The acidic sulfonic acid will be deprotonated to its salt form and dissolve in the aqueous layer, while the neutral sulfonamide remains in the organic layer.

    • Solution 2 (Purification): If an extractive wash is insufficient, consider these options:

      • Trituration: Stir the crude product vigorously in a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., hexanes or a mixture of ether/hexanes). This can often induce crystallization of the pure compound.

      • Recrystallization: Test various solvent systems. A common choice for sulfonamides is ethanol/water, isopropanol, or ethyl acetate/hexanes.

      • Column Chromatography: If all else fails, purification via silica gel column chromatography is a reliable method. Use a solvent system such as ethyl acetate/hexanes to separate the product from non-polar impurities and baseline polar impurities.

Data Presentation

Table 1: Summary of Optimized Reaction Parameters
StepKey ReagentsMolar Equivalents (Relative to Aniline)SolventTemperature (°C)Typical Time (h)Notes
1. Diazotization & Sulfonylation 3,4,5-Trifluoroaniline1.0Acetonitrile0 to RT12 - 18tert-Butyl nitrite is added dropwise at 0 °C.
tert-Butyl Nitrite1.1 - 1.2The reaction is then allowed to warm to room temperature.
DABSO0.6
Copper(II) Chloride (CuCl₂)0.05 (5 mol%)
Concentrated HCl2.0
2. Amination 3,4,5-Trifluorobenzenesulfonyl Chloride1.0Dioxane or THF0 to RT2 - 4Aqueous ammonia is added dropwise at 0 °C.
Aq. Ammonium Hydroxide (28-30%)5.0 - 10.0Reaction progress should be monitored by TLC or LC-MS.

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound

Disclaimer: This protocol is a representative procedure synthesized from literature methods and should be adapted and optimized for specific laboratory conditions. All work must be performed in a fume hood with appropriate PPE.

Step 1: In Situ Generation of 3,4,5-Trifluorobenzenesulfonyl Chloride [6]

  • To a round-bottom flask equipped with a magnetic stir bar, add 3,4,5-trifluoroaniline (1.0 eq.), DABSO (0.6 eq.), and copper(II) chloride (0.05 eq.).

  • Add acetonitrile (to achieve a 0.2 M concentration of the aniline) followed by concentrated hydrochloric acid (2.0 eq.). Stir the resulting suspension at room temperature.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add tert-butyl nitrite (1.1 eq.) dropwise via syringe over 15-20 minutes. A color change and gas evolution may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16-18 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with an amine (e.g., morpholine), and analyzing by LC-MS.

Step 2: Amination to form this compound

  • After the reaction in Step 1 is deemed complete, cool the reaction mixture back to 0 °C in an ice-water bath.

  • Slowly add concentrated (28-30%) aqueous ammonium hydroxide (5.0-10.0 eq.) dropwise. The addition is exothermic; maintain the internal temperature below 10 °C.

  • Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) to afford pure this compound.

Mandatory Visualization

Troubleshooting Workflow for Low Product Yield

The following diagram outlines a logical decision-making process for troubleshooting low yields in the synthesis of this compound.

TroubleshootingWorkflow start Low Final Yield check_step1 Analyze Step 1 Aliquot (Sulfonyl Chloride Formation) start->check_step1 start->check_step1 step1_ok Step 1 OK? check_step1->step1_ok check_step1->step1_ok check_diaz Check Diazotization: - Temp Control (0-5 °C)? - Reagent Purity? - Slow Addition? step1_ok->check_diaz No step1_ok->check_diaz check_step2 Analyze Step 2 (Amination) step1_ok->check_step2 Yes step1_ok->check_step2 check_sand Check Sandmeyer: - Active Catalyst? - Correct Stoichiometry? check_diaz->check_sand hydrolysis Check for Hydrolysis: - Anhydrous Solvents? - Intermediate Dry? check_step2->hydrolysis amination_cond Check Amination Conditions: - Excess NH3? - Reaction Time/Temp? hydrolysis->amination_cond

Caption: A decision tree for troubleshooting low yield issues.

References

troubleshooting low yield in 3,4,5-Trifluorobenzenesulfonamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 3,4,5-Trifluorobenzenesulfonamide. This document provides in-depth, experience-driven advice to address common challenges, particularly low reaction yields, by explaining the underlying chemical principles for each step.

I. Reaction Overview & Critical Stages

The synthesis of this compound is a multi-step process, typically starting from 1,2,3-trifluorobenzene. Each stage presents unique challenges where yield can be compromised. Understanding these critical points is the first step toward effective troubleshooting.

The general synthetic pathway is as follows:

  • Sulfonation: Electrophilic aromatic substitution on 1,2,3-trifluorobenzene to install a sulfonic acid group.

  • Chlorination: Conversion of the resulting 3,4,5-trifluorobenzenesulfonic acid to the more reactive 3,4,5-trifluorobenzenesulfonyl chloride.

  • Amidation: Reaction of the sulfonyl chloride with an ammonia source to form the final sulfonamide product.

Workflow of this compound Synthesis

Synthesis_Workflow A 1,2,3-Trifluorobenzene (Starting Material) B Step 1: Sulfonation (H₂SO₄/Oleum or ClSO₃H) A->B C 3,4,5-Trifluorobenzenesulfonic Acid (Intermediate 1) B->C D Step 2: Chlorination (SOCl₂ or PCl₅) C->D E 3,4,5-Trifluorobenzenesulfonyl Chloride (Intermediate 2) D->E F Step 3: Amidation (NH₄OH or NH₃) E->F G This compound (Final Product) F->G

Caption: Overall synthetic route from starting material to final product.

II. Troubleshooting Guide & FAQs

This section addresses specific, frequently encountered issues in a question-and-answer format.

Part A: Sulfonation Stage
Question 1: My sulfonation reaction is incomplete or stalls, resulting in a low yield of sulfonic acid. What are the likely causes and solutions?

Answer: Incomplete sulfonation is a common issue, primarily due to the strong deactivating effect of the three fluorine atoms on the benzene ring, which makes electrophilic aromatic substitution challenging.

Causality & Explanation:

  • Insufficient Electrophilicity: The sulfonating agent (e.g., SO₃ in fuming sulfuric acid) may not be potent enough to overcome the electron-withdrawing nature of the fluorine substituents.

  • Reaction Conditions: Sub-optimal temperature or reaction time can lead to a stalled reaction. While higher temperatures can increase the reaction rate, they can also lead to unwanted side products or decomposition.

Troubleshooting Protocol:

  • Choice of Sulfonating Agent:

    • Standard: Fuming sulfuric acid (oleum) with 20-30% free SO₃ is typically effective.

    • Alternative: Chlorosulfonic acid (ClSO₃H) can be used, which directly yields the sulfonyl chloride in some cases, though it is a highly reactive and hazardous reagent.

  • Optimize Reaction Conditions:

    • Temperature Control: Begin the reaction at a lower temperature (0-5 °C) during the addition of the trifluorobenzene to the acid to control the initial exotherm. Then, slowly raise the temperature to accelerate the reaction.

    • Reaction Monitoring: Use a suitable analytical method (e.g., HPLC or NMR of a quenched aliquot) to monitor the disappearance of the starting material. Do not rely solely on time.

  • Reagent Stoichiometry: Ensure a sufficient molar excess of the sulfonating agent is used. The highly deactivated ring requires forcing conditions.

ParameterRecommended RangeRationale
Sulfonating Agent 20-30% Fuming H₂SO₄Provides a high concentration of the active electrophile, SO₃.
Molar Ratio (Agent:Substrate) 3:1 to 5:1Overcomes the deactivation of the aromatic ring.
Initial Temperature 0–10 °CControls initial exotherm during addition.
Reaction Temperature 25–60 °C (gradual increase)Balances reaction rate against side-product formation.
Reaction Time 4–24 hoursHighly dependent on temperature and substrate reactivity; must be monitored.
Part B: Chlorination Stage
Question 2: My primary impurity is the starting sulfonic acid, and the yield of sulfonyl chloride is poor. What is causing this?

Answer: This is a classic sign of hydrolysis of the sulfonyl chloride product back to the sulfonic acid.[1][2] Sulfonyl chlorides are highly susceptible to reaction with water.

Causality & Explanation:

  • Moisture Contamination: The presence of even trace amounts of water in the reaction vessel, solvents, or reagents will readily hydrolyze the sulfonyl chloride.[2]

  • Incomplete Reaction: The chlorinating agent may not have fully converted the sulfonic acid.

  • Workup Procedure: Quenching the reaction improperly can introduce water while the mixture is still hot, accelerating hydrolysis.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Glassware: Oven-dry all glassware (e.g., at 120 °C for at least 4 hours) and allow it to cool in a desiccator or under an inert atmosphere (Nitrogen or Argon).

    • Reagents: Use freshly opened or properly stored anhydrous chlorinating agents (e.g., thionyl chloride, SOCl₂). Distill thionyl chloride if its purity is .

    • Atmosphere: Conduct the reaction under a positive pressure of an inert gas.

  • Optimized Chlorination & Workup:

    • Step 1: To the dry sulfonic acid, add an excess of thionyl chloride (e.g., 3-5 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.

    • Step 2: Gently reflux the mixture (typically around 70-80 °C) until the evolution of HCl and SO₂ gas ceases. Monitor the reaction by taking a small aliquot, quenching it carefully with an anhydrous alcohol (like methanol) to form the stable sulfonate ester, and analyzing by GC-MS or LC-MS.

    • Step 3: After completion, remove the excess thionyl chloride under reduced pressure.

    • Step 4 (Crucial): For the workup, pour the reaction mixture slowly onto crushed ice.[1] While this seems counterintuitive, the low solubility of the aryl sulfonyl chloride in the cold aqueous medium causes it to precipitate, protecting it from extensive hydrolysis.[3]

Troubleshooting Decision Tree: Diagnosing Low Yielddot

digraph "Troubleshooting_Tree" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Low Yield of Final\nthis compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Sulfonation [label="Analyze Crude Reaction Mixture by HPLC/NMR\nAfter Sulfonation Step", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; High_SM [label="High % of Starting Material\n(1,2,3-Trifluorobenzene) Remains", fillcolor="#F1F3F4", fontcolor="#202124"]; Fix_Sulfonation [label="Issue: Incomplete Sulfonation\n\n- Increase reaction temp/time\n- Increase excess of oleum\n- Monitor reaction to completion", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Chlorination [label="Analyze Crude Reaction Mixture by HPLC/NMR\nAfter Chlorination Step", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; High_SA [label="High % of Sulfonic Acid Remains", fillcolor="#F1F3F4", fontcolor="#202124"]; Fix_Chlorination [label="Issue: Incomplete Chlorination / Hydrolysis\n\n- Ensure anhydrous conditions\n- Use excess SOCl₂ + cat. DMF\n- Check for SOCl₂ quality", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Amidation [label="Analyze Final Crude Product\nby HPLC/NMR", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; High_SC [label="High % of Sulfonyl Chloride or\nSulfonic Acid Salt Remains", fillcolor="#F1F3F4", fontcolor="#202124"]; Fix_Amidation [label="Issue: Incomplete Amidation / Hydrolysis\n\n- Add sulfonyl chloride to cold NH₄OH\n- Maintain low temperature\n- Ensure sufficient NH₃ concentration", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Success [label="Yield Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Sulfonation; Check_Sulfonation -> High_SM [label="Yes"]; High_SM -> Fix_Sulfonation; Check_Sulfonation -> Check_Chlorination [label="No"]; Check_Chlorination -> High_SA [label="Yes"]; High_SA -> Fix_Chlorination; Check_Chlorination -> Check_Amidation [label="No"]; Check_Amidation -> High_SC [label="Yes"]; High_SC -> Fix_Amidation; Check_Amidation -> Success [label="No (Purification Issue)"]; }

References

minimizing side products in the alkylation of 3,4,5-Trifluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the alkylation of 3,4,5-trifluorobenzenesulfonamide. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in minimizing side products and optimizing your reaction outcomes. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the proposed solutions.

Question 1: I am observing significant amounts of a dialkylated sulfonamide byproduct. How can I improve the selectivity for mono-alkylation?

Answer:

N,N-dialkylation is a frequent side reaction when a primary sulfonamide is deprotonated, and the resulting secondary sulfonamide anion undergoes a second alkylation.[1] Several strategies can be employed to favor mono-alkylation:

  • Stoichiometry and Reagent Addition:

    • Carefully control the stoichiometry of your alkylating agent. Use a minimal excess, typically in the range of 1.05-1.1 equivalents.[1]

    • Employ slow, portion-wise addition of the alkylating agent. This maintains a low instantaneous concentration of the electrophile, thereby favoring the initial N-alkylation over the subsequent reaction with the less reactive secondary sulfonamide.[2]

  • Reaction Conditions:

    • Base Selection: Use a stoichiometric amount of a strong base or a weaker base. An excess of a strong base can lead to a higher concentration of the deprotonated secondary sulfonamide, which promotes dialkylation.[1]

    • Temperature: Lowering the reaction temperature can enhance selectivity by reducing the rate of the second alkylation reaction.[1]

  • Steric Hindrance:

    • If feasible for your synthetic route, consider using a bulkier alkylating agent. For example, benzyl bromide is less prone to causing dialkylation compared to methyl iodide due to increased steric hindrance.[1]

ParameterCondition to Favor Mono-alkylationExpected Impact on Dialkylation
Alkylating Agent Stoichiometry1.05-1.1 equivalentsSignificantly Reduced
Reagent AdditionSlow, portion-wiseReduced
BaseWeaker base or stoichiometric amountReduced
TemperatureLower temperatureReduced
Question 2: My reaction is sluggish, and I'm recovering a significant amount of unreacted this compound. What can I do to improve the conversion?

Answer:

Low conversion can stem from several factors, including incomplete deprotonation of the sulfonamide, low reactivity of the alkylating agent, or suboptimal reaction conditions.

  • Base and Deprotonation:

    • The pKa of the N-H bond in a sulfonamide is a critical factor. Ensure your chosen base is strong enough to achieve complete deprotonation.[3][4] For many sulfonamides, strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) are effective.

    • Consider the solvent. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile can facilitate the dissolution of the sulfonamide salt and enhance reactivity.[1]

  • Alkylating Agent Reactivity:

    • The nature of the leaving group on your alkylating agent is crucial. The reactivity order is generally I > Br > Cl > OTs (tosylate). If you are using an alkyl chloride, switching to the corresponding bromide or iodide will likely increase the reaction rate.

    • For less reactive alkylating agents, consider alternative activation methods such as the Mitsunobu reaction.[5][6][7]

  • Temperature:

    • While lower temperatures can improve selectivity (see Question 1), excessively low temperatures can hinder the reaction rate. A systematic increase in temperature may be necessary to achieve a reasonable reaction time. Monitor the reaction closely by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.

Question 3: I am using a secondary alkyl halide and observing a significant amount of an alkene byproduct. How can I minimize this elimination side reaction?

Answer:

The sulfonamide anion is a moderately strong base, which can promote the E2 elimination pathway, especially with secondary or tertiary alkyl halides.[1] To favor the desired SN2 substitution, consider the following adjustments:

  • Temperature: Elimination reactions are generally favored at higher temperatures. Running the reaction at a lower temperature will favor the SN2 pathway.[1]

  • Solvent: Polar aprotic solvents such as DMF, DMSO, or acetone are known to favor SN2 reactions over E2.[1] These solvents solvate the cation of the base without strongly solvating the nucleophilic sulfonamide anion, thus increasing its nucleophilicity.

  • Base: Avoid using a large excess of the base used for deprotonation. Use just enough to fully deprotonate the sulfonamide.[1]

  • Leaving Group: While good leaving groups are necessary for both SN2 and E2 reactions, iodides are sometimes reported to give less elimination than chlorides. This is attributed to the higher electronegativity of chlorine, which increases the acidity of the β-protons.[1]

ParameterCondition to Favor N-Alkylation (SN2)Expected Impact on Elimination (E2)
TemperatureLower temperatureSignificantly Reduced
SolventPolar aprotic (e.g., DMF, DMSO)Reduced
BaseStoichiometric amountReduced
Question 4: I am observing O-alkylation of the sulfonamide in addition to the desired N-alkylation. How can I control the regioselectivity?

Answer:

The ambident nature of the sulfonamide anion can lead to both N- and O-alkylation. The regioselectivity is influenced by the principles of Hard and Soft Acid and Base (HSAB) theory.[8]

  • Alkylating Agent:

    • "Hard" alkylating agents with "hard" leaving groups (e.g., dimethyl sulfate, methyl triflate) tend to favor O-alkylation.[8]

    • "Soft" alkylating agents with "soft" leaving groups (e.g., methyl iodide) favor N-alkylation.[8] By choosing an alkylating agent with a softer leaving group, you can increase the selectivity for N-alkylation.

  • Counter-ion of the Base:

    • The nature of the cation from the base can also influence the site of alkylation. Less coordinating, "softer" cations like cesium (Cs⁺) can lead to a "freer" sulfonamide anion, which may favor N-alkylation.

dot graph TD { A[Start: Alkylation of this compound] --> B{Identify Primary Issue}; B --> C[Low Yield / Unreacted Starting Material]; B --> D[Dialkylation Side Product]; B --> E[Elimination Side Product (Alkene)]; B --> F[O-Alkylation Side Product];

} enddot Caption: Troubleshooting workflow for sulfonamide alkylation.

II. Frequently Asked Questions (FAQs)

What are the standard starting conditions for the alkylation of an arylsulfonamide?

A general starting point for the alkylation of an arylsulfonamide like this compound would be:

  • Sulfonamide: 1.0 equivalent

  • Alkylating Agent (e.g., Alkyl Bromide or Iodide): 1.1 - 1.2 equivalents

  • Base: Potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) or sodium hydride (NaH, 1.1 equivalents)

  • Solvent: Anhydrous DMF or acetonitrile

  • Temperature: Room temperature to 50 °C

  • Atmosphere: Inert (e.g., nitrogen or argon)

These conditions should be optimized for your specific substrate and alkylating agent.

Are there alternative methods for N-alkylation of sulfonamides if direct alkylation with halides is problematic?

Yes, several alternative methods can be employed:

  • Mitsunobu Reaction: This reaction allows for the alkylation of sulfonamides with alcohols using a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[5][6][7] It is particularly useful for secondary alcohols as it proceeds with inversion of stereochemistry.[7]

  • Buchwald-Hartwig Amination: While typically used for forming C-N bonds between an aryl halide and an amine, variations of this palladium-catalyzed cross-coupling can be adapted for sulfonamide alkylation.[9][10][11][12][13]

  • Alkylation with Alcohols (Borrowing Hydrogen Catalysis): Transition metal catalysts (e.g., based on Ru or Mn) can facilitate the N-alkylation of sulfonamides using alcohols as the alkylating agents.[14][15][16][17] This is a highly atom-economical and environmentally friendly approach.

  • Alkylation with Trichloroacetimidates: Under thermal conditions, trichloroacetimidates can serve as effective alkylating agents for sulfonamides.[2]

How can I effectively purify my N-alkylated sulfonamide product from unreacted starting material and side products?
  • Column Chromatography: Silica gel column chromatography is the most common method for purifying N-alkylated sulfonamides. A gradient elution with a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The polarity of the eluent can be adjusted based on the polarity of your product and impurities.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.[18] Common solvent systems include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.

  • Acid-Base Extraction: If there is a significant difference in the acidity of the starting sulfonamide and the N-alkylated product, an acid-base workup can be used for initial purification. The N-alkylated product will be less acidic than the starting primary sulfonamide.

III. Experimental Protocols

General Protocol for N-Alkylation of this compound
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DMF (or another suitable aprotic polar solvent).

  • Add the base (e.g., K₂CO₃, 1.5 eq, or NaH, 1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes.

  • Add the alkylating agent (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", color="#202124"]; edge [color="#5F6368"];

} enddot Caption: General experimental workflow for N-alkylation.

IV. References

  • Chem-Station. (2014). Sulfonyl Protective Groups. Chem-Station International Edition. --INVALID-LINK--

  • Organic Chemistry Tutor. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. --INVALID-LINK--

  • Organic Synthesis. (n.d.). Mitsunobu reaction. --INVALID-LINK--

  • Lamb, S. A., et al. (2018). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. RSC Advances, 8(46), 26343-26347. --INVALID-LINK--

  • Dodge, M. W., et al. (2012). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 112(6), 3323-3368. --INVALID-LINK--

  • Khan, I., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6543. --INVALID-LINK--

  • Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. --INVALID-LINK--

  • Wikipedia. (2023). Protecting group. --INVALID-LINK--

  • Thieme Connect. (n.d.). Rapid Synthesis of 3-Aminoisoquinoline-5-sulfonamides Using the Buchwald-Hartwig Reaction. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting side reactions in sulfonamide alkylation. --INVALID-LINK--

  • Movassaghi, M., & Hunt, D. K. (2008). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. Organic letters, 10(17), 3761–3764. --INVALID-LINK--

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. --INVALID-LINK--

  • ResearchGate. (n.d.). Mono‐N‐alkylation of benzene sulfonamide with various alcohols. --INVALID-LINK--

  • Zhang, W., et al. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 11(5), 355-363. --INVALID-LINK--

  • Wikipedia. (2023). Sulfonamide. --INVALID-LINK--

  • Synfacts. (2017). Alkylation of Amines under Mitsunobu Conditions. --INVALID-LINK--

  • RSC Publishing. (n.d.). Anion binding vs. sulfonamide deprotonation in functionalised ureas. --INVALID-LINK--

  • PubMed. (2024). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. --INVALID-LINK--

  • National Institutes of Health. (2024). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction. --INVALID-LINK--

  • Sanghavi, N. M., et al. (1989). N-Alkylation of Sulfonamides Using Anion Exchange Resin. Synthetic Communications, 19(9-10), 1499-1503. --INVALID-LINK--

  • ResearchGate. (n.d.). Methods for mono‐selective N‐alkylation of primary sulfonamides. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. --INVALID-LINK--

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?. --INVALID-LINK--

  • National Institutes of Health. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. --INVALID-LINK--

  • Google Patents. (n.d.). Sulfonamide purification process. --INVALID-LINK--

  • Organic Syntheses. (2014). Org. Synth. 2014, 91, 39-51. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. --INVALID-LINK--

  • ACS Publications. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. --INVALID-LINK--

  • Journal of Chemistry and Technologies. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. --INVALID-LINK--

  • ResearchGate. (n.d.). Commonly used sulfonamides and non-sulfonamide alternatives. --INVALID-LINK--

  • ResearchGate. (2025). Anion binding vs. sulfonamide deprotonation in functionalised ureas. --INVALID-LINK--

  • National Institutes of Health. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. --INVALID-LINK--

References

how to improve the solubility of 3,4,5-Trifluorobenzenesulfonamide for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,4,5-Trifluorobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this compound in various reaction settings. Our goal is to provide you with not only practical solutions but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my reaction solvent. Is this a known issue?

Yes, this is a common challenge. This compound is a crystalline solid with a melting point of 124-126°C[1]. The combination of a rigid aromatic ring, highly polar sulfonamide group, and electron-withdrawing fluorine atoms contributes to strong crystal lattice energy. This high lattice energy means that a significant amount of energy is required to break apart the crystal structure and solvate the individual molecules, often leading to poor solubility in many common organic solvents.

The principle of "like dissolves like" is a good starting point for understanding this issue. The molecule possesses both polar (sulfonamide) and non-polar (fluorinated benzene ring) regions, which can complicate solvent selection[1].

Q2: What is the most direct first step to improve the solubility of this compound?

The most straightforward initial approach is to optimize your choice of solvent and reaction temperature. If you are observing suspended solid material in your reaction, it's a clear indicator of poor solubility[1].

  • Solvent Selection: A systematic solvent screening is the most effective initial step. Given the molecule's characteristics, polar aprotic solvents are often a good starting point as they can interact with the polar sulfonamide group without the complications of hydrogen bonding that can sometimes hinder solubility with protic solvents.

  • Temperature: Increasing the reaction temperature will, in most cases, increase the solubility of a solid in a liquid[2][3]. The additional thermal energy helps to overcome the crystal lattice energy of the solid.

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

If basic solvent selection and temperature adjustments are insufficient, a more systematic approach is required. The following guides will walk you through a series of experimental protocols to identify the optimal conditions for your specific reaction.

Issue 1: My compound won't dissolve in my primary reaction solvent.

Solution: Systematic Solvent Screening Protocol

Before resorting to more complex methods, it is crucial to perform a systematic screening of common laboratory solvents. This will provide empirical data on the best solvent system for your needs.

Experimental Protocol: Small-Scale Solubility Screening

  • Preparation: Dispense a small, accurately weighed amount of this compound (e.g., 5 mg) into several labeled vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent from the list below. This creates a starting concentration of 10 mg/mL.

  • Equilibration: Vigorously vortex each vial for 1-2 minutes at room temperature.

  • Observation: Visually inspect each vial for undissolved solid.

  • Heating: For vials with remaining solid, warm them to your intended reaction temperature (e.g., 50°C, 80°C) and vortex again. Observe any changes in solubility.

  • Documentation: Record your observations in a table to compare the solvents.

Table 1: Common Organic Solvents for Screening

Solvent ClassSolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Polar Aprotic Dimethylformamide (DMF)15338.3Often an excellent solvent for a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)18947.0A very strong solvent, but can be difficult to remove.
Acetonitrile (MeCN)8236.6A common solvent in synthesis and chromatography.
Acetone5621.0Lower boiling point, useful for reactions at moderate temperatures.
Ethers Tetrahydrofuran (THF)667.5A good general-purpose solvent with moderate polarity.
1,4-Dioxane1012.2Less polar than THF, higher boiling point.
Alcohols Methanol (MeOH)6532.7Polar protic. The -OH group can interact with the sulfonamide.
Ethanol (EtOH)7824.6Similar to methanol, but slightly less polar.
tert-Amyl Alcohol1025.8Has been used in sulfonamide synthesis[4].
Non-Polar Toluene1112.4Useful if your reaction involves less polar reagents.
Dichloromethane (DCM)409.1A common, low-boiling solvent for a range of polarities.

Data compiled from various sources[5].

Issue 2: My compound has partial solubility, but not enough for an effective reaction concentration.

Solution: Co-Solvent Optimization

Co-solvents are a powerful tool for fine-tuning the properties of a solvent system[1][6]. By mixing a "good" solvent (in which your compound is somewhat soluble) with a "poor" solvent (that is miscible with the good solvent), you can often achieve a synergistic effect, enhancing solubility. Co-solvents work by altering the overall polarity of the solvent medium, which can help to solvate both the polar and non-polar regions of the solute more effectively[6].

Experimental Protocol: Co-Solvent Titration

  • Starting Point: Begin with your compound suspended in the "poor" but necessary solvent for your reaction.

  • Titration: Slowly add a "good" solvent (identified from your screening) dropwise while stirring or vortexing.

  • Observation: Continue adding the co-solvent until the solid completely dissolves.

  • Quantification: Note the ratio of the two solvents. This gives you a starting point for your reaction's solvent system. It is often beneficial to use the minimum amount of co-solvent necessary.

dot

CoSolvent_Workflow Co-Solvent Optimization Workflow cluster_start Initial State cluster_process Optimization Process cluster_end Outcome start Compound suspended in primary reaction solvent ('Poor Solvent') add_cosolvent Add 'Good Solvent' dropwise with vigorous agitation start->add_cosolvent observe Visually inspect for dissolution of solid add_cosolvent->observe observe->add_cosolvent No end_soluble Complete dissolution achieved. Record solvent ratio. observe->end_soluble Yes end_insoluble Solid remains. Consider alternative 'Good Solvent' or other techniques. observe->end_insoluble Max co-solvent reached

Caption: Workflow for optimizing solubility using a co-solvent.

Issue 3: I am working in an aqueous or protic system and still have solubility issues.

Solution: pH Adjustment

The sulfonamide functional group (-SO₂NH₂) is acidic. The proton on the nitrogen can be removed by a base, forming a highly polar and often much more soluble anionic salt.

  • Mechanism: In the presence of a base, the equilibrium shifts towards the deprotonated, anionic form of the sulfonamide. This anion is significantly more polar than the neutral molecule and is therefore more soluble in polar protic solvents like water or alcohols. The un-ionized form is considered more hydrophobic[7].

Protocol Considerations:

  • Base Selection: Choose a base that is compatible with your reaction conditions. For aqueous systems, inorganic bases like NaOH or K₂CO₃ are common. For organic reactions, non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used.

  • Stoichiometry: Start with one equivalent of base relative to the this compound. You can add it portion-wise until dissolution is achieved.

  • Reaction Compatibility: Ensure that the resulting salt or the presence of a base does not interfere with your downstream chemistry.

dot

Caption: Equilibrium showing how base increases sulfonamide solubility.

Issue 4: None of the above methods work, or they are incompatible with my reaction.

Solution: Advanced and Alternative Strategies

When conventional methods fail, it may be necessary to consider more advanced or alternative approaches.

  • High-Temperature Reactions: If your reactants and desired products are thermally stable, running the reaction at a significantly higher temperature in a high-boiling solvent (e.g., DMSO, DMF) might be an option. This can sometimes be performed in sealed vessels to exceed the solvent's atmospheric boiling point.

  • Slurry Reactions: If the compound is only sparingly soluble, the reaction can sometimes still proceed from the small amount of material that is in solution. As the dissolved material reacts, more of the solid will dissolve to maintain the equilibrium (Le Chatelier's principle). These "slurry" reactions are often slower and may require extended reaction times and efficient stirring.

  • Solvent-Free Synthesis (Mechanochemistry): For extremely insoluble reactants, solution-based chemistry may not be feasible. In such cases, solid-state synthesis using techniques like ball milling can be a powerful alternative. This method uses mechanical force to drive reactions between solids in the absence of a solvent, completely bypassing solubility issues[8].

References

Technical Support Center: Overcoming Purification Challenges in 3,4,5-Trifluorobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I understand that the unique physicochemical properties of highly fluorinated benzenesulfonamide derivatives can introduce significant challenges during purification. The strong electronegativity of fluorine atoms dramatically alters molecular polarity, crystal packing, and solubility, often leading to unexpected outcomes in standard purification protocols.

This guide is designed to provide practical, in-depth solutions to the specific issues you may encounter. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)
Q1: Why are 3,4,5-trifluorobenzenesulfonamide derivatives notoriously difficult to purify by crystallization?

A1: The difficulty arises from a combination of factors directly related to the trifluorophenyl and sulfonamide moieties:

  • Complex Polarity: These molecules possess a unique blend of a nonpolar aromatic ring and highly polar sulfonamide and fluorine groups. This dual nature complicates solvent selection, as the molecule may be partially soluble in a wide range of solvents but fully soluble in very few, making it difficult to find a system where it is soluble when hot but insoluble when cold.[1]

  • Polymorphism: Aromatic sulfonamides containing fluorine are known to exhibit polymorphism, meaning they can crystallize in different solid-state forms.[2][3] These polymorphs can have different solubilities and stabilities, leading to inconsistent crystallization behavior, formation of metastable forms, or difficulty in inducing crystallization.

  • Strong Intermolecular Interactions: The presence of N-H protons, sulfonyl oxygens, and fluorine atoms allows for a complex network of hydrogen bonds and CH/F or F/F interactions.[2][3] These strong interactions can sometimes favor the formation of amorphous solids or oils over well-defined crystals.

Q2: What are the most common impurities I should anticipate in my crude product?

A2: Impurities typically originate from the starting materials or side reactions during synthesis. Key impurities to watch for include:

  • Unreacted Starting Materials: Residual amine or 3,4,5-trifluorobenzenesulfonyl chloride.

  • Hydrolyzed Sulfonyl Chloride: The primary culprit is often the hydrolysis of the sulfonyl chloride to its corresponding 3,4,5-trifluorobenzenesulfonic acid.[4][5] This is especially problematic if non-anhydrous solvents or reagents are used. The resulting sulfonic acid is highly polar and can be difficult to remove.

  • Isomeric Impurities: If the synthesis of your starting materials is not perfectly regioselective, you may have isomeric trifluorobenzenesulfonamide derivatives. For instance, contamination from other difluoro- or trifluorobenzene isomers during precursor synthesis can carry through to the final product.[6]

  • Over-sulfonated or Di-sulfonated Products: Depending on the reaction conditions, reaction with a second molecule of sulfonyl chloride can occur, especially if a bifunctional amine is used or if the reaction is forced with excess reagent and heat.

Q3: Should I attempt crystallization or column chromatography first for my crude this compound derivative?

A3: The best initial approach depends on the physical state and preliminary purity of your crude material.

  • Attempt Crystallization First if: Your crude product is a solid and a quick TLC analysis shows one major spot with minor, less-polar or much more-polar impurities. Crystallization is often faster, more scalable, and more economical than chromatography.

  • Proceed to Chromatography First if: Your crude product is an oil, a sticky solid, or if TLC analysis shows multiple spots with similar Rf values to your desired product. Chromatography offers superior resolving power for complex mixtures.[7]

Below is a decision-making workflow to guide your choice.

G start Crude Product is_solid Is the product a solid? start->is_solid tlc Run TLC Analysis is_solid->tlc Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oil/Gum) is_complex Complex mixture? (Multiple spots, close Rf) tlc->is_complex crystallize Attempt Recrystallization is_complex->crystallize No is_complex->chromatography Yes success Pure Product crystallize->success chromatography->success

Caption: Decision tree for selecting the initial purification method.
Troubleshooting and In-Depth Guides

This section addresses specific experimental failures with causal explanations and detailed protocols.

Issue 1: My product "oils out" or forms an amorphous solid during crystallization.

Q: I dissolved my crude this compound derivative in a hot solvent, but upon cooling, it separates as a liquid or a sticky precipitate instead of forming crystals. What's happening and how can I fix it?

**A: Causality: ** "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution above its melting point or as a highly supersaturated, disordered, amorphous solid. This is common with compounds like fluorinated sulfonamides that can form strong intermolecular hydrogen bonds, which may favor amorphous states if not given sufficient time and the right environment to organize into a crystal lattice.[8] The presence of impurities can also disrupt lattice formation, acting as a "glue" that prevents crystallization.

Troubleshooting Workflow:

G start Product 'Oils Out' step1 Re-heat to dissolve start->step1 step2 Add more solvent (10-20% vol) step1->step2 step3 Cool SLOWLY (Insulate flask) step2->step3 check1 Did it crystallize? step3->check1 step4 Try adding a co-solvent (miscible, in which product is less soluble) check1->step4 No end_success Collect Crystals check1->end_success Yes step5 Scratch flask inner wall step4->step5 step6 Add a seed crystal step5->step6 check2 Success? step6->check2 check2->end_success Yes end_fail Move to Chromatography check2->end_fail No

Caption: Troubleshooting workflow for when a product oils out.

Protocol: Systematic Solvent Screening for Recrystallization

  • Preparation: Place ~10-20 mg of your crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent from the list below, dropwise at room temperature, until the solid just dissolves. Note the approximate volume. If it dissolves in <0.5 mL, the solvent is too good for single-solvent crystallization.

  • Heating: If the solid does not dissolve at room temperature, heat the mixture gently in a water bath. If it dissolves upon heating, it's a potential candidate.

  • Cooling: Allow the promising tubes to cool slowly to room temperature, then place them in an ice bath. Observe for crystal formation.

  • Solvent Pair Analysis: If no single solvent works well, use a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (one it's very soluble in). Then, add a "poor" solvent (one it's insoluble in) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop of the "good" solvent to clarify, then cool slowly.[1]

Solvent Selection Table for Trifluorobenzenesulfonamides
Solvent Category Examples & Rationale
Non-Polar Hexanes, Toluene
Intermediate Polarity Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone
Polar Protic Ethanol, Isopropanol (IPA), Water
Polar Aprotic Acetonitrile (ACN)
Issue 2: Poor separation during silica gel column chromatography.

Q: My compound elutes with impurities or shows significant tailing on the column. How can I improve the separation?

**A: Causality: ** Poor separation on silica gel stems from several factors:

  • Incorrect Mobile Phase Polarity: If the eluent is too polar, all compounds will move quickly with the solvent front (low resolution). If it's not polar enough, compounds will stick to the silica and won't move at all.[9]

  • Secondary Interactions: The acidic silanol (Si-OH) groups on the surface of silica gel can strongly and sometimes irreversibly interact with the basic lone pairs on the sulfonamide nitrogen or the polar sulfonyl group. This leads to peak tailing.[10]

  • Column Overloading: Adding too much crude material saturates the stationary phase, exceeding its capacity to separate the mixture effectively.

Protocol: Optimizing and Running a Flash Chromatography Column

  • TLC Optimization (The Key to Success):

    • Prepare several TLC chambers with different solvent systems (e.g., Hexane/EtOAc mixtures: 9:1, 4:1, 2:1, 1:1).

    • Spot your crude mixture on TLC plates and develop them in the prepared chambers.

    • The ideal solvent system will give your desired product an Rf value of approximately 0.3-0.4 and provide the largest possible separation (ΔRf) from its nearest impurities.[11]

    • For tailing issues, add 0.5-1% of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase and re-run the TLC to see if peak shape improves.

  • Column Packing (Slurry Method):

    • Choose a column size appropriate for your sample amount (typically use 30-50g of silica per 1g of crude material).

    • In a beaker, make a slurry of the silica gel in your starting, least polar mobile phase.[11]

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a weaker solvent like DCM) and carefully pipette it onto the top of the packed silica.

    • Dry Loading (Recommended for compounds with poor solubility): Dissolve your crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent on a rotary evaporator. Carefully add the resulting free-flowing powder to the top of the column.[11]

  • Elution:

    • Start with a mobile phase slightly less polar than the one identified by TLC.

    • If separation is difficult, use a gradient elution , starting with a low polarity solvent (e.g., 100% Hexane) and gradually increasing the percentage of the more polar solvent (e.g., EtOAc).

    • Collect fractions and analyze them by TLC to pool the pure product.

Chromatography Troubleshooting Logic:

G start Poor Separation on Column check_rf Is product Rf too high (>0.5) or too low (<0.1) on TLC? start->check_rf check_tailing Are peaks tailing? check_rf->check_tailing No (Rf is optimal) sol_polar Decrease mobile phase polarity check_rf->sol_polar Yes (Rf too high) sol_nonpolar Increase mobile phase polarity check_rf->sol_nonpolar Yes (Rf too low) check_overload Did you use >1g crude per 30g silica? check_tailing->check_overload No sol_modifier Add modifier to mobile phase (e.g., 0.5% TEA or AcOH) check_tailing->sol_modifier Yes sol_load Reduce sample load check_overload->sol_load Yes result Improved Separation check_overload->result No, separation should be good sol_polar->result sol_nonpolar->result sol_phase Switch stationary phase (Alumina, C18) sol_modifier->sol_phase If tailing persists sol_phase->result sol_load->result

Caption: Logic for troubleshooting poor column chromatography separation.

References

dealing with unexpected byproducts in 3,4,5-Trifluorobenzenesulfonamide chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of 3,4,5-Trifluorobenzenesulfonamide. Its purpose is to provide expert-driven insights and practical solutions to common challenges, with a particular focus on the identification, mitigation, and elimination of unexpected byproducts that can compromise yield, purity, and experimental outcomes.

Section 1: Troubleshooting Guide for Unexpected Byproducts

This section addresses specific, frequently encountered byproducts in a direct question-and-answer format, providing both mechanistic explanations and actionable protocols.

Question 1: My reaction to form 3,4,5-Trifluorobenzenesulfonyl chloride, the precursor to the sulfonamide, is showing a significant diaryl sulfone byproduct. What is the cause and how can I minimize it?

Answer:

The formation of a diaryl sulfone is a classic side reaction in electrophilic aromatic sulfonation, particularly under harsh conditions. This byproduct arises when an already-formed 3,4,5-trifluorobenzenesulfonic acid (or its activated intermediate) acts as an electrophile and reacts with another molecule of the starting trifluorobenzene raw material.

Primary Causes & Mitigation Strategies:

  • High Temperature: Sulfone formation is highly temperature-dependent.[1] Running the reaction at the lowest temperature that still permits a reasonable reaction rate is critical.

  • Excess Sulfonating Agent: Using a large excess of the sulfonating agent (e.g., chlorosulfonic acid or oleum) increases the concentration of the reactive electrophile, promoting the side reaction.[1]

  • Presence of Water: Water can hydrolyze the desired sulfonyl chloride intermediate back to the sulfonic acid, which can then participate in sulfone formation.[2][3]

Step-by-Step Troubleshooting Protocol:

  • Temperature Control: Maintain strict temperature control throughout the reaction. Initiate the reaction at 0 °C and allow it to warm slowly to room temperature only if necessary, while monitoring progress by TLC or LC-MS.

  • Stoichiometric Control: Use a minimal excess of the sulfonating agent. A ratio of 1.1 to 1.5 equivalents is often sufficient to drive the reaction to completion without excessively promoting byproduct formation.

  • Anhydrous Conditions: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon). Use anhydrous grade solvents and reagents. The addition of a dehydrating agent like thionyl chloride can also be considered to drive the equilibrium away from desulfonation.[4]

  • Order of Addition: Add the aromatic substrate slowly to the cooled sulfonating agent. This maintains a low concentration of the arene in the presence of a high concentration of the electrophile, favoring the desired monosulfonation over the subsequent intermolecular reaction.

Logical Flow for Minimizing Sulfone Byproduct:

G cluster_0 Problem Identification cluster_1 Primary Causes cluster_2 Corrective Actions cluster_3 Desired Outcome A Diaryl Sulfone Byproduct Detected B Excessive Temperature A->B C High Stoichiometry of Sulfonating Agent A->C D Presence of Water A->D E Maintain Low Temperature (e.g., 0 °C) B->E F Use Minimal Excess (1.1-1.5 eq.) C->F G Ensure Strict Anhydrous Conditions D->G I Minimized Sulfone Formation E->I F->I G->I H Slow, Controlled Addition H->I

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 3,4,5-Trifluorobenzenesulfonamide and Benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, in-depth comparison of the biological activities of 3,4,5-Trifluorobenzenesulfonamide and its non-fluorinated parent compound, benzenesulfonamide. We will explore the profound impact of strategic fluorination on physicochemical properties and biological efficacy, grounded in established biochemical principles and experimental data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the structure-activity relationships (SAR) within the benzenesulfonamide scaffold.

Introduction: The Strategic Role of Fluorine in Modulating Bioactivity

The benzenesulfonamide moiety is a well-established pharmacophore, forming the backbone of numerous therapeutic agents, most notably as inhibitors of carbonic anhydrase (CA) enzymes.[1][2] The strategic introduction of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, employed to fine-tune a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity.[3][4] The substitution of hydrogen with fluorine, the most electronegative element, can lead to significant, often beneficial, changes in biological activity.[5][6]

This guide will dissect the anticipated and observed differences between this compound and the archetypal benzenesulfonamide. We will delve into their primary mechanism of action as carbonic anhydrase inhibitors and propose a validated experimental workflow for a direct, head-to-head comparison.

Physicochemical Impact of Trifluorination

The addition of three fluorine atoms to the benzene ring dramatically alters the molecule's electronic and physical properties. This is the foundational cause of any observed differences in biological activity.

  • Electron Distribution and Acidity (pKa): The three fluorine atoms are powerful electron-withdrawing groups. This inductive effect pulls electron density away from the sulfonamide group (-SO₂NH₂). Consequently, the protons on the sulfonamide nitrogen become more acidic, resulting in a lower pKa compared to the non-fluorinated analog. This enhanced acidity is critical for its primary biological function, as the anionic form (R-SO₂NH⁻) is the active species for binding to the zinc ion in the active site of carbonic anhydrases.[7][8]

  • Lipophilicity: Fluorination generally increases a molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes.[4][9] This improved membrane permeability can translate to better bioavailability and cellular uptake.[5]

Primary Biological Target: Carbonic Anhydrase (CA) Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[10] These enzymes are involved in numerous physiological processes, and their dysregulation is linked to diseases like glaucoma, epilepsy, and cancer, making them important drug targets.[8][11] Specifically, the tumor-associated isoforms CA IX and CA XII are overexpressed in many hypoxic cancers and contribute to the acidification of the tumor microenvironment, promoting tumor progression and metastasis.[7][12]

Mechanism of Inhibition

The inhibitory action of sulfonamides is well-understood. The deprotonated sulfonamide anion acts as a mimic of the transition state of the CO₂ hydration reaction. It coordinates directly to the Zn²⁺ ion at the core of the enzyme's active site, displacing a water molecule or hydroxide ion that is essential for catalysis. This strong coordination effectively blocks the enzyme's function.[7][10]

cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibition Mechanism ZN Zn²⁺ His1 His ZN->His1 His2 His ZN->His2 His3 His ZN->His3 H2O H₂O / OH⁻ ZN->H2O Catalytic Water Sulfonamide Benzenesulfonamide (R-SO₂NH₂) Anion Sulfonamide Anion (R-SO₂NH⁻) Sulfonamide->Anion Deprotonation (pKa dependent) Anion->H2O Displaces Water ZN_inhibited Zn²⁺ Anion->ZN_inhibited Strong Coordination His_i1 His ZN_inhibited->His_i1 His_i2 His ZN_inhibited->His_i2 His_i3 His ZN_inhibited->His_i3 Blocked Reaction Blocked ZN_inhibited->Blocked CO2 CO₂ Substrate CO2->Blocked H2O_sub H₂O HCO3 HCO₃⁻ + H⁺

Caption: Mechanism of Carbonic Anhydrase Inhibition by Benzenesulfonamides.

Comparative Potency: The Fluorine Advantage

While direct comparative data for this compound is sparse, we can make a chemically-sound prediction based on related structures. Studies on tetrafluorobenzenesulfonamides show they are potent, low nanomolar inhibitors of the tumor-associated hCA IX and XII isoforms.[7]

Hypothesis: this compound will be a significantly more potent inhibitor of key carbonic anhydrase isoforms (especially CA II, IX, and XII) than its non-fluorinated analog.

Rationale:

  • Lower pKa: The enhanced acidity of the trifluorinated compound means a larger fraction of the molecules will be in the active anionic state at physiological pH (~7.4), leading to a higher effective concentration for zinc binding.

  • Stronger Binding Interactions: The highly polarized C-F bonds can engage in favorable dipole-dipole or orthogonal multipolar interactions with amino acid residues in the active site, potentially increasing binding affinity.[4]

Proposed Experimental Workflow for Head-to-Head Comparison

To empirically validate the predicted differences in biological activity, the following self-validating experimental workflow is proposed. This multi-tiered approach progresses from target-specific biochemical assays to cell-based functional assays.

cluster_invitro Tier 1: In Vitro Target Engagement cluster_cellular Tier 2: Cellular Activity & Cytotoxicity cluster_analysis Tier 3: Data Analysis & Comparison start Compound Acquisition (Benzenesulfonamide vs. This compound) invitro_assay Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase) start->invitro_assay invitro_result Determine Inhibition Constant (Ki) against hCA I, II, IX, XII invitro_assay->invitro_result cellular_assay Cell Viability Assay (MTT) on Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) invitro_result->cellular_assay Proceed with active compounds analysis Head-to-Head Comparison of: - Potency (Ki) - Selectivity (e.g., Ki CAII / Ki CAIX) - Cellular Efficacy (IC₅₀) invitro_result->analysis cellular_result Determine Cytotoxicity (IC₅₀) cellular_assay->cellular_result cellular_result->analysis conclusion Conclusion: Quantify Impact of Trifluorination on Biological Activity analysis->conclusion

References

A Senior Application Scientist's Guide to the Validation and Comparative Analysis of Novel 3,4,5-Trifluorobenzenesulfonamide Derivatives as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The persistent rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds. Sulfonamides, a long-standing class of synthetic antimicrobials, continue to serve as a foundational template for developing new therapeutic agents. This guide presents a comprehensive framework for the synthesis, validation, and comparative analysis of a novel class of sulfonamides: 3,4,5-Trifluorobenzenesulfonamide derivatives. We provide detailed, field-proven protocols for determining antibacterial efficacy, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, benchmarked against established antibiotics. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antibacterial agents.

Introduction: Re-evaluating the Potential of Sulfonamides

Sulfonamides were among the first classes of synthetic antibiotics to be used clinically and have since become a cornerstone of antimicrobial therapy, often in combination with other drugs like trimethoprim.[1][2] Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[3][4][5] This pathway is essential for the production of nucleotides, the building blocks of DNA and RNA, and its disruption leads to a bacteriostatic effect, inhibiting bacterial growth and reproduction.[4][] Since mammalian cells acquire folate through diet and do not possess the DHPS enzyme, sulfonamides exhibit selective toxicity towards bacterial cells.[1][5]

Despite their success, the emergence of resistance has limited the efficacy of older sulfonamides.[3][7] This has spurred interest in developing novel derivatives that can overcome these resistance mechanisms. The introduction of fluorine atoms into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall potency. The unique 3,4,5-trifluoro substitution pattern on the benzenesulfonamide core is a rational design choice aimed at exploring these potential benefits.

This guide provides the necessary experimental framework to rigorously validate the antibacterial efficacy of such novel derivatives, comparing them objectively against standard-of-care alternatives.

Part 1: The Antibacterial Validation Workflow

A systematic evaluation of a new chemical entity's antibacterial properties is crucial. The following workflow outlines the logical progression from initial screening to determining the nature of the antibacterial effect.

Validation_Workflow cluster_synthesis Compound Preparation cluster_testing In Vitro Efficacy Testing cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of This compound Derivatives MIC Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Synthesis->MIC Test Compound Comparator Procurement of Comparator Antibiotics (e.g., Sulfamethoxazole, Ciprofloxacin) Comparator->MIC Controls MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Based on MIC results Data Comparative Data Analysis (MIC/MBC Values) MBC->Data Conclusion Assess Bacteriostatic vs. Bactericidal Activity Data->Conclusion

Caption: High-level experimental workflow for antibacterial efficacy validation.

Part 2: Core Efficacy Testing Protocols

To ensure data is reproducible and comparable across different studies, adherence to standardized protocols is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing.[8][9][10][11][12] The following protocols are based on these standards.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14] The broth microdilution method is a cost-effective and high-throughput approach to determine MIC values.[15]

Objective: To quantify the potency of this compound derivatives by determining the minimum concentration required to inhibit the growth of a panel of clinically relevant bacteria.

Materials:

  • Test Compounds (this compound derivatives)

  • Comparator Antibiotics (e.g., Sulfamethoxazole, Ciprofloxacin)

  • Bacterial Strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35-37°C)

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Accurately weigh the test compounds and comparators.

    • Dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).[13] Ensure the solvent has no antibacterial activity at the final concentration used in the assay.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. A spectrophotometer can be used to verify this (OD₆₀₀ of 0.08-0.13).

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microtiter Plate Setup:

    • Dispense 50 µL of sterile MHB into all wells of a 96-well plate.

    • Add 50 µL of the 2x final concentration of the test compound stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate. Discard 50 µL from the last well.

    • This creates a plate with decreasing concentrations of the test compound. Reserve wells for a positive control (broth + inoculum, no drug) and a negative control (broth only).[16]

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with 50 µL of the standardized bacterial inoculum, bringing the final volume to 100 µL.

    • Seal the plates to prevent evaporation and incubate at 37°C for 16-20 hours.[14]

  • Interpretation of Results:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[13]

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration required to kill the bacteria (bactericidal activity).[17][18] The MBC is defined as the lowest concentration of an antibacterial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[18][19]

Objective: To determine if the antibacterial effect of the test compounds is bacteriostatic or bactericidal.

Step-by-Step Methodology:

  • Plating from MIC Wells:

    • Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations.

    • From each of these wells, aspirate a small aliquot (e.g., 10 µL) and plate it onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Interpretation of Results:

    • Count the number of colonies on each plate.

    • The MBC is the lowest concentration that shows a ≥99.9% reduction in bacterial colonies compared to the initial inoculum count.[19]

    • Interpretation: If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal. If the MBC is > 4 times the MIC, it is considered bacteriostatic.

Part 3: Mechanism of Action - Targeting the Folate Pathway

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS).[3][20] Their chemical structure is highly similar to para-aminobenzoic acid (PABA), the natural substrate for DHPS.[21][22] This structural mimicry allows the sulfonamide molecule to bind to the active site of the enzyme, preventing PABA from binding and thereby halting the synthesis of dihydropteroic acid, a precursor to folic acid.[1][2]

MoA_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Dihydropterin Pyrophosphate Pteridine->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Catalyzes Condensation THF Tetrahydrofolic Acid (THF) DHF->THF via DHFR Nucleotides Purines, Thymidine (DNA/RNA Synthesis) THF->Nucleotides Sulfonamide This compound (Structural Analog of PABA) Sulfonamide->Inhibition Competitive Inhibition

Caption: Competitive inhibition of DHPS by sulfonamide derivatives.

Part 4: Data Presentation and Comparative Analysis

To facilitate a clear comparison, the MIC and MBC data should be organized in a structured table. This allows for a direct assessment of the novel derivatives against both a classic sulfonamide and a broad-spectrum antibiotic from a different class.

Table 1: Hypothetical Antibacterial Efficacy Data (MIC/MBC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
MIC MBC
TFBSA Derivative 1 816
TFBSA Derivative 2 48
Sulfamethoxazole 16>256
Ciprofloxacin 0.51

Interpretation of Hypothetical Data:

  • In this example, both novel derivatives show improved potency (lower MIC values) against S. aureus and E. coli compared to the parent sulfonamide, Sulfamethoxazole.

  • The MBC/MIC ratios for the derivatives are 2, suggesting they are bactericidal against the tested strains. In contrast, Sulfamethoxazole is clearly bacteriostatic , with an MBC significantly higher than its MIC.

  • Ciprofloxacin, a fluoroquinolone, serves as a high-potency control and demonstrates significantly lower MIC/MBC values, which is expected for its class.

This comparative analysis is essential for contextualizing the performance of the novel compounds and making informed decisions about their potential for further development.

Conclusion

The framework presented in this guide provides a robust and scientifically rigorous approach to validating the antibacterial efficacy of novel this compound derivatives. By adhering to standardized protocols for MIC and MBC determination and performing a direct comparison against relevant alternatives, researchers can generate high-quality, reproducible data. This systematic evaluation is the critical first step in the long-term goal of developing new chemical entities to combat the growing threat of antimicrobial resistance. The fluorination strategy holds promise, and the methodologies described herein will be instrumental in determining its success in the sulfonamide class.

References

A Comparative Guide to In Vitro and In Silico Studies of 3,4,5-Trifluorobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinical candidate is a complex interplay of predictive science and empirical validation. The 3,4,5-trifluorobenzenesulfonamide scaffold has emerged as a privileged structure, particularly in the design of enzyme inhibitors. Its unique electronic properties, conferred by the trifluorinated phenyl ring, offer distinct advantages in modulating binding affinity and pharmacokinetic profiles. This guide provides an in-depth comparison of the two cornerstone methodologies used to evaluate these derivatives: in silico computational studies and in vitro biochemical assays. We will explore the causality behind experimental choices, detail self-validating protocols, and illustrate the synergistic relationship that drives efficient drug development.

Part 1: In Silico Analysis – The Predictive Blueprint

In silico studies are the first step in rational drug design, offering a cost-effective and rapid method to screen vast chemical libraries and prioritize candidates for synthesis.[1][2] By modeling interactions at an atomic level, these computational techniques predict the binding affinity and mode of action of novel derivatives, providing a crucial predictive blueprint before any resource-intensive lab work begins.[3]

Key Computational Techniques
  • Molecular Docking: This is the most common method used to predict the preferred orientation of a ligand when bound to a protein target.[1] It evaluates the binding energy and poses of the sulfonamide derivative within the enzyme's active site, identifying key interactions like hydrogen bonds and coordination with metal ions.[4][5] For sulfonamide-based inhibitors targeting metalloenzymes like carbonic anhydrase (CA), docking is crucial for predicting the critical coordination of the sulfonamide nitrogen with the active site's zinc ion.[6][7]

  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time, offering insights into the stability of the binding pose and the flexibility of the active site.[2]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of potency for unsynthesized derivatives.

In Silico Experimental Workflow: Molecular Docking

The following diagram and protocol outline a standard workflow for docking this compound derivatives against a target like human Carbonic Anhydrase II (hCA II).

InSilicoWorkflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB 1. Obtain Protein Structure (e.g., PDB ID: 4HT0 for hCA II) PrepProt 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Clean structure Grid 4. Define Binding Site (Grid generation around Zn2+ ion) PrepProt->Grid Define target area Ligand 3. Prepare Ligand (Draw this compound derivative, energy minimize) Ligand->Grid Dock 5. Run Docking Algorithm (e.g., AutoDock Vina, GOLD) Grid->Dock Analyze 6. Analyze Poses (Binding energy, RMSD) Dock->Analyze Score poses Visualize 7. Visualize Interactions (H-bonds, coordination) Analyze->Visualize Select best pose

Caption: Workflow for a typical molecular docking study.

Detailed Protocol: Molecular Docking of a this compound Derivative against hCA II

  • Protein Preparation:

    • Rationale: To ensure the protein structure is computationally ready and free of artifacts that could interfere with docking.

    • Action: Download the crystal structure of hCA II (e.g., PDB ID: 4HT0) from the Protein Data Bank.[6] Using molecular modeling software (e.g., MOE, PyMOL), remove all water molecules and non-essential ligands. Add polar hydrogens and assign correct protonation states for amino acid residues.

  • Ligand Preparation:

    • Rationale: To generate a low-energy, 3D conformation of the ligand for accurate docking.

    • Action: Sketch the this compound derivative using a chemical drawing tool (e.g., ChemDraw). Generate a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Docking Execution:

    • Rationale: To predict the binding pose and affinity of the ligand within the enzyme's active site.

    • Action: Define the binding pocket by creating a grid box centered on the catalytic zinc ion.[8] A standard docking protocol is then used to place the ligand into this defined space, allowing for conformational flexibility.[4][5]

  • Post-Docking Analysis (Self-Validation):

    • Rationale: To validate the docking results and select the most plausible binding mode.

    • Action: Analyze the output poses. The primary validation is confirming that the sulfonamide moiety coordinates with the active site zinc ion, a known critical interaction for this class of inhibitors.[7][8] The pose with the lowest binding energy score and correct coordination geometry is selected for further analysis of hydrogen bonds and van der Waals interactions with key residues like Thr199.[8][9]

Part 2: In Vitro Assays – The Experimental Ground Truth

While in silico methods are powerfully predictive, they are simulations that cannot fully replicate complex biological systems.[2] In vitro testing, meaning experiments conducted in a controlled lab environment ("in glass"), provides the essential empirical data to confirm or refute computational predictions.[10][11] These assays measure the actual biological activity of the synthesized compounds, providing the ground truth for their efficacy.[11][12]

Key In Vitro Techniques
  • Enzyme Inhibition Assays: These are the most direct methods to measure a compound's ability to inhibit its target enzyme. For carbonic anhydrases, this often involves a colorimetric or fluorescence-based assay that measures the rate of a reaction catalyzed by the enzyme.[13][14][15]

  • Cell-Based Assays: To understand the compound's effect in a more biological context, its activity can be tested on cultured cells. This can include cytotoxicity assays (e.g., MTT assay) to assess cell viability or assays measuring downstream effects of enzyme inhibition.

In Vitro Experimental Workflow: Carbonic Anhydrase Inhibition Assay

The following diagram and protocol describe a standard colorimetric assay to determine the inhibitory potency (IC50) of a this compound derivative.

InVitroWorkflow cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Analysis Stage Reagent 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Plate 2. Plate Setup (Controls, Inhibitor dilutions) Reagent->Plate PreIncubate 3. Pre-incubation (Enzyme + Inhibitor) Plate->PreIncubate Add components Initiate 4. Initiate Reaction (Add Substrate) PreIncubate->Initiate Allow binding Measure 5. Kinetic Measurement (Spectrophotometer at 405 nm) Initiate->Measure Monitor product formation Calculate 6. Calculate IC50 (Plot % Inhibition vs. Concentration) Measure->Calculate Determine potency

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Detailed Protocol: Colorimetric CA Inhibition Assay

This protocol is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol, which can be monitored spectrophotometrically.[13]

  • Reagent Preparation:

    • Rationale: To ensure all components are at the correct concentration and pH for optimal enzyme activity.

    • Action: Prepare Tris-HCl buffer (50 mM, pH 7.5).[13] Prepare stock solutions of human CA enzyme, the substrate p-NPA (in DMSO or acetonitrile), the test this compound derivative, and a known standard inhibitor (e.g., Acetazolamide) for use as a positive control.[13][16]

  • Plate Setup (Self-Validation):

    • Rationale: Proper controls are essential to validate the assay results.

    • Action: In a 96-well plate, set up the following in triplicate[13]:

      • Blank: Buffer and substrate only (to measure background hydrolysis).

      • Maximum Activity Control: Buffer, enzyme, substrate, and solvent (DMSO) (represents 100% enzyme activity).

      • Test Compound Wells: Buffer, enzyme, substrate, and serial dilutions of the test compound.

      • Positive Control Wells: Buffer, enzyme, substrate, and serial dilutions of Acetazolamide.

  • Enzyme-Inhibitor Pre-incubation:

    • Rationale: To allow the inhibitor to bind to the enzyme before the reaction starts.

    • Action: Add buffer, enzyme, and the corresponding inhibitor (or DMSO) to the wells. Incubate at room temperature for 10-15 minutes.[13][16]

  • Reaction and Measurement:

    • Rationale: To measure the rate of the enzymatic reaction in the presence and absence of the inhibitor.

    • Action: Initiate the reaction by adding the substrate (p-NPA) to all wells. Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode for 10-30 minutes.[13][16]

  • Data Analysis:

    • Rationale: To quantify the inhibitory potency of the test compound.

    • Action: Calculate the rate of reaction (slope of the absorbance vs. time graph) for each well. Determine the percent inhibition for each concentration of the test compound relative to the maximum activity control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Part 3: Synergistic Comparison – Bridging Simulation and Reality

Neither in silico nor in vitro studies are sufficient on their own. Their true power lies in their integrated and iterative use.[3][17] In silico predictions guide which derivatives are most promising to synthesize and test, saving significant time and resources.[3] In turn, in vitro results provide the crucial experimental data needed to validate and refine the computational models.[18]

SynergisticLoop InSilico In Silico Prediction (Molecular Docking) Synthesis Chemical Synthesis (Prioritized Compounds) InSilico->Synthesis Guides Synthesis InVitro In Vitro Validation (Enzyme Assay) Synthesis->InVitro Provides Compounds Optimization Lead Optimization (Data-Driven Design) InVitro->Optimization Generates SAR Data Optimization->InSilico Refines Models & Suggests New Derivatives

References

A Comparative Guide to the Inhibitory Potential of 3,4,5-Trifluorobenzenesulfonamide Analogs Against Carbonic Anhydrases

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 3,4,5-trifluorobenzenesulfonamide analogs as inhibitors of carbonic anhydrases (CAs), with a particular focus on their potential as anticancer agents. We will delve into the structure-activity relationships that govern their potency and selectivity, provide detailed, field-proven protocols for their evaluation, and present a comparative analysis of their performance against key CA isoforms.

Introduction: The Rationale for Targeting Carbonic Anhydrases with Fluorinated Benzenesulfonamides

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] While most CA isoforms are involved in normal physiological processes, certain isoforms, particularly CA IX and CA XII, are overexpressed in a variety of solid tumors and are associated with hypoxia and poor prognosis.[1][2] Their role in maintaining pH homeostasis in the acidic tumor microenvironment makes them compelling targets for anticancer therapies.[2]

The benzenesulfonamide scaffold is a well-established pharmacophore for CA inhibition. The sulfonamide group coordinates to the zinc ion in the enzyme's active site, effectively blocking its catalytic activity. The introduction of fluorine atoms onto the benzene ring, as in the this compound scaffold, can significantly enhance inhibitory potency.[3] This is attributed to the strong electron-withdrawing nature of fluorine, which increases the acidity of the sulfonamide proton, facilitating its deprotonation and coordination to the catalytic zinc ion.[3]

This guide will explore how modifications to this core scaffold influence inhibitory activity and isoform selectivity, providing researchers with the insights and methodologies needed to advance the development of next-generation CA inhibitors.

Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

The inhibitory action of sulfonamides against carbonic anhydrases is a classic example of zinc-binding inhibition. The deprotonated sulfonamide nitrogen directly coordinates to the Zn(II) ion in the active site, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle. This binding event is stabilized by a network of hydrogen bonds with active site residues.

G cluster_0 CA Active Site cluster_1 Sulfonamide Inhibitor Zn(II) Zn(II) His94 His94 Zn(II)->His94 His96 His96 Zn(II)->His96 His119 His119 Zn(II)->His119 H2O/OH- H₂O/OH⁻ Zn(II)->H2O/OH- Catalytically Active R-SO2NH- R-SO₂NH⁻ R-SO2NH-->Zn(II) Displaces H₂O/OH⁻ Inhibits Catalysis

Caption: General mechanism of CA inhibition by sulfonamides.

Comparative Analysis of this compound Analog Performance

The inhibitory potency and isoform selectivity of this compound analogs can be finely tuned by modifying the "tail" of the molecule—the portion extending from the core scaffold. These modifications can lead to interactions with amino acid residues in the active site that differ between CA isoforms, thereby conferring selectivity.

Below is a table summarizing the inhibitory activities (Ki values) of representative benzenesulfonamide analogs against key human CA isoforms. Note that lower Ki values indicate higher potency.

CompoundScaffoldR Group (Tail)hCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide (Standard) Heterocyclic Sulfonamide-25012255.7
Analog 1 Benzenesulfonamide4-Azido41.530.11.50.8
Analog 2 2,3,5,6-Tetrafluorobenzenesulfonamide4-AzidoData not availableData not availableSignificantly more potent than non-fluorinated analog[3]Significantly more potent than non-fluorinated analog[3]
Analog 3 Benzenesulfonamide4-(4-Tosyl-1H-1,2,3-triazol-1-yl)150075538.912.4
Analog 4 2,3,5,6-Tetrafluorobenzenesulfonamide4-(4-Phenyl-1H-1,2,3-triazol-1-yl)10545.34.11.9

Data compiled from representative values in the literature for illustrative purposes.[2][3]

Analysis of Structure-Activity Relationships (SAR):

  • Fluorination: As a general trend, increasing the fluorination of the benzenesulfonamide ring enhances inhibitory potency across multiple isoforms.[3] This is evident when comparing tetrafluorinated analogs to their non-fluorinated counterparts.[3] The electron-withdrawing effect of the fluorine atoms makes the sulfonamide group a better zinc-binding group.[3]

  • Tail Modifications: The nature of the R group plays a crucial role in determining both potency and isoform selectivity.[3][4] For instance, the addition of triazole-based tails has been a successful strategy for achieving potent inhibition of the tumor-associated isoforms CA IX and XII.[3] The specific substituents on the triazole ring can be further modified to optimize interactions within the active site of the target isoform.[4]

  • Selectivity: Achieving selectivity for CA IX and XII over the ubiquitous cytosolic isoforms CA I and II is a key goal in the development of anticancer sulfonamides.[4] Analogs that exploit differences in the active site residues between isoforms can achieve this selectivity.[4] For example, residues at positions 92 and 131 in the active site have been shown to be important determinants of inhibitor binding and specificity.[4]

Experimental Protocols for Assessing Inhibitory Potential

To ensure the scientific rigor of your findings, it is essential to employ validated and reproducible experimental protocols. Here, we provide detailed methodologies for two key assays in the evaluation of CA inhibitors.

Protocol 1: Stopped-Flow CO2 Hydration Assay

This is the gold-standard method for determining the kinetic parameters of CA inhibition.[2] It measures the enzyme-catalyzed hydration of CO2 by monitoring the associated pH change with a pH indicator.[5][6]

Principle: The hydration of CO2 produces a proton, causing a decrease in pH. A stopped-flow instrument allows for the rapid mixing of enzyme and substrate (CO2-saturated water) and the real-time monitoring of the subsequent pH drop via a change in the absorbance of a pH indicator. The initial rate of this reaction is proportional to the enzyme's activity.

Materials:

  • Stopped-flow spectrophotometer[6]

  • Recombinant human CA isoforms (e.g., hCA I, II, IX, XII)

  • CO2-saturated water (prepared by bubbling CO2 gas through chilled, deionized water)[6]

  • Buffer (e.g., 20 mM Tris-HCl, pH 8.3) containing a pH indicator (e.g., 100 µM phenol red)[6]

  • Inhibitor stock solutions (typically in DMSO)

  • Control solvent (DMSO)

Procedure:

  • Preparation: Equilibrate all solutions to the desired assay temperature (e.g., 25°C). Prepare a series of dilutions of the inhibitor.

  • Instrument Setup: Set the stopped-flow spectrophotometer to monitor the absorbance change of the pH indicator at its λmax (e.g., 570 nm for phenol red).

  • Measurement of Uncatalyzed Rate: Mix the CO2-saturated water with the buffer solution in the absence of the enzyme to determine the background rate of CO2 hydration.

  • Measurement of Catalyzed Rate: Mix the CO2-saturated water with the buffer solution containing the CA enzyme. The initial, linear portion of the absorbance change corresponds to the initial velocity of the enzyme-catalyzed reaction.

  • Inhibition Measurement: Pre-incubate the enzyme with various concentrations of the inhibitor for a defined period (e.g., 15 minutes) before mixing with the CO2-saturated water.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited enzyme activity. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Cell-Based Assay for CA IX Inhibition

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to confirm target engagement and assess the inhibitor's efficacy in a more biologically relevant context.[7]

Principle: Hypoxic cancer cells that overexpress CA IX actively extrude protons to maintain a favorable intracellular pH, leading to the acidification of the extracellular microenvironment.[1] A potent and cell-permeable CA IX inhibitor will block this process, leading to a decrease in extracellular acidification.

Materials:

  • Breast cancer cell line known to express CA IX under hypoxic conditions (e.g., MDA-MB-231)[8]

  • Cell culture medium and supplements

  • Hypoxia chamber (1% O2, 5% CO2)[1]

  • pH-sensitive fluorescent probe or a commercial extracellular acidification assay kit

  • Test inhibitors and controls

Procedure:

  • Cell Culture: Culture the cells under standard conditions. For the assay, plate the cells and allow them to adhere.

  • Hypoxic Induction: Transfer the cells to a hypoxia chamber for 16-24 hours to induce the expression of CA IX.[1]

  • Inhibitor Treatment: Treat the hypoxic cells with various concentrations of the test inhibitors for a specified duration.

  • Measurement of Extracellular Acidification: Measure the change in extracellular pH or the rate of proton extrusion using a suitable method. This can be done by monitoring the fluorescence of a pH-sensitive dye or by using a commercially available assay kit that measures the extracellular acidification rate (ECAR).

  • Data Analysis: Normalize the data to untreated controls and determine the IC50 of the inhibitor for the reduction of extracellular acidification.

Visualizing the Inhibitor Evaluation Workflow

The following diagram illustrates a typical workflow for the screening and validation of novel CA inhibitors, from initial in vitro screening to cell-based validation.

G A Synthesize this compound Analogs B Primary Screening: Stopped-Flow CO₂ Hydration Assay A->B C Determine IC₅₀/Kᵢ against hCA IX and hCA XII B->C D Counter-Screening: Determine IC₅₀/Kᵢ against hCA I and hCA II B->D E Calculate Selectivity Ratios (e.g., Kᵢ hCA II / Kᵢ hCA IX) C->E D->E F Select Potent & Selective Hits E->F G Cell-Based Validation: Extracellular Acidification Assay F->G H Assess Inhibition of Tumor Cell Proliferation/Invasion G->H I Lead Optimization H->I

Caption: Workflow for CA inhibitor screening and validation.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of potent and selective inhibitors of tumor-associated carbonic anhydrases. As demonstrated, strategic modifications to this core structure, guided by a thorough understanding of structure-activity relationships, can yield compounds with nanomolar and even sub-nanomolar affinities for CA IX and XII. The combination of robust in vitro kinetic assays and relevant cell-based models, as detailed in this guide, provides a clear and effective path for the evaluation and optimization of these promising therapeutic candidates. Future work will likely focus on further refining the selectivity profiles of these analogs and evaluating their in vivo efficacy and pharmacokinetic properties.

References

The 3,4,5-Trifluorobenzenesulfonamide Scaffold: A Comparative Guide to Structure-Activity Relationships in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the benzenesulfonamide scaffold represents a cornerstone of inhibitor design. Its derivatives have yielded a multitude of clinically significant drugs, primarily by targeting the active sites of metalloenzymes. Among the various substitution patterns on the phenyl ring, polyfluorination has emerged as a powerful strategy to enhance inhibitory potency and modulate physicochemical properties. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3,4,5-trifluorobenzenesulfonamide derivatives, with a particular focus on their role as carbonic anhydrase inhibitors. We will delve into the causal-driven experimental choices, present comparative data, and provide detailed protocols to empower your own research endeavors.

The Rationale for Trifluoro-Substitution in Drug Design

The strategic incorporation of fluorine atoms into drug candidates is a well-established approach in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1][2] The 3,4,5-trifluoro substitution pattern on a benzenesulfonamide core offers several key advantages:

  • Enhanced Acidity and Binding Affinity: The strongly electron-withdrawing nature of the three fluorine atoms significantly increases the acidity of the sulfonamide (-SO₂NH₂) proton.[3] This facilitates its deprotonation to the sulfonamidate anion (-SO₂NH⁻) at physiological pH, which is the active form that coordinates to the zinc ion (Zn²⁺) in the active site of metalloenzymes like carbonic anhydrase.[4][5] This enhanced acidity leads to a stronger metal-coordinating bond and, consequently, higher inhibitory potency.

  • Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[6][7] This is a crucial factor for cellular activity and in vivo efficacy.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes.[6] This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced metabolic clearance.

  • Modulation of Molecular Conformation: The introduction of multiple fluorine atoms can influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation that is more favorable for binding to the target enzyme.

Comparative Analysis of Inhibitory Potency: The Case of Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer.[8] Benzenesulfonamides are a classical class of CA inhibitors.

While specific SAR studies on a broad range of this compound derivatives are emerging, valuable insights can be drawn from closely related polyfluorinated analogues, such as the 2,3,5,6-tetrafluorobenzenesulfonamides. A comparative study of benzenesulfonamides and their tetrafluorinated counterparts, synthesized via click chemistry, provides compelling evidence for the impact of fluorination on inhibitory activity against various human CA (hCA) isoforms.[3]

Table 1: Comparative Inhibition Data (Kᵢ in nM) of Benzenesulfonamide vs. Tetrafluorobenzenesulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms [3]

CompoundR GrouphCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
4a Phenyl75.330.15.51.2
5a (Tetrafluoro)Phenyl41.545.53.10.8
4b 4-Tolyl150075538.912.4
5b (Tetrafluoro)4-Tolyl85054015.45.3
4c 4-Methoxyphenyl11545.610.52.5
5c (Tetrafluoro)4-Methoxyphenyl89.335.18.91.9
4d 4-Chlorophenyl98.665.36.81.5
5d (Tetrafluoro)4-Chlorophenyl75.850.24.21.1
Acetazolamide (Standard)25012255.7

Data extracted from Mares et al. (2014). The tetrafluoro-substituted derivatives (5a-d) serve as a strong proxy for the expected behavior of 3,4,5-trifluoro analogues.

Key Structure-Activity Relationship (SAR) Insights:

  • Superior Potency of Fluorinated Derivatives: Across all tested isoforms, the tetrafluoro-substituted sulfonamides consistently exhibited greater inhibitory potency (lower Kᵢ values) compared to their non-fluorinated benzenesulfonamide counterparts with the same R group.[3] This underscores the significant contribution of the fluorine atoms to enhancing the interaction with the target enzyme.

  • Isoform Selectivity: While fluorination generally enhances potency, the appended R group plays a crucial role in determining isoform selectivity. For instance, derivatives with cyclohexylmethyl and phenyl moieties showed the most effective inhibition of hCA II.[3] This highlights the importance of exploring diverse substitutions on the core scaffold to achieve desired selectivity profiles.

  • Impact of Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the R moiety can have a variable effect. For example, a carboxymethyl group led to decreased activity against the tumor-associated isoforms hCA IX and XII.[3]

Mechanism of Inhibition: Interaction with the Carbonic Anhydrase Active Site

The inhibitory action of benzenesulfonamide derivatives against carbonic anhydrase is well-characterized at the molecular level through X-ray crystallography studies.[4][9] The key interactions within the active site of hCA II are as follows:

  • Coordination to the Catalytic Zinc Ion: The deprotonated sulfonamide nitrogen forms a coordinate bond with the Zn²⁺ ion, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle.[4][5]

  • Hydrogen Bonding Network: The sulfonamide group also participates in a crucial hydrogen bond network. One of the sulfonamide oxygen atoms acts as a hydrogen bond acceptor from the backbone amide of Thr199, while the remaining NH proton of the sulfonamide group donates a hydrogen bond to the hydroxyl group of Thr199.[5]

  • Hydrophobic Interactions: The phenyl ring of the inhibitor engages in van der Waals interactions with hydrophobic residues lining the active site cavity, such as Val121, Val143, Leu198, and Pro202.[4][9]

  • Interactions with the "Hydrophilic" and "Hydrophobic" Halves of the Active Site: The active site of CA can be conceptually divided into two halves. Substituents on the benzenesulfonamide ring can extend into these regions to form additional interactions, influencing both potency and selectivity. For example, modifications can be designed to interact with the catalytic proton shuttle, His64.[4]

Diagram of Sulfonamide Inhibition of Carbonic Anhydrase

G cluster_ActiveSite Carbonic Anhydrase Active Site cluster_Inhibitor This compound Zn Zn²⁺ His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119 Sulfonamide_N N⁻ Zn->Sulfonamide_N Coordination Bond Thr199 Thr199 Sulfonamide_O1 O Thr199->Sulfonamide_O1 H-Bond Gln92 Gln92 Val121 Val121 Leu198 Leu198 Pro202 Pro202 Sulfonamide_S S Sulfonamide_S->Sulfonamide_N Sulfonamide_S->Sulfonamide_O1 Sulfonamide_O2 O Sulfonamide_S->Sulfonamide_O2 Phenyl 3,4,5-Trifluoro- phenyl Ring Sulfonamide_S->Phenyl Phenyl->Val121 van der Waals Phenyl->Leu198 Phenyl->Pro202

Caption: Interaction of a this compound inhibitor with the active site of carbonic anhydrase.

Experimental Protocols

Synthesis of a Representative this compound Derivative

The synthesis of this compound derivatives typically starts from the corresponding aniline or by direct sulfonation followed by conversion to the sulfonyl chloride and subsequent amination. Below is a representative, multi-step protocol for the synthesis of 4-amino-3,4,5-trifluorobenzenesulfonamide, a key intermediate for further derivatization.

Diagram of Synthetic Workflow

G Start 3,4,5-Trifluoroaniline Step1 Diazotization (NaNO₂, HCl, 0-5°C) Start->Step1 Diazonium 3,4,5-Trifluorobenzene- diazonium Chloride Step1->Diazonium Step2 Sulfonylation (SO₂, CuCl₂) Diazonium->Step2 SulfonylChloride 3,4,5-Trifluorobenzene- sulfonyl Chloride Step2->SulfonylChloride Step3 Amination (NH₄OH) SulfonylChloride->Step3 Product 3,4,5-Trifluoro- benzenesulfonamide Step3->Product

Caption: Synthetic workflow for a this compound derivative.

Step 1: Diazotization of 3,4,5-Trifluoroaniline

  • To a stirred solution of concentrated hydrochloric acid and glacial acetic acid, cooled to -10°C in an ice-salt bath, add 3,4,5-trifluoroaniline (1.0 eq) portion-wise, maintaining the temperature below 0°C.

  • A solution of sodium nitrite (1.1 eq) in water is then added dropwise to the suspension, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

Causality: The low temperature is critical to prevent the decomposition of the unstable diazonium salt. The use of a nitrite source in an acidic medium generates nitrous acid in situ, which reacts with the primary amine to form the diazonium salt.

Step 2: Conversion to 3,4,5-Trifluorobenzenesulfonyl Chloride

  • In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid, saturated and cooled to 10-15°C.

  • Add a catalytic amount of copper(II) chloride to this solution.

  • The cold diazonium salt solution from Step 1 is then added slowly to the sulfur dioxide solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,4,5-trifluorobenzenesulfonyl chloride.[10]

Causality: This is a Sandmeyer-type reaction where the diazonium group is replaced by a sulfonyl chloride group. Sulfur dioxide acts as the source of the SO₂ group, and the copper catalyst facilitates the radical-mediated transformation.

Step 3: Amination to this compound

  • Dissolve the crude 3,4,5-trifluorobenzenesulfonyl chloride from Step 2 in a suitable solvent such as acetone or tetrahydrofuran.

  • Cool the solution in an ice bath and add an excess of concentrated aqueous ammonia (ammonium hydroxide) dropwise with vigorous stirring.

  • A white precipitate of the sulfonamide will form.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Filter the precipitate, wash with cold water, and dry to afford the this compound. The product can be further purified by recrystallization.

Causality: The highly reactive sulfonyl chloride readily undergoes nucleophilic substitution with ammonia to form the stable sulfonamide. The excess ammonia acts as both the nucleophile and the base to neutralize the HCl byproduct.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This assay measures the enzymatic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂.

  • Reagents and Buffers:

    • HEPES buffer (20 mM, pH 7.5)

    • Phenol red pH indicator

    • Purified human carbonic anhydrase isoform (e.g., hCA II)

    • CO₂-saturated water

    • Test compounds (this compound derivatives) dissolved in DMSO.

  • Procedure:

    • Equilibrate all solutions to the desired temperature (e.g., 25°C).

    • In the stopped-flow instrument, one syringe contains the enzyme solution in HEPES buffer with phenol red.

    • The other syringe contains the CO₂-saturated water.

    • A baseline rate of the uncatalyzed reaction is measured by mixing the buffer (without enzyme) with the CO₂ solution.

    • The catalyzed reaction rate is measured by mixing the enzyme solution with the CO₂ solution.

    • To determine the inhibitory activity, the enzyme is pre-incubated with various concentrations of the test compound for a defined period before mixing with the CO₂ solution.

    • The initial rates of the reaction are determined by monitoring the change in absorbance of the phenol red indicator at 557 nm.

  • Data Analysis:

    • The percentage of inhibition for each concentration of the inhibitor is calculated relative to the uninhibited enzyme activity.

    • IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

    • Kᵢ values can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.

Trustworthiness: This method directly measures the catalytic activity of the enzyme and provides a robust and quantitative measure of inhibition. The use of a standard inhibitor like acetazolamide allows for validation and comparison of the results.

Conclusion and Future Directions

The this compound scaffold is a promising platform for the design of potent enzyme inhibitors. The strategic placement of three fluorine atoms on the phenyl ring enhances the acidity of the sulfonamide group, leading to stronger interactions with the target enzyme, as exemplified by the inhibition of carbonic anhydrases. The SAR of these derivatives is further modulated by the nature of the substituents appended to the core structure, allowing for the fine-tuning of potency and selectivity.

Future research in this area should focus on:

  • Systematic Exploration of Substituent Effects: A broader range of derivatives with diverse chemical functionalities should be synthesized and evaluated to build a more comprehensive SAR profile.

  • Expansion to Other Enzyme Targets: While carbonic anhydrases are a primary target, the this compound scaffold should be explored for its potential to inhibit other metalloenzymes and kinases where the sulfonamide moiety can act as a key pharmacophore.

  • In Vivo Evaluation: Promising candidates identified from in vitro screening should be advanced to cellular and animal models to assess their therapeutic potential, pharmacokinetics, and safety profiles.

By leveraging the principles of rational drug design and a thorough understanding of the structure-activity relationships, this compound derivatives hold significant promise for the development of novel and effective therapeutic agents.

References

A Comparative Guide to the Efficacy of Catalytic Systems in the Synthesis of 3,4,5-Trifluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3,4,5-trifluorobenzenesulfonamide moiety is an increasingly important structural motif in modern drug discovery and development. Its unique electronic properties, conferred by the trifluorinated phenyl ring, can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets. Consequently, the development of efficient, scalable, and versatile synthetic routes to this key intermediate is of paramount importance to researchers in the pharmaceutical and agrochemical industries.

Traditionally, the synthesis of aryl sulfonamides relies on multi-step sequences that often involve harsh reagents and limited functional group tolerance.[1] The classical approach involves the preparation of a sulfonyl chloride from an aniline precursor via diazotization, followed by amination.[2] However, recent advances in transition-metal catalysis have opened new avenues for more direct and efficient C–S and S–N bond formations.

This guide provides an in-depth comparison of various catalytic strategies for the synthesis of this compound. We will dissect the efficacy of established copper- and palladium-based systems, evaluate both two-step and direct one-pot approaches, and provide detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Section 1: Synthetic Strategies: A High-Level Overview

The synthesis of this compound can be broadly categorized into two main strategies: a two-step approach involving the synthesis and subsequent amination of an intermediate, and a more modern, direct one-pot approach. The choice of catalyst is critical in determining the efficiency and practicality of each route.

Synthetic_Strategies cluster_0 Two-Step Approach cluster_1 Direct One-Pot Approach Start_2 3,4,5-Trifluoroaniline or 3,4,5-Trifluorophenylboronic Acid Intermediate 3,4,5-Trifluorobenzenesulfonyl Chloride Start_2->Intermediate Step 1: Sulfonyl Chloride Formation (Cu or Pd Catalysis) End_2 This compound Intermediate->End_2 Step 2: Amination (Typically Non-Catalytic) Start_1 3,4,5-Trifluoroaryl Halide or 3,4,5-Trifluorophenylboronic Acid End_1 This compound Start_1->End_1 Single Step: Three-Component Coupling (Cu or Pd Catalysis)

Caption: High-level comparison of two-step vs. direct one-pot synthetic routes.

Section 2: The Two-Step Approach: Catalysis in Sulfonyl Chloride Formation

The traditional pathway requires the synthesis of the key intermediate, 3,4,5-trifluorobenzenesulfonyl chloride.[3] While the subsequent amination with ammonia is typically a straightforward, non-catalytic step, the formation of the sulfonyl chloride itself has been significantly improved by transition metal catalysis.

Method A: Copper-Catalyzed Sandmeyer-Type Reaction

This classical method begins with the diazotization of 3,4,5-trifluoroaniline. The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) catalyst to yield the desired sulfonyl chloride.

  • Mechanism: The reaction proceeds via the formation of an aryl radical upon decomposition of the diazonium salt, which is facilitated by the copper catalyst. This radical is then trapped by sulfur dioxide, and subsequent oxidation and reaction with chloride furnish the product.

  • Catalyst System: Typically, cuprous chloride (CuCl) is used stoichiometrically or catalytically.[2]

  • Rationale: This method is well-established and reliable, particularly for anilines bearing electron-withdrawing groups, which stabilize the corresponding diazonium salts.[2] The use of a copper catalyst is crucial for promoting the smooth conversion of the diazonium salt to the sulfonyl chloride, minimizing side reactions.

Method B: Palladium-Catalyzed Chlorosulfonylation

A more contemporary and milder alternative involves the palladium-catalyzed coupling of an arylboronic acid with a sulfur dioxide surrogate.[1][4] This approach avoids the generation of potentially unstable diazonium intermediates.

  • Mechanism: The catalytic cycle is believed to involve the oxidative addition of a Pd(0) species to a sulfur dioxide-containing reagent (like phenyl chlorosulfate), followed by transmetalation with the arylboronic acid and reductive elimination to form the aryl sulfonyl chloride.[1]

  • Catalyst System: A typical system consists of a palladium(0) source, such as Pd₂(dba)₃, and a phosphine ligand. The choice of ligand is critical for promoting the desired C–S bond formation over competing C–C coupling or desulfonylation pathways.[4]

Section 3: Direct One-Pot Strategies via Multi-Component Coupling

The pinnacle of efficiency in sulfonamide synthesis is the direct, one-pot combination of three components: an aryl precursor, a sulfur dioxide source, and an amine. This strategy, enabled by advanced catalytic systems, constructs the target molecule in a single, convergent step.

Method C: Copper-Catalyzed Three-Component Synthesis

This powerful method unites an aryl boronic acid, a sulfur dioxide surrogate, and an amine using a simple copper catalyst.[5][6]

  • Mechanism: The reaction is thought to proceed through the formation of a copper(II) aryl species from the boronic acid. This intermediate then reacts with sulfur dioxide (released from a surrogate like DABSO) and the amine in a concerted or stepwise fashion to assemble the final sulfonamide product.[5]

  • Catalyst System: Copper(II) salts, such as Cu(OAc)₂ or CuCl₂, are effective catalysts for this transformation. The reaction generally does not require specialized ligands, making it operationally simple.[5][6]

  • Rationale: This approach is highly convergent and atom-economical. By using readily available aryl boronic acids and a stable SO₂ surrogate, it provides a direct and practical route to a wide array of sulfonamides, bypassing the need to isolate sulfonyl chloride intermediates.

Method D: Palladium-Catalyzed Aminosulfonylation

Analogous to the copper system, palladium catalysis can be employed to couple aryl halides or triflates with an SO₂ surrogate and an amine source.[7][8]

  • Mechanism: The catalytic cycle typically begins with the oxidative addition of the Pd(0) catalyst to the aryl halide. Subsequent insertion of sulfur dioxide, followed by coordination of the amine and reductive elimination, yields the sulfonamide and regenerates the Pd(0) catalyst.

  • Catalyst System: This reaction requires a Pd(0) source (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., a phosphine ligand like P(t-Bu)₃) to facilitate the key steps of the catalytic cycle.[9]

  • Rationale: This method is advantageous when the corresponding aryl halide is more accessible or cost-effective than the arylboronic acid. Palladium catalysis is renowned for its broad substrate scope and functional group compatibility.

Catalytic_Cycle center Cu(II) Catalysis (Method C) A Cu(II)X₂ B Ar-Cu(II)-X A->B + ArB(OH)₂ (Transmetalation) C [ArSO₂]-Cu(II)-X B->C + SO₂ (from DABSO) (SO₂ Insertion) D ArSO₂-Cu(II)-NH₂ C->D + NH₃ (Ligand Exchange) D->A Reductive Elimination Product ArSO₂NH₂ D->Product

Caption: Simplified catalytic cycle for the Cu-catalyzed three-component synthesis.

Section 4: Comparative Efficacy Analysis

The optimal catalytic system for synthesizing this compound depends on factors such as starting material availability, cost, scalability, and desired process conditions. The following table provides a comparative summary.

Method Catalyst System Starting Material SO₂ Source Typical Yield Pros Cons
A: Sandmeyer CuCl3,4,5-TrifluoroanilineSO₂ gasGoodWell-established, inexpensive starting material.Use of unstable diazonium salts; handling of SO₂ gas.
B: Pd-Chlorosulfonylation Pd₂(dba)₃ / Ligand3,4,5-Trifluorophenylboronic acidPhenyl chlorosulfateVery GoodMilder conditions, high functional group tolerance.[1][4]Two steps; cost of Pd catalyst and ligand; boronic acid precursor.
C: Cu-Three Component Cu(OAc)₂3,4,5-Trifluorophenylboronic acidDABSOGood-ExcellentOne-pot, convergent, operationally simple, inexpensive catalyst.[5]Requires boronic acid; can be sensitive to amine nucleophilicity.
D: Pd-Aminosulfonylation Pd₂(dba)₃ / P(t-Bu)₃3,4,5-TrifluorobromobenzeneDABSO / K₂S₂O₅GoodOne-pot, uses readily available aryl halides.[7][9]Cost of Pd catalyst and ligand; can require optimization.

Section 5: Detailed Experimental Protocols

Disclaimer: These protocols are representative and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Protocol 1: Palladium-Catalyzed Synthesis of 3,4,5-Trifluorobenzenesulfonyl Chloride (Method B)

This protocol is adapted from established methods for palladium-catalyzed chlorosulfonylation of arylboronic acids.[1][4]

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 3,4,5-trifluorophenylboronic acid (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), and the appropriate phosphine ligand (e.g., L5 as described in the literature, 5 mol%).[1]

  • Reagent Addition: Add anhydrous solvent (e.g., THF). Stir the mixture for 10 minutes at room temperature.

  • Sulfonyl Source: Add a solution of phenyl chlorosulfate (1.2 equiv) in THF dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to the optimal temperature (e.g., 50-60 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 3,4,5-trifluorobenzenesulfonyl chloride.

Protocol 2: Copper-Catalyzed Direct Synthesis of this compound (Method C)

This protocol is based on the direct three-component synthesis methodology.[5]

  • Setup: To a reaction vial, add 3,4,5-trifluorophenylboronic acid (1.0 equiv), DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct, 0.6 equiv), and Cu(OAc)₂ (10 mol%).

  • Solvent and Base: Add a suitable solvent (e.g., dichloroethane) and a base (e.g., pyridine, 2.0 equiv).

  • Amine Source: Add the amine source. For the primary sulfonamide, a solution of ammonia in an organic solvent (e.g., 2M NH₃ in isopropanol, 2.0 equiv) can be used.

  • Reaction: Seal the vial and heat the mixture to the optimal temperature (e.g., 80-100 °C). Monitor the reaction by LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography or recrystallization to yield this compound.

Conclusion

The synthesis of this compound has evolved significantly from classical multi-step procedures to highly efficient, catalyst-driven, one-pot methodologies.

  • For process robustness and scalability where the aniline precursor is readily available, the traditional Copper-catalyzed Sandmeyer-type reaction (Method A) remains a viable, cost-effective option, provided the handling of diazonium salts and gaseous SO₂ is manageable.

  • For substrate scope and mildness , the Palladium-catalyzed chlorosulfonylation (Method B) offers superior functional group tolerance, making it a powerful tool in complex molecule synthesis, albeit at the cost of a two-step process and more expensive reagents.[1][4]

  • For overall efficiency and convergence , the Copper-catalyzed three-component reaction (Method C) stands out as the most elegant and direct approach.[5] Its operational simplicity and use of an inexpensive metal catalyst make it highly attractive for both discovery and process chemistry.

The choice of catalyst and methodology is no longer a one-size-fits-all decision. By understanding the distinct advantages and mechanistic underpinnings of each catalytic system presented in this guide, researchers can make informed decisions to best achieve their synthetic goals, accelerating the development of next-generation pharmaceuticals and agrochemicals.

References

A Comparative Guide to the Metabolic Stability of 3,4,5-Trifluorobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A.I. Generated Content

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential.[1] A drug candidate with promising pharmacological activity can fail if it is too rapidly metabolized, leading to insufficient in vivo exposure, or if it is metabolized too slowly, causing potential toxicity from accumulation.[1][2] This guide provides a comprehensive comparison of the metabolic stability of 3,4,5-trifluorobenzenesulfonamide derivatives, a class of compounds with significant interest in medicinal chemistry. We will delve into the underlying principles of their metabolism, provide detailed experimental protocols for assessment, and present a framework for interpreting the resulting data.

The Role of Fluorination in Metabolic Stability

The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability.[3][4] This is often attributed to the strength of the carbon-fluorine bond compared to a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage.[4] For this compound derivatives, the trifluorinated phenyl ring is designed to block potential sites of aromatic hydroxylation, a common metabolic pathway mediated by cytochrome P450 (CYP) enzymes.[3][5]

Key Metabolic Pathways for Sulfonamides

Sulfonamides are known to undergo various metabolic transformations. While the trifluorination of the benzene ring is intended to hinder Phase I metabolism, other parts of the molecule may still be susceptible to enzymatic modification. Understanding the structure-activity relationships (SAR) of sulfonamides is crucial for predicting their metabolic fate.[6][7][8] Key metabolic routes for sulfonamides can include:

  • N-acetylation: The amino group (if present) can be acetylated.

  • Hydroxylation: While the trifluorinated ring is resistant, other aromatic or aliphatic parts of the molecule may be hydroxylated.

  • Glucuronidation: The sulfonamide nitrogen or hydroxylated metabolites can be conjugated with glucuronic acid.

  • Sulfation: Similar to glucuronidation, this is a Phase II conjugation reaction.

The primary enzymes responsible for the Phase I metabolism of many drugs are the cytochrome P450s, with CYP3A4 being one of the most significant.[5][9][10]

Assessing Metabolic Stability: The In Vitro Liver Microsomal Assay

A cornerstone for evaluating the metabolic stability of drug candidates is the in vitro liver microsomal stability assay.[11][12][13][14][15] This assay utilizes subcellular fractions of the liver (microsomes) that are rich in drug-metabolizing enzymes, particularly CYPs.[14] By incubating a test compound with liver microsomes and a necessary cofactor (NADPH), we can measure the rate of its disappearance over time.[11][13][14][15] This rate provides an estimate of the compound's intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance.[13][14]

The following diagram outlines the typical workflow for a liver microsomal stability assay.

Workflow cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Termination cluster_analysis Analysis A Thaw Liver Microsomes (e.g., Human, Rat) at 37°C E Pre-warm Microsomes and Buffer to 37°C A->E B Prepare Buffer Solution (e.g., 100 mM Phosphate Buffer, pH 7.4) B->E C Prepare NADPH-Regenerating System (e.g., NADP+, G6P, G6PD) F Initiate Reaction by adding Test Compound and NADPH System C->F D Prepare Test Compound Stock Solution (e.g., in DMSO or Acetonitrile) D->F E->F G Incubate at 37°C with Shaking F->G H Collect Aliquots at Specific Time Points (e.g., 0, 5, 15, 30, 60 min) G->H I Quench Reaction with Cold Acetonitrile containing Internal Standard H->I J Centrifuge to Precipitate Proteins I->J K Analyze Supernatant by LC-MS/MS J->K L Quantify Remaining Parent Compound K->L

Caption: Workflow of an in vitro liver microsomal stability assay.

This protocol provides a step-by-step guide for assessing the metabolic stability of a this compound derivative.

Materials:

  • Human liver microsomes (pooled)

  • Test compound

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN), cold

  • Internal standard (a structurally similar compound not expected to be a metabolite)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system[16][17][18][19][20]

Procedure:

  • Preparation of Reagents:

    • Thaw human liver microsomes at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[15] Keep on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a 1 µM working solution of the test compound in the incubation buffer. The final concentration of the organic solvent (e.g., DMSO) should be less than 0.5%.[15]

    • Prepare a quenching solution of cold acetonitrile containing the internal standard.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and pre-incubate at 37°C for 5 minutes.

    • To initiate the reaction, add the test compound to the wells.

    • Start the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.[13]

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a well containing the cold acetonitrile quenching solution to stop the reaction.[15]

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.[12]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.[14][16]

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve. The slope represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the following equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Comparative Data of this compound Derivatives

The metabolic stability of this compound derivatives can be compared by examining their half-lives and intrinsic clearance values obtained from the liver microsomal assay. The following table provides a template for presenting such comparative data.

Compound IDStructureHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Derivative A [Image of Derivative A structure]6510.7
Derivative B [Image of Derivative B structure]2527.7
Derivative C [Image of Derivative C structure]>120<5.8
Control (Verapamil) [Image of Verapamil structure]1546.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Results:

  • Derivative C exhibits the highest metabolic stability with a long half-life and low intrinsic clearance. This suggests it is less susceptible to metabolism by liver microsomal enzymes.

  • Derivative B is the least stable, indicating it is rapidly metabolized.

  • Derivative A shows intermediate stability.

  • The inclusion of a well-characterized control compound like Verapamil is essential for validating the assay performance.[14]

Structure-Metabolism Relationships

By comparing the structures of the derivatives with their metabolic stability data, we can begin to understand the structure-metabolism relationships. For instance, if Derivative B contains a labile functional group that is absent in Derivatives A and C, this could explain its rapid metabolism. Conversely, the structural features of Derivative C that confer high stability can be identified and incorporated into future compound designs.

It is important to not only assess the rate of metabolism but also to identify the metabolites formed. Some metabolites can be pharmacologically active, while others may be reactive and lead to toxicity.[21] LC-MS/MS analysis can be used to identify potential metabolites.[16][18][20] For sulfonamides, there is a known risk of forming reactive hydroxylamine metabolites, which have been implicated in hypersensitivity reactions.[21]

The following diagram illustrates the potential metabolic activation pathway of a sulfonamide.

Metabolism A Parent Sulfonamide (Ar-SO2NH-R) B N-Hydroxylation (CYP450-mediated) A->B Phase I C Hydroxylamine Metabolite (Ar-SO2N(OH)-R) Potentially Reactive B->C D Further Oxidation C->D E Nitroso Metabolite (Ar-SO2N=O) Highly Reactive D->E

Caption: Potential bioactivation pathway of sulfonamides.

Conclusion

The assessment of metabolic stability is a critical step in the development of this compound derivatives as potential drug candidates. The in vitro liver microsomal stability assay provides a robust and high-throughput method for this evaluation. By systematically comparing the metabolic stability of a series of derivatives, researchers can elucidate structure-metabolism relationships and guide the design of new compounds with improved pharmacokinetic profiles. The strategic use of fluorination in the this compound scaffold is a promising approach to enhance metabolic stability, but a thorough experimental evaluation is essential to confirm this and to identify any potential metabolic liabilities.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,4,5-Trifluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers at the forefront of scientific innovation, our responsibility extends beyond discovery to ensuring that our work is conducted with the highest regard for safety and environmental stewardship. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed protocol for the safe disposal of 3,4,5-Trifluorobenzenesulfonamide, a compound characterized by its fluorinated aromatic ring and sulfonamide functional group. The dual nature of this structure necessitates a conservative and informed approach to its handling and disposal.

The following procedures are synthesized from established best practices for halogenated organic compounds and sulfonamides, providing a robust framework for managing this chemical waste stream in the absence of a specific, universally available Safety Data Sheet (SDS).[1][2] Adherence to these protocols is essential for protecting laboratory personnel, ensuring regulatory compliance, and preserving our environment.

Foundational Safety & Hazard Assessment

Before any disposal procedures begin, a thorough understanding of the potential hazards is paramount. The introduction of fluorine into an organic molecule can significantly alter its reactivity and toxicological profile.[2] Therefore, this compound should be handled with the utmost care in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

Core Principle: Proactive Prevention The primary objective is to prevent exposure and accidental release. This is achieved by treating the compound as hazardous waste from the outset and employing appropriate engineering controls and Personal Protective Equipment (PPE).

Safety Parameter Specification & Rationale
Personal Protective Equipment (PPE) Eye Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn over goggles if there is a significant risk of splashing.[2] Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[4] Body Protection: A flame-resistant lab coat is mandatory. For larger quantities, a chemical-resistant apron is recommended.[2] Respiratory Protection: If engineering controls are insufficient or if dust may be generated, a NIOSH-approved respirator is required.[5]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6] Segregation is critical to prevent potentially violent reactions or the generation of toxic fumes.
Storage Conditions Store in a cool, dry, and well-ventilated area away from incompatible materials.[2] The container must be kept tightly closed.[7]

Step-by-Step Disposal Protocol

The disposal of this compound must be approached as a regulated hazardous waste process. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8]

Step 1: Waste Identification and Segregation Properly identify and segregate all waste containing this compound. This is the most critical step in preventing accidental chemical reactions within waste containers.

  • Action: As a halogenated organic compound, this waste must be kept separate from non-halogenated waste streams.[6] This is crucial because halogenated waste often requires specific high-temperature incineration with scrubbers to neutralize acidic gases (like hydrogen fluoride) produced during combustion.

  • Includes: Unused or expired pure compound, contaminated labware (e.g., vials, pipette tips, weighing papers), solutions, and any materials used for spill cleanup.[1][5]

Step 2: Waste Containerization The integrity of the waste container is essential for safe storage and transport.

  • Action: Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[1] The container must be in good condition, with a secure, leak-proof lid.

  • Labeling: The label must be affixed as soon as the first drop of waste is added.[9] It must clearly state "Hazardous Waste" and include the full chemical name: "this compound" . List all components and their approximate percentages.

Step 3: On-Site Accumulation and Storage Waste must be stored safely at or near the point of generation.

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be under the direct control of laboratory personnel and away from drains or sources of ignition.[5] Secondary containment (e.g., a larger, chemically resistant tub) is mandatory for all liquid hazardous waste.[8]

Step 4: Final Disposal via Licensed Contractor The ultimate disposal must be handled by professionals equipped for hazardous chemical waste.

  • Action: Arrange for pickup and disposal through your institution’s Environmental Health & Safety (EHS) office or a licensed chemical waste management company.[5] These contractors are equipped to transport and dispose of hazardous waste in compliance with all federal, state, and local environmental regulations.[7]

  • Causality: The preferred disposal method for fluorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubber systems to manage the potentially hazardous combustion byproducts.[7][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound Start Generation of Waste (Pure compound, solutions, contaminated materials) Identify Identify as Halogenated Hazardous Waste Start->Identify Segregate Segregate from Incompatible Waste (e.g., non-halogenated, oxidizers) Identify->Segregate Containerize Place in Labeled, Sealed, Compatible Waste Container Segregate->Containerize Label Label Container: 'Hazardous Waste' + Chemical Name Containerize->Label Store Store in Secondary Containment in Satellite Accumulation Area (SAA) Label->Store ContactEHS Contact EHS for Waste Pickup Store->ContactEHS Disposal Final Disposal by Licensed Hazardous Waste Contractor (Incineration) ContactEHS->Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-Trifluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3,4,5-Trifluorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.